Vinleurosine sulfate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C46H58N4O13S |
|---|---|
Peso molecular |
907.0 g/mol |
Nombre IUPAC |
hydrogen sulfate;methyl (13S,15R,16R,18S)-13-[(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-16-aza-8-azoniapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate |
InChI |
InChI=1S/C46H56N4O9.H2O4S/c1-8-42-16-12-18-50-20-17-44(37(42)50)30-21-31(34(55-5)22-33(30)48(4)38(44)46(54,41(53)57-7)39(42)58-26(3)51)45(40(52)56-6)23-27-24-49(25-43(9-2)36(27)59-43)19-15-29-28-13-10-11-14-32(28)47-35(29)45;1-5(2,3)4/h10-14,16,21-22,27,36-39,47,54H,8-9,15,17-20,23-25H2,1-7H3;(H2,1,2,3,4)/t27-,36-,37+,38-,39-,42-,43+,44-,45+,46+;/m1./s1 |
Clave InChI |
OREMAKNOJRHDJT-SQUPYDECSA-N |
Origen del producto |
United States |
Foundational & Exploratory
A Technical Guide to the Biosynthesis of Vinleurosine in Catharanthus roseus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Catharanthus roseus (L.) G. Don, the Madagascar periwinkle, is a plant of significant pharmaceutical interest due to its production of over 130 terpenoid indole (B1671886) alkaloids (TIAs). Among these, the dimeric alkaloids, including vinblastine (B1199706), vincristine, and their isomer vinleurosine (B1683062), are indispensable in modern medicine as potent anticancer agents. These compounds are synthesized through a complex, highly regulated, and compartmentalized biosynthetic pathway. However, their natural abundance in the plant is exceptionally low, often less than 0.0005% of the leaf dry weight, which presents significant challenges for their commercial production. This technical guide provides an in-depth exploration of the vinleurosine biosynthesis pathway, detailing the enzymatic steps, regulatory mechanisms, and relevant experimental methodologies to support further research and development in metabolic engineering and synthetic biology.
The Terpenoid Indole Alkaloid (TIA) Biosynthetic Pathway
The biosynthesis of vinleurosine is a multi-stage process that begins with precursors from two primary metabolic pathways and culminates in the formation of complex dimeric alkaloids in specialized leaf cells.
1.1. Formation of Monomeric Precursors
The pathway initiates with the convergence of tryptamine (B22526), derived from the shikimate pathway, and the monoterpenoid secologanin (B1681713), produced via the methylerythritol phosphate (B84403) (MEP) pathway.
-
Strictosidine Synthesis: The condensation of tryptamine and secologanin is catalyzed by Strictosidine Synthase (STR) to form strictosidine, the universal precursor for all TIAs.
-
Monomer Formation: Strictosidine undergoes deglycosylation by Strictosidine β-D-Glucosidase (SGD) , leading to a reactive aglycone that is subsequently converted through a series of enzymatic reactions into the monomeric alkaloids catharanthine (B190766) and vindoline. The biosynthesis of these monomers is spatially separated within the plant tissues.
1.2. Dimerization and Formation of Vinleurosine
The final and crucial steps of the pathway occur primarily in the leaf mesophyll cells.
-
Coupling Reaction: The monomeric precursors, catharanthine and vindoline, are coupled in an oxidative reaction to form an unstable intermediate, α-3′,4′-anhydrovinblastine (AVLB). This reaction is catalyzed by a specific class III peroxidase, often referred to as Anhydrovinblastine Synthase (AVLBS or PRX1) , which is dependent on hydrogen peroxide (H₂O₂).
-
Formation of Vinblastine Isomers: AVLB serves as the direct precursor to vinblastine and its naturally occurring isomers, including leurosidine (B1205338) and vinleurosine. While the subsequent enzymatic steps leading from AVLB to vinblastine are being elucidated, the specific enzymes responsible for the formation of vinleurosine are not yet fully characterized.
Note on "Sulfate": Vinleurosine sulfate (B86663) is a salt form of the alkaloid, often used for pharmaceutical preparations to improve solubility and stability. The sulfation is typically a synthetic modification post-extraction and not a natural terminal step in the plant's biosynthetic pathway.
Pathway and Workflow Visualizations
Visual representations are critical for understanding the complex relationships in biosynthetic pathways and experimental procedures.
Caption: The biosynthetic pathway of vinleurosine in C. roseus.
An In-Depth Technical Guide to the Mechanism of Action of Vinleurosine Sulfate on Microtubule Dynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vinleurosine (B1683062) sulfate (B86663), a vinca (B1221190) alkaloid derived from Catharanthus roseus, is a potent antimitotic agent that exerts its cytotoxic effects by disrupting the dynamic nature of microtubules. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the interaction of vinleurosine sulfate with tubulin and its subsequent impact on microtubule dynamics. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of microtubule-targeting anticancer agents. This document details the binding characteristics of this compound to tubulin, its effects on microtubule polymerization and depolymerization, and the downstream cellular consequences, including mitotic arrest and apoptosis. Detailed experimental protocols for key assays and visualizations of the pertinent molecular pathways and experimental workflows are also provided to facilitate further research in this area.
Introduction
Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is critical for numerous cellular processes, including the formation of the mitotic spindle during cell division, intracellular transport, and the maintenance of cell shape[1][2]. The dynamic instability of microtubules makes them a key target for anticancer therapies[1].
This compound belongs to the vinca alkaloid family of microtubule-destabilizing agents, which also includes vinblastine (B1199706), vincristine, and vinorelbine. These compounds are widely used in chemotherapy regimens for various malignancies[3][4][5]. The primary mechanism of action of vinca alkaloids involves their binding to tubulin, thereby interfering with microtubule assembly and function[6][7]. This guide will focus specifically on the mechanistic details of this compound's action on microtubule dynamics.
Molecular Mechanism of Action
Binding to the Vinca Domain on β-Tubulin
This compound, like other vinca alkaloids, binds to a specific site on the β-tubulin subunit known as the "Vinca domain"[8]. This binding site is located at the interface between two αβ-tubulin heterodimers in a protofilament[8][9]. The binding of this compound to this site is a critical initiating event that triggers a cascade of effects on microtubule structure and function.
Inhibition of Microtubule Polymerization
By binding to tubulin dimers, this compound effectively inhibits their ability to polymerize into microtubules[6]. At higher concentrations, this leads to a net depolymerization of existing microtubules and an increase in the pool of soluble tubulin dimers[7][8]. At lower, clinically relevant concentrations, the effect is more subtle, primarily involving the suppression of microtubule dynamics rather than wholesale depolymerization[1].
Alteration of Microtubule Dynamics
This compound profoundly alters the dynamic instability of microtubules. Even at sub-stoichiometric concentrations, the binding of a few molecules of a vinca alkaloid to the microtubule ends is sufficient to suppress dynamic instability[1]. This involves a reduction in both the growth and shortening rates of the microtubules.
-
At the Plus End: Vinblastine has been shown to stabilize the plus ends of microtubules by suppressing the rate and extent of both growth and shortening. It also decreases the frequency of "catastrophe" (the switch from a growing to a shrinking state) and increases the frequency of "rescue" (the switch from a shrinking to a growing state)[10][11].
-
At the Minus End: In contrast, vinblastine destabilizes the minus ends by increasing the catastrophe frequency and decreasing the rescue frequency, without significantly affecting the growth or shortening rates[10][11].
This differential effect on the two ends of the microtubule disrupts the delicate balance of dynamics required for proper mitotic spindle function.
Cellular Consequences
The disruption of microtubule dynamics by this compound has profound consequences for the cell, primarily leading to:
-
Mitotic Arrest: The inability to form a functional mitotic spindle prevents the proper segregation of chromosomes during mitosis, leading to an arrest of the cell cycle at the metaphase stage[1][6].
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in rapidly dividing cancer cells[1][8].
Quantitative Data on Vinca Alkaloid-Microtubule Interactions
While specific quantitative data for this compound is limited, the following tables summarize key parameters for the closely related and well-studied vinca alkaloid, vinblastine. This data provides a comparative framework for understanding the potency of this compound.
Table 1: In Vitro Inhibition of Tubulin Polymerization by Vinblastine
| Parameter | Value | Cell Line/System | Reference |
| IC50 | ~1 µM | Purified Tubulin | [12] |
Table 2: Effects of Vinblastine on Microtubule Dynamic Instability In Vitro (at 0.1-0.4 µM)
| Parameter | Effect at Plus End | Effect at Minus End | Reference |
| Growth Rate | Suppressed | No significant effect | [10][11] |
| Shortening Rate | Suppressed | No significant effect | [10][11] |
| Catastrophe Frequency | Decreased | Increased | [10][11] |
| Rescue Frequency | Increased | Decreased | [10][11] |
Table 3: Cellular Effects of Vinblastine
| Parameter | Value | Cell Line | Reference |
| IC50 (Cellular MT Depolymerization) | 4.83 ± 0.17 nM | HeLa | [12] |
| IC50 (Cytotoxicity) | Varies by cell line (nM range) | Various | [13] |
Experimental Protocols
Tubulin Polymerization Assay
This assay measures the effect of compounds on the in vitro assembly of purified tubulin into microtubules.
Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin protein to a concentration of 10 mg/ml in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
Prepare a GTP stock solution (100 mM).
-
Prepare the test compound (this compound) at various concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the appropriate volume of general tubulin buffer, GTP (to a final concentration of 1 mM), and the test compound.
-
Add tubulin to a final concentration of 3 mg/ml. The total reaction volume is typically 100 µl.
-
-
Measurement:
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm over time (e.g., every minute for 60 minutes). The increase in absorbance corresponds to microtubule polymerization.
-
-
Data Analysis:
-
Determine the maximum rate of polymerization for each concentration of the test compound.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits the maximum rate of polymerization by 50% compared to a vehicle control.
-
Immunofluorescence Microscopy of Microtubules
This method allows for the visualization of the effects of this compound on the microtubule network within cells.
Methodology:
-
Cell Culture and Treatment:
-
Seed adherent cells (e.g., HeLa) onto glass coverslips in a multi-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 1-24 hours). Include a vehicle-treated control.
-
-
Fixation and Permeabilization:
-
Wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS for 10 minutes at room temperature).
-
Wash with PBS.
-
Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS for 5-10 minutes).
-
-
Immunostaining:
-
Wash with PBS.
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes.
-
Incubate with a primary antibody against α-tubulin or β-tubulin diluted in blocking buffer for 1 hour at room temperature.
-
Wash with PBS.
-
Incubate with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Image the cells using a fluorescence or confocal microscope.
-
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effects of this compound by measuring the metabolic activity of treated cells.
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound for a desired period (e.g., 48-72 hours).
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/ml.
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.
-
Visualizations
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Methods for studying vinca alkaloid interactions with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell viability assay protocol | Sigma-Aldrich [sigmaaldrich.com]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. www2.med.muni.cz [www2.med.muni.cz]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. In situ response to vinka alkaloids by microtubules in cultured post-implanted mouse embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Differential effects of vinblastine on polymerization and dynamics at opposite microtubule ends - PubMed [pubmed.ncbi.nlm.nih.gov]
Vinleurosine Sulfate's Interaction with Tubulin: A Deep Dive into Binding Site, Affinity, and Mechanism
For Immediate Release
This technical guide provides a comprehensive analysis of the binding interaction between vinleurosine (B1683062) sulfate (B86663), a vinca (B1221190) alkaloid chemotherapeutic agent, and its molecular target, tubulin. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the binding site, a quantitative overview of binding affinity, detailed experimental protocols, and visualizations of the underlying molecular pathways.
The Tubulin Binding Site of Vinleurosine Sulfate
This compound, like other vinca alkaloids, targets the tubulin protein, the fundamental building block of microtubules. Microtubules are dynamic cytoskeletal polymers essential for critical cellular functions, including cell division, intracellular transport, and maintenance of cell shape. The disruption of microtubule dynamics is a clinically validated strategy in cancer therapy.
This compound binds to a specific site on the β-tubulin subunit, known as the Vinca domain . This binding site is located at the interface between two αβ-tubulin heterodimers in a protofilament. The binding of this compound to this site interferes with the proper assembly of tubulin into microtubules. Structural studies of related vinca alkaloids have revealed that their binding induces a conformational change in tubulin, promoting a curved structure that is incompatible with the straight protofilament architecture required for microtubule formation. This interaction ultimately leads to the destabilization and depolymerization of microtubules.
Binding Affinity of this compound to Tubulin
Studies comparing different vinca alkaloids have established a general hierarchy of binding affinity. For instance, vincristine (B1662923) typically exhibits the highest affinity, followed by vinblastine (B1199706) and then vinorelbine. Given that vinleurosine is a structural analogue of vinblastine and vincristine, its binding affinity is expected to be within a similar range.
| Vinca Alkaloid | Relative Binding Affinity | Notes |
| Vincristine | High | Generally considered to have the strongest binding affinity among the classic vinca alkaloids.[1] |
| Vinblastine | High | Slightly lower affinity than vincristine. |
| This compound | High (Estimated) | Presumed to be in a similar range to vinblastine and vincristine due to structural similarity. |
| Vinorelbine | Moderate | Lower binding affinity compared to vincristine and vinblastine.[1] |
| Vinflunine | Low | Exhibits the lowest binding affinity among the compared vinca alkaloids.[2] |
This table summarizes the relative binding affinities based on available comparative studies. Absolute Kd values can vary depending on the experimental conditions.
Mechanism of Action: Disruption of Microtubule Dynamics
The binding of this compound to the Vinca domain on β-tubulin triggers a cascade of events that disrupt the dynamic instability of microtubules, a process essential for their function, particularly during mitosis. The primary mechanisms of action are:
-
Inhibition of Polymerization: By binding to tubulin dimers, this compound prevents their addition to the growing plus-ends of microtubules. This suppression of microtubule growth is a key factor in its antimitotic effect.
-
Promotion of Depolymerization: The binding of this compound to tubulin at the microtubule ends can induce a conformational change that favors the disassembly of the microtubule structure.
-
Formation of Paracrystalline Aggregates: At higher concentrations, vinca alkaloids can induce the formation of non-functional tubulin aggregates or "paracrystals" within the cell, further sequestering tubulin and preventing its incorporation into microtubules.
The net effect of these actions is a decrease in the overall mass of cellular microtubules, leading to the disruption of the mitotic spindle, cell cycle arrest at the G2/M phase, and ultimately, the induction of apoptosis (programmed cell death) in rapidly dividing cancer cells.
Experimental Protocols for Characterizing Tubulin Binding
Several biophysical and biochemical techniques are employed to characterize the binding of vinca alkaloids to tubulin. The following outlines a general experimental workflow that can be adapted for studying this compound.
Tubulin Purification
Purified tubulin is a prerequisite for most in vitro binding assays. The most common source is bovine or porcine brain tissue, from which tubulin is isolated through cycles of temperature-dependent polymerization and depolymerization, followed by phosphocellulose chromatography to remove microtubule-associated proteins (MAPs).
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of microtubules.
Methodology:
-
Purified tubulin is incubated in a polymerization buffer (e.g., PEM buffer with GTP) at 37°C to induce polymerization.
-
The polymerization process is monitored by measuring the increase in turbidity (light scattering) at 340 nm over time using a spectrophotometer.
-
Different concentrations of this compound are added to the reaction mixture to determine its inhibitory effect on the rate and extent of tubulin polymerization.
-
The IC50 value, the concentration of the drug that inhibits polymerization by 50%, can be calculated.
Competitive Binding Assay
This method is used to determine if a compound binds to the same site as a known ligand.
Methodology:
-
A radiolabeled or fluorescently labeled vinca alkaloid with a known high affinity for the Vinca domain (e.g., [³H]-vinblastine) is incubated with purified tubulin.
-
Increasing concentrations of unlabeled this compound are added to the mixture.
-
The displacement of the labeled ligand is measured, typically by techniques such as scintillation counting or fluorescence polarization.
-
A decrease in the signal from the labeled ligand indicates that this compound is competing for the same binding site. The binding affinity (Ki) of this compound can be determined from these data.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for directly measuring the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS).
Methodology:
-
A solution of this compound is titrated into a solution containing purified tubulin in a highly sensitive calorimeter.
-
The heat released or absorbed upon binding is measured after each injection.
-
The resulting data are fitted to a binding model to determine the Kd and other thermodynamic parameters.
Conclusion
This compound exerts its potent antimitotic activity by binding to the Vinca domain on β-tubulin, leading to the disruption of microtubule dynamics. While a precise dissociation constant for this compound is not extensively reported, comparative data strongly suggest a high binding affinity, comparable to that of other clinically effective vinca alkaloids. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of its interaction with tubulin. A thorough understanding of the binding site, affinity, and mechanism of action is crucial for the rational design of novel tubulin-targeting agents with improved therapeutic indices. Further structural and biophysical studies are warranted to precisely define the molecular determinants of this compound's interaction with tubulin and to explore potential mechanisms of drug resistance.
References
Vinleurosine Sulfate: An In-Depth Technical Guide to its In Vivo Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited specific in vivo pharmacokinetic and metabolism data for vinleurosine (B1683062) sulfate (B86663) is publicly available. Much of the detailed information presented in this guide is extrapolated from studies on other closely related vinca (B1221190) alkaloids, such as vincristine (B1662923), vinblastine, and vinorelbine (B1196246). This approach is taken to provide a comprehensive overview based on the current scientific landscape, and all instances of extrapolation are clearly noted.
Introduction
Vinleurosine is a dimeric indole (B1671886) alkaloid derived from the periwinkle plant, Catharanthus roseus. As a member of the vinca alkaloid family, it shares structural similarities with clinically important anticancer agents like vincristine and vinblastine. The mechanism of action for vinca alkaloids is well-established; they interfere with microtubule dynamics, leading to metaphase arrest in dividing cells.[1] While vinleurosine has been investigated for its therapeutic potential, its clinical development has been limited, resulting in a scarcity of comprehensive in vivo pharmacokinetic and metabolism data.[2] This technical guide aims to consolidate the available information and provide a framework for understanding the likely in vivo behavior of vinleurosine sulfate by drawing parallels with other well-studied vinca alkaloids.
Pharmacokinetics
The in vivo disposition of a drug is characterized by its absorption, distribution, metabolism, and excretion (ADME). For intravenously administered drugs like the vinca alkaloids, absorption is not a factor. The general pharmacokinetic profile of vinca alkaloids is characterized by a multi-phasic plasma decay, a large volume of distribution, rapid clearance, and primary elimination through the biliary system.[1][3]
Distribution
Following intravenous administration, vinca alkaloids are rapidly distributed from the plasma to tissues.[1] They are known to exhibit extensive binding to both plasma proteins and blood components, particularly platelets.[1] The intracellular concentrations of vinca alkaloids can be significantly higher than extracellular concentrations, with ratios reported to be as high as 5 to 500-fold in some cell types.[1] This extensive tissue distribution contributes to a large apparent volume of distribution.
Metabolism
The metabolism of vinca alkaloids is primarily hepatic. The cytochrome P450 (CYP) superfamily of enzymes, specifically the CYP3A subfamily (CYP3A4 and CYP3A5), plays a crucial role in their biotransformation.[4][5][6] Metabolism mediated by CYP3A4 can lead to the formation of several metabolites, some of which may retain biological activity.[4] Given that other vinca alkaloids are substrates for CYP3A4, it is highly probable that this compound undergoes similar metabolic pathways.[3]
Excretion
The primary route of elimination for vinca alkaloids and their metabolites is through biliary excretion into the feces.[3][7][8] Renal clearance is generally a minor pathway for the parent compounds.[1] The involvement of P-glycoprotein (P-gp) and other transporters in the biliary excretion of vinca alkaloids has been demonstrated, suggesting an active transport mechanism from hepatocytes into the bile.[9]
Quantitative Pharmacokinetic Data (Comparative)
Due to the lack of specific quantitative data for this compound, the following table summarizes the pharmacokinetic parameters for other clinically relevant vinca alkaloids to provide a comparative context. These values are derived from various preclinical and clinical studies and can vary depending on the species and experimental conditions.
| Parameter | Vincristine | Vinblastine | Vinorelbine | This compound |
| Terminal Half-life (t½) | ~85 hours (human)[10] | ~25 hours (human) | 20 - 40 hours (human)[11] | Not Available |
| Clearance (CL) | 0.106 L/h/kg (human) | 0.740 L/h/kg (human) | 0.97 - 1.26 L/h/kg (human)[12] | Not Available |
| Volume of Distribution (Vd) | High | High | ~70 L/kg (human)[11] | Not Available |
| Primary Route of Elimination | Biliary[8] | Biliary[7] | Biliary/Fecal[11] | Not Available (Presumed Biliary) |
| Primary Metabolizing Enzyme | CYP3A4/5[13] | CYP3A4[4] | CYP3A4[14] | Not Available (Presumed CYP3A4/5) |
Experimental Protocols
Animal Model and Drug Administration
-
Species: Male Sprague-Dawley rats.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.
-
Drug Formulation: Vincristine sulfate is dissolved in sterile saline.
-
Administration: A single intravenous (IV) bolus dose is administered via the tail vein.
Sample Collection
-
Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dose. Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to obtain plasma.
-
Bile Collection (for excretion studies): In a subset of animals, the bile duct is cannulated to allow for the collection of bile over specified time intervals.
-
Urine and Feces Collection (for mass balance studies): Animals are housed in metabolic cages to allow for the separate collection of urine and feces.
-
Tissue Distribution: At the end of the study, animals are euthanized, and various tissues (e.g., liver, kidneys, spleen, lungs, heart, brain) are collected to determine drug concentrations.
Bioanalytical Method
-
Sample Preparation: Plasma, bile, urine, and tissue homogenate samples are subjected to a sample preparation procedure, such as protein precipitation or solid-phase extraction, to remove interfering substances.
-
Analytical Technique: The concentration of the vinca alkaloid and its potential metabolites in the prepared samples is quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[15][16][17] This technique offers high sensitivity and selectivity.
Pharmacokinetic Analysis
-
The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as clearance (CL), volume of distribution (Vd), terminal half-life (t½), and area under the curve (AUC).
Visualizations
Hypothesized Metabolic Pathway of this compound
The following diagram illustrates the putative primary metabolic pathway of this compound, which is hypothesized to be analogous to that of other vinca alkaloids. The metabolism is presumed to be mediated by the cytochrome P450 3A4 enzyme in the liver.
Caption: Hypothesized hepatic metabolism of this compound via CYP3A4/5.
Experimental Workflow for In Vivo Pharmacokinetic Study
This diagram outlines the typical workflow for conducting an in vivo pharmacokinetic study of a vinca alkaloid in a preclinical animal model.
Caption: General workflow for a preclinical in vivo pharmacokinetic study.
Conclusion
While specific in vivo pharmacokinetic and metabolism data for this compound remain elusive in the public domain, a comprehensive understanding of its likely behavior can be inferred from the extensive research conducted on other vinca alkaloids. It is reasonable to hypothesize that this compound exhibits a large volume of distribution, is primarily cleared by hepatic metabolism involving CYP3A4/5, and is predominantly excreted via the biliary system. Further preclinical studies employing modern bioanalytical techniques would be necessary to definitively characterize the in vivo ADME properties of this compound and to identify its specific metabolites. Such data would be crucial for any future consideration of its clinical development.
References
- 1. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Clinical trial of this compound (NSC-90636): a new drug derived from Vinca rosea Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and metabolism of vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Detoxication of vinca alkaloids by human P450 CYP3A4-mediated metabolism: implications for the development of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Multifarious Link between Cytochrome P450s and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo and in vitro pharmacokinetics and metabolism of vincaalkaloids in rat. II. Vinblastine and vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biliary excretion of vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic analysis of hepatobiliary transport of vincristine in perfused rat liver. Possible roles of P-glycoprotein in biliary excretion of vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Pharmacokinetics of vincristine sulfate in adult cancer patients. | Semantic Scholar [semanticscholar.org]
- 11. Clinical pharmacokinetics of vinorelbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oral vinorelbine pharmacokinetics and absolute bioavailability study in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. go.drugbank.com [go.drugbank.com]
- 15. A highly sensitive bioanalytical method for the quantification of vinblastine, vincristine, vinorelbine and 4-O-deacetylvinorelbine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analysis of vinca alkaloids in plasma and urine using high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rapid and sensitive analysis of vincristine in human plasma using on-line extraction combined with liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Vinleurosine Sulfate Derivatives and Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vinleurosine (B1683062), a dimeric catharanthus alkaloid, and its derivatives represent a significant area of interest in the development of novel anticancer agents. As members of the vinca (B1221190) alkaloid family, their primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division. This technical guide provides a comprehensive overview of the synthesis, biological activity, and experimental evaluation of vinleurosine sulfate (B86663) derivatives. It is designed to equip researchers and drug development professionals with the detailed information necessary to advance the study and application of these potent compounds. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes essential biological pathways and workflows to facilitate a deeper understanding of this important class of molecules.
Introduction
Vinca alkaloids, derived from the Madagascar periwinkle (Catharanthus roseus), are a cornerstone of cancer chemotherapy.[1][2] This class of compounds, which includes the well-known drugs vinblastine (B1199706) and vincristine, exerts its cytotoxic effects by interfering with the polymerization of tubulin into microtubules, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[3][4] Vinleurosine, another naturally occurring vinca alkaloid, serves as a valuable scaffold for the synthesis of novel derivatives with potentially improved therapeutic indices.[5] The sulfate salt of vinleurosine and its analogs are investigated for their potential as antineoplastic agents.[5][6] This guide will delve into the synthetic strategies for creating vinleurosine derivatives, their biological evaluation, and the underlying mechanisms of action.
Synthesis of Vinleurosine Derivatives
The synthesis of novel vinleurosine derivatives often involves the modification of the core vindoline (B23647) and catharanthine (B190766) moieties. One common strategy is the coupling of a versatile electrophilic vindoline derivative with various substituted indoles to generate vinblastine and vinorelbine (B1196246) analogues.[1] Another approach involves the deoxygenation of leurosine to form anhydrovinblastine (B1203243), a key intermediate for further derivatization.[7]
Experimental Protocol: Concise Synthesis of Anhydrovinblastine from Leurosine [7]
This protocol describes the Cp₂TiCl-mediated deoxygenation of leurosine to yield anhydrovinblastine.
-
Materials:
-
Leurosine (1)
-
Cp₂TiCl (Titanocene monochloride)
-
Hydrogen-atom donor (for synthesis of reduced alkaloid)
-
Appropriate solvents and reagents for reaction work-up and purification.
-
-
Procedure:
-
Dissolve leurosine (1) in a suitable anhydrous solvent under an inert atmosphere.
-
Add Cp₂TiCl to the reaction mixture. The reaction proceeds via a carbon-centered radical intermediate.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, HPLC).
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Purify the crude product using column chromatography to obtain anhydrovinblastine (4).
-
For the synthesis of the selectively reduced alkaloid (10), introduce a hydrogen-atom donor to trap the radical intermediate.
-
Biological Activity and Cytotoxicity
The biological activity of vinleurosine derivatives is primarily assessed through their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify the potency of these compounds.[8]
Table 1: In Vitro Cytotoxicity of Selected Vinca Alkaloid Derivatives
| Compound/Derivative | Cell Line | IC₅₀ (nM) | Reference |
| Vinblastine | HeLa | ~1 (µM) | [1] |
| Vinblastine | A549 | Varies | [9] |
| Vinorelbine | A549 | Varies | [9] |
| Vinorelbine Derivative (7y) | A549 | Potent | [9] |
| Vinorelbine | A549 | 27.40 | [10] |
| Vinorelbine | Calu-6 | 10.01 | [10] |
| Vinorelbine | H1792 | 5.639 | [10] |
| Vincristine | Various | Varies | [11] |
Mechanism of Action: Microtubule Disruption
The primary mechanism of action for vinleurosine and its derivatives is the disruption of microtubule dynamics.[3] These compounds bind to β-tubulin subunits, inhibiting their polymerization into microtubules.[12] This interference with microtubule formation disrupts the mitotic spindle, a structure essential for chromosome segregation during cell division.[3] The result is an arrest of the cell cycle in the M-phase, which ultimately triggers apoptosis.[3]
Experimental Protocol: In Vitro Tubulin Polymerization Assay [2][13]
This assay directly measures the effect of a test compound on the assembly of purified tubulin into microtubules by monitoring changes in light scattering (absorbance).
-
Materials:
-
Purified tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP, plus 5% glycerol)
-
Test compound (vinleurosine derivative) at various concentrations
-
96-well microplate
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
-
-
Procedure:
-
Reconstitute purified tubulin in G-PEM buffer and keep on ice.
-
In a pre-warmed 96-well plate, add the reconstituted tubulin solution.
-
Add the test compound at varying concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Initiate polymerization by raising the temperature to 37°C.
-
Immediately begin monitoring the absorbance at 340 nm every 60 seconds for 60-90 minutes using the microplate reader.
-
An increase in absorbance over time indicates tubulin polymerization. Inhibition of this increase signifies the activity of the test compound.
-
Experimental Protocol: Quantitative Cell-Based Microtubule Content Assay [1]
This protocol quantifies the effect of compounds on the microtubule network within cells.
-
Materials:
-
HeLa cells (or other suitable cell line)
-
Complete cell culture medium
-
96-well microplates
-
Test compound (vinleurosine derivative)
-
Reagents for cell fixation, permeabilization, and immunofluorescence staining (e.g., primary antibody against α-tubulin, fluorescently labeled secondary antibody)
-
Microplate reader capable of fluorescence detection
-
-
Procedure:
-
Seed 7,500 HeLa cells per well in a 96-well microplate and incubate for 24 hours.
-
Treat the cells with the test compound at a range of concentrations for 30 minutes at 37°C. Include a vehicle control.
-
Fix, permeabilize, and stain the cells with an antibody against α-tubulin followed by a fluorescently labeled secondary antibody.
-
Measure the fluorescence intensity in each well using a microplate reader. A decrease in fluorescence intensity compared to the control indicates microtubule depolymerization.
-
Signaling Pathways and Experimental Workflows
The cytotoxic effects of vinleurosine derivatives are ultimately mediated through the induction of apoptosis. While the direct target is tubulin, the downstream signaling cascades can be complex and may involve various pathways common in cancer cell biology. Investigating these pathways is crucial for a complete understanding of the drug's mechanism of action.
Below are diagrams illustrating the core mechanism of action and hypothetical experimental workflows for investigating key signaling pathways.
Caption: Mechanism of microtubule disruption by vinleurosine derivatives.
Caption: Experimental workflow for apoptosis pathway analysis.
Caption: Workflow for analyzing PI3K/Akt signaling pathway.
Conclusion
Vinleurosine sulfate and its derivatives continue to be a promising area of research for the development of new anticancer therapies. Their potent ability to disrupt microtubule dynamics provides a solid foundation for their cytotoxic activity. Future research should focus on the synthesis of novel derivatives with improved efficacy and reduced toxicity profiles. The detailed experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation of these compounds, from their initial synthesis to the elucidation of their complex biological activities. A deeper understanding of their structure-activity relationships and their impact on cellular signaling pathways will be critical in translating these promising molecules into clinically effective cancer treatments.
References
- 1. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Vinca alkaloids and analogues as anti-cancer agents: Looking back, peering ahead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationship studies of cytotoxic vinorelbine amide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vinorelbine Alters lncRNA Expression in Association with EGFR Mutational Status and Potentiates Tumor Progression Depending on NSCLC Cell Lines’ Genetic Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. benchchem.com [benchchem.com]
In Silico Analysis of Vinleurosine Sulfate's Interaction with Tubulin: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Vinleurosine (B1683062) and its Target: Tubulin
Vinca (B1221190) alkaloids are a cornerstone of combination chemotherapy regimens for a variety of cancers, including lymphomas, leukemias, and certain solid tumors. Their mechanism of action is the disruption of microtubule function. Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for numerous cellular processes, most critically, the formation of the mitotic spindle during cell division.[1] By binding to tubulin, vinca alkaloids inhibit its polymerization into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the M-phase and subsequent apoptosis.
The binding site for vinca alkaloids, known as the "Vinca domain," is located on β-tubulin.[2] While the precise binding modes of vinblastine (B1199706) and vincristine (B1662923) have been extensively studied, the interaction of vinleurosine sulfate (B86663) at this site is less characterized. In silico molecular docking provides a powerful and cost-effective approach to predict the binding conformation, affinity, and interaction patterns of ligands like vinleurosine sulfate with their protein targets.
Comparative Binding Data of Vinca Alkaloids with Tubulin
While specific in silico docking results for this compound are not prevalent in published literature, experimental data on the binding affinities of other vinca alkaloids provide a valuable comparative framework. The relative binding affinities for tubulin have been determined for several key vinca alkaloids, offering insights into their relative potencies.
| Vinca Alkaloid | Relative Binding Affinity Ranking | Reference |
| Vincristine | Highest | [3] |
| Vinblastine | High | [3] |
| Vinorelbine (B1196246) | Moderate | [3] |
| Vinflunine | Lower | [4][5] |
Table 1: Comparative Binding Affinities of Vinca Alkaloids to Tubulin. This table summarizes the relative binding affinities of several well-studied vinca alkaloids. The ranking is based on experimental data and provides a predictive context for the potential binding strength of this compound.
Detailed Methodologies for In Silico Docking
A generalized protocol for conducting in silico docking studies of a vinca alkaloid, such as this compound, with tubulin is outlined below. This protocol is a composite of methodologies reported in various studies involving related compounds.[6][7]
Software and Tools
A variety of software packages are available for molecular docking and visualization. Commonly used tools include:
-
Docking Software: AutoDock Vina, PatchDock, MOE (Molecular Operating Environment)[2][6]
-
Visualization Software: PyMOL, Chimera, VMD (Visual Molecular Dynamics)
-
Protein and Ligand Preparation: AutoDock Tools, MOE
Preparation of the Receptor (Tubulin)
-
Protein Structure Retrieval: Obtain the 3D crystal structure of the tubulin dimer. A commonly used structure is the vinblastine-bound tubulin complex (e.g., PDB ID: 1Z2B). This provides a relevant starting conformation of the Vinca domain.
-
Protein Cleaning and Preparation:
-
Remove water molecules and any co-crystallized ligands (except for structural ions like Mg²⁺ if they are deemed important for structural integrity).
-
Add polar hydrogen atoms to the protein structure.
-
Assign appropriate atomic charges using a force field (e.g., Gasteiger charges in AutoDock Tools).
-
Define the rotatable bonds in the protein sidechains within the binding site, if flexible docking is to be performed.
-
Preparation of the Ligand (this compound)
-
Ligand Structure Generation: Obtain the 2D or 3D structure of this compound. This can be done using chemical drawing software (e.g., ChemDraw) or from a database like PubChem.
-
3D Structure Conversion and Optimization: Convert the 2D structure to a 3D conformer. Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).
-
Charge and Bond Definition: Assign appropriate charges (e.g., Gasteiger charges) and define the rotatable bonds in the ligand.
Molecular Docking Procedure
-
Grid Box Definition: Define a grid box that encompasses the entire Vinca binding domain on β-tubulin. The dimensions of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding site.
-
Docking Algorithm: Employ a suitable docking algorithm. The Lamarckian Genetic Algorithm (LGA) is a commonly used and robust algorithm in AutoDock.[7]
-
Execution of Docking Runs: Perform multiple independent docking runs to ensure thorough exploration of the conformational space and to increase the confidence in the predicted binding mode.
-
Analysis of Docking Results:
-
Binding Energy: The docking software will provide an estimated binding energy (in kcal/mol) for each predicted conformation. Lower binding energies generally indicate a more favorable binding interaction.
-
Pose Clustering: Group the resulting conformations into clusters based on their root-mean-square deviation (RMSD). The most populated cluster with the lowest binding energy is often considered the most likely binding mode.
-
Interaction Analysis: Visualize the best-ranked docking pose to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between this compound and the amino acid residues of the Vinca domain.
-
Visualization of Key Processes
Visualizing the workflow and the biological consequences of the docking event is crucial for understanding the in silico study and its implications.
Conclusion and Future Directions
In silico docking is an indispensable tool in modern drug discovery and development. For vinca alkaloids like this compound, it offers a predictive framework to understand their interaction with tubulin at a molecular level. While this guide provides a robust, generalized protocol, the absence of specific published data for this compound highlights a knowledge gap. Future research should focus on performing detailed in silico docking and molecular dynamics simulations of this compound with tubulin. The results of such studies, when correlated with experimental data, will provide a clearer understanding of its binding affinity and mechanism of action, potentially guiding the development of novel, more effective antimitotic agents. This comprehensive computational approach will not only elucidate the specific interactions of this compound but also contribute to the broader understanding of the structure-activity relationships within the vinca alkaloid class of compounds.
References
- 1. The binding of vinca domain agents to tubulin: structural and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of vinca alkaloids with tubulin: a comparison of vinblastine, vincristine, and vinorelbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimitotic and tubulin-interacting properties of vinflunine, a novel fluorinated Vinca alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of thermodynamic parameters for vinorelbine- and vinflunine-induced tubulin self-association by sedimentation velocity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Docking and Dynamics Simulation of Protein β-Tubulin and Antifungal Cyclic Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
Vinleurosine Sulfate: A Technical Review of its Anticancer Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinleurosine (B1683062) sulfate (B86663), a dimeric indole (B1671886) alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), belongs to the vinca (B1221190) alkaloid class of antineoplastic agents.[1] Like its more widely known counterparts, vincristine (B1662923) and vinblastine (B1199706), vinleurosine exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division. This technical guide provides a comprehensive review of the available preclinical and clinical data on vinleurosine sulfate, with a focus on its mechanism of action, cytotoxicity, and the experimental methodologies used to evaluate its potential as an anticancer agent. While specific quantitative data for this compound is limited in publicly available literature, this guide will draw upon comparative data from other vinca alkaloids to provide a thorough understanding of its expected biological activity.
Mechanism of Action: Disruption of Microtubule Dynamics
The primary mechanism of action of this compound, like other vinca alkaloids, is the inhibition of microtubule polymerization.[2] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.
This compound binds to β-tubulin, a subunit of the tubulin heterodimers that form microtubules. This binding disrupts the assembly of tubulin into microtubules, leading to a cascade of events that ultimately result in cell cycle arrest and apoptosis.[3][4]
At low concentrations, vinca alkaloids have been shown to suppress the dynamic instability of microtubules by binding to the plus ends and inhibiting both growth and shortening phases.[3][5][6] At higher concentrations, they can lead to the depolymerization of microtubules.[7]
Cell Cycle Arrest
The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, a requisite for proper chromosome segregation during mitosis. This activates the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that halts the cell cycle in the M phase (metaphase) until all chromosomes are correctly attached to the spindle.[8] Prolonged mitotic arrest triggers the apoptotic cascade.
Induction of Apoptosis
The sustained cell cycle arrest induced by this compound ultimately leads to programmed cell death, or apoptosis. This can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the activation of caspases, a family of proteases that execute the apoptotic program, and the involvement of the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability.[9][10][11] The release of cytochrome c from the mitochondria is a critical step in the activation of the intrinsic apoptotic pathway.
Data Presentation
While specific quantitative data for this compound is scarce in the available literature, the following tables present representative data for other vinca alkaloids to illustrate the expected range of cytotoxic activity and comparative potency.
| Table 1: Comparative Cytotoxicity (IC50) of Vinca Alkaloids in Various Cancer Cell Lines | |||
| Cell Line | Cancer Type | Vincristine IC50 (nM) | Vinblastine IC50 (nM) |
| MCF-7 | Breast Cancer | 7.371 | 67.12 µM (as reported in one study) |
| A549 | Lung Cancer | 137 | - |
| REH | Leukemia | ~2 | - |
| L1210 | Murine Leukemia | 10-100 (concentration for max cytotoxicity) | - |
| CEM | Human Lymphoblastoid Leukemia | 10-100 (concentration for max cytotoxicity) | - |
| SH-SY5Y | Neuroblastoma | 100 | - |
Note: IC50 values can vary significantly based on experimental conditions such as exposure time and the specific assay used.[4][9][12][13]
| Table 2: Comparative Tubulin Binding Affinity of Vinca Alkaloids | |
| Vinca Alkaloid | Relative Overall Affinity for Tubulin |
| Vincristine | Highest |
| Vinblastine | Intermediate |
| Vinorelbine (B1196246) | Lowest |
| Vinflunine | 3-16 fold lower than vinorelbine |
This table is based on sedimentation velocity studies comparing the drug-induced self-association of tubulin.[14][15]
Preclinical and Clinical Studies
Preclinical in vivo studies on other novel vinca alkaloids, such as vinflunine, have demonstrated significant antitumor activity in various murine and human tumor xenograft models, suggesting the potential for this compound in similar models.[17][18][19] These studies typically evaluate efficacy based on metrics like tumor growth inhibition and increased lifespan.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the anticancer potential of compounds like this compound.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.[20][21][22][23]
-
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the drug dilutions. Include vehicle-treated and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.[24]
-
Materials:
-
Cancer cell line of interest
-
This compound
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate for at least 2 hours at -20°C to fix the cells.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A and incubate for 30 minutes at 37°C to degrade RNA.
-
PI Staining: Add PI staining solution and incubate in the dark for 15-30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows associated with the anticancer activity of this compound.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for an MTT cytotoxicity assay.
Caption: General apoptotic signaling pathways induced by vinca alkaloids.
Conclusion
This compound, as a member of the vinca alkaloid family, holds potential as an anticancer agent through its established mechanism of disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. While specific preclinical and clinical data for this compound are limited, the extensive research on related compounds such as vincristine and vinblastine provides a strong foundation for understanding its likely biological effects and for designing future investigations. Further studies are warranted to determine the specific cytotoxic profile of this compound across a range of cancer cell lines and in in vivo models to fully elucidate its therapeutic potential. The experimental protocols and mechanistic pathways detailed in this guide provide a framework for such future research endeavors.
References
- 1. Biochemical effects of the Vinca alkaloids. IV. Studies with vinleurosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Antitumor principles derived from Vinca rosea Linn. I. Vincaleukoblastine and leurosine. | Semantic Scholar [semanticscholar.org]
- 3. Selective toxicity of vincristine against chronic lymphocytic leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Biochemical effects of vindesine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BIOCHEMICAL EFFECTS OF THE VINCA ALKALOIDS. II. A COMPARISON OF THE EFFECTS OF COLCHICINE, VINBLASTINE AND VINCRISTINE ON THE SYNTHESIS OF RIBONUCLEIC ACIDS IN EHRLICH ASCITES CARCINOMA CELLS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential effects of vinblastine on polymerization and dynamics at opposite microtubule ends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Vincristine induced apoptosis in acute lymphoblastic leukaemia cells: a mitochondrial controlled pathway regulated by reactive oxygen species? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sensitization of neuroblastoma for vincristine-induced apoptosis by Smac mimetic LCL161 is attended by G2 cell cycle arrest but is independent of NFκB, RIP1 and TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptotic signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interaction of vinca alkaloids with tubulin: a comparison of vinblastine, vincristine, and vinorelbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Vinblastine suppresses dynamics of individual microtubules in living interphase cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Clinical trial of this compound (NSC-90636): a new drug derived from Vinca rosea Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Preclinical in vivo antitumor activity of vinflunine, a novel fluorinated Vinca alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Preclinical antitumor efficacy of senescence-inducing chemotherapy combined with a nanoSenolytic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Preclinical antitumor activity of bizelesin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchhub.com [researchhub.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. broadpharm.com [broadpharm.com]
- 23. bds.berkeley.edu [bds.berkeley.edu]
- 24. benchchem.com [benchchem.com]
Unveiling Vinleurosine: A Technical Guide to its Discovery and Isolation from Catharanthus roseus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and isolation of vinleurosine (B1683062), a dimeric indole (B1671886) alkaloid from the medicinal plant Catharanthus roseus (L.) G. Don, commonly known as the Madagascar periwinkle. This document details the scientific journey from initial extraction to final purification, presenting key quantitative data, in-depth experimental protocols, and visual workflows to aid in the understanding and replication of these critical processes.
Introduction to Vinleurosine and the Vinca (B1221190) Alkaloids
Catharanthus roseus is a rich source of over 130 terpenoid indole alkaloids (TIAs), some of which possess significant pharmacological activities.[1][2] Among the most notable are the dimeric alkaloids, which include the potent anticancer agents vinblastine (B1199706) and vincristine (B1662923).[1] Vinleurosine, another important dimeric alkaloid, was isolated alongside these compounds and has been a subject of phytochemical and pharmacological investigation. The discovery and isolation of these alkaloids marked a significant milestone in natural product chemistry and cancer chemotherapy.[3][4] The classical methods of isolation proved insufficient for these complex molecules, necessitating the development of novel techniques like "selective" or "differential" extraction.[3]
Biosynthesis of Vinleurosine
The biosynthesis of dimeric indole alkaloids in C. roseus is a complex process involving multiple enzymatic steps and cellular compartments.[1][5] The pathway begins with the formation of the central precursor, strictosidine, from the condensation of tryptamine (B22526) (derived from the shikimate pathway) and secologanin (B1681713) (from the terpenoid pathway).[1][2] Strictosidine is then converted into the monomeric alkaloids catharanthine (B190766) and vindoline.[1] The coupling of these two monomers, catalyzed by peroxidase enzymes, leads to the formation of α-3',4'-anhydrovinblastine, a key intermediate.[1][5] This intermediate is then further converted to vinblastine, which can be a precursor to other dimeric alkaloids, including vinleurosine.
Extraction and Isolation Protocols
The isolation of vinleurosine from C. roseus involves a multi-step process of extraction, partitioning, and chromatography. Several methods have been developed, and the following protocol represents a synthesis of established techniques.
The overall process can be visualized as a sequence of steps starting from the plant material and culminating in the purified alkaloid.
Step 1: Preparation of Plant Material
-
Collect fresh leaves of Catharanthus roseus.
-
Air-dry the leaves thoroughly in the sun or using a drying oven.
-
Grind the dried leaves into a fine powder using a blender or mill.[6]
Step 2: Solvent Extraction
-
Macerate the powdered leaves with neutral aqueous methanol (e.g., 90% methanol in water).[7] Alternatively, ethanol (B145695) can be used.[8]
-
Filter the extract and combine the filtrates.
-
Concentrate the combined extracts under reduced pressure to remove the alcohol, resulting in an aqueous residue.[7]
Step 3: Acid-Base Partitioning
-
Acidify the aqueous residue with dilute sulfuric acid to a pH of approximately 2-3.[7][8][9] This step protonates the alkaloids, making them soluble in the aqueous phase.
-
Filter the acidified solution to remove precipitated non-alkaloidal components.[7][8]
-
Wash the acidic aqueous solution with a non-polar solvent like benzene (B151609) or toluene (B28343) to remove pigments and other lipophilic impurities.[7][8][9]
-
Make the acidic aqueous phase alkaline by adding ammonium (B1175870) hydroxide (B78521) to a pH of 8-9.[7] This deprotonates the alkaloids, making them soluble in organic solvents.
-
Extract the alkaloids from the alkaline aqueous solution with a solvent such as benzene, methylene (B1212753) chloride, or chloroform (B151607).[6][7] Repeat the extraction until the aqueous phase is free of alkaloids.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate to dryness under reduced pressure to obtain the crude alkaloid mixture.[7]
Step 4: Chromatographic Separation
-
The crude alkaloid mixture is subjected to column chromatography for separation. A common stationary phase is alumina (B75360) (Al₂O₃) partially deactivated with water, or silica gel.[6][7][10]
-
The column is eluted with a gradient of solvents. A typical elution system starts with a non-polar solvent and gradually increases in polarity. For example, a mixture of benzene and chloroform (1:1) has been used effectively.[7][8]
-
Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing vinleurosine.[10]
Step 5: Purification
-
Fractions enriched with vinleurosine are combined and concentrated.
-
Further purification can be achieved by re-chromatography or by crystallization from a suitable solvent system, such as aqueous ethanol.[7] The final purity is confirmed using analytical techniques like HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.[8]
Quantitative Data
The yield of vinleurosine and other alkaloids from C. roseus is generally low and can vary depending on the plant source, growing conditions, and the extraction and purification methods employed. The following table summarizes representative quantitative data from the literature.
| Parameter | Value | Source Plant Part | Method | Reference |
| Crude Alkaloid Yield | ~10 g | 1 kg of dried leaves | Acid-base extraction | [9] |
| 2.15% (w/w) | Aerial parts | Simplified acid-base extraction | ||
| Vinleurosine Yield | 5 to 17 g | From an unspecified amount of raw material leading to a specific dry residue | Crystallization from aqueous ethanol | [7] |
| 0.234 g | From 3.6 kg of a specific residue | Column chromatography | [8] | |
| Chromatographic Fractions | Fractions 34-42 | - | Column chromatography on deactivated alumina with benzene-chloroform (1:1) as eluent | [8] |
Analytical Characterization
The identity and purity of isolated vinleurosine are confirmed using various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Used for both qualitative and quantitative analysis, providing retention time data for identification and peak area for quantification.[11][12]
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.[8][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to elucidate the detailed chemical structure of the molecule.[8]
-
Melting Point: The melting point of pure vinleurosine is reported to be 202-205°C.[7]
Conclusion
The discovery and isolation of vinleurosine from Catharanthus roseus represent a significant achievement in natural product chemistry. The intricate processes of extraction, separation, and purification, though challenging due to the low abundance of the compound and the complexity of the plant matrix, have been refined over the years. The methodologies detailed in this guide, from the biosynthetic origins to the final analytical characterization, provide a comprehensive framework for researchers and professionals in the field of drug discovery and development. Continued research into optimizing these protocols and exploring the full therapeutic potential of vinleurosine and other vinca alkaloids remains a promising area of scientific endeavor.
References
- 1. Biosynthesis and regulation of terpenoid indole alkaloids in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthetic pathway of terpenoid indole alkaloids in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. princeton.edu [princeton.edu]
- 4. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 5. researchgate.net [researchgate.net]
- 6. column-chromatography.com [column-chromatography.com]
- 7. DE2124023A1 - Process for the selective extraction of vinblastine, vinleurosine and vincristine or their salts - Google Patents [patents.google.com]
- 8. aphinfo.com [aphinfo.com]
- 9. US4172077A - Process for the isolation of alkaloid components from the plant Vinca Rosea L. - Google Patents [patents.google.com]
- 10. CN101638413B - Separation and purification method for vinca alkaloids - Google Patents [patents.google.com]
- 11. High-performance liquid chromatographic determination of vinca-alkaloids in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. irjet.net [irjet.net]
physical and chemical properties of vinleurosine sulfate powder
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical and chemical properties of vinleurosine (B1683062) sulfate (B86663) powder. The information is curated to support research, development, and quality control activities involving this potent antineoplastic agent.
Chemical and Physical Properties
Vinleurosine sulfate is a dimeric indole (B1671886) alkaloid derived from the periwinkle plant, Catharanthus roseus. It is a salt of vinleurosine, belonging to the vinca (B1221190) alkaloid class of compounds known for their chemotherapeutic activities.[1][2] The following tables summarize its key physical and chemical properties.
Table 1: General and Chemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | methyl (13S,15S,16R,18S)-13-[(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.0¹,⁹.0²,⁷.0¹⁶,¹⁹]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.0⁴,¹².0⁵,¹⁰.0¹⁶,¹⁸]icosa-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid | [1] |
| Synonyms | Leurosine sulfate, Lilly 32645, NSC-90636 | [1] |
| CAS Number | 54081-68-4 | [2][3] |
| Molecular Formula | C₄₆H₅₈N₄O₁₃S | [1] |
| Molecular Weight | 907.04 g/mol | [1][3] |
| Appearance | White to light yellow or brown powder | [2] |
| Purity | ≥95% | [2] |
Table 2: Physical and Spectroscopic Properties of this compound
| Property | Value | Source(s) |
| Storage Temperature | -20°C | [2] |
| Shipping Temperature | Ambient | [2] |
Experimental Protocols
Detailed experimental protocols for determining the physical properties of this compound powder are crucial for consistent and reliable results. The following are generalized methodologies based on standard pharmaceutical practices.
Determination of Melting Point (Capillary Method)
The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely accepted technique for its determination.[4][5]
Methodology:
-
Sample Preparation: Ensure the this compound powder is completely dry. Finely powder the sample if necessary.
-
Capillary Tube Filling: Introduce the dry powder into a capillary tube, tapping gently to create a packed column of 2-4 mm in height.
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the sample at a controlled rate, typically 1-2°C per minute, when approaching the expected melting point.
-
Observation: Record the temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point). The range between these two temperatures is the melting range.
-
Purity Assessment: A sharp melting range is indicative of high purity, whereas a broad melting range suggests the presence of impurities.[4]
Determination of Solubility (Shake-Flask Method)
Solubility is a fundamental property that influences the bioavailability and formulation of a drug. The shake-flask method is a common technique to determine the equilibrium solubility of a compound.
Methodology:
-
Solvent Selection: Choose a range of relevant solvents for the intended application (e.g., water, buffers of different pH, organic solvents).
-
Sample Preparation: Add an excess amount of this compound powder to a known volume of the selected solvent in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the undissolved solid to settle. Separate the saturated solution from the excess solid by centrifugation or filtration, ensuring no solid particles are carried over.
-
Concentration Analysis: Determine the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Solubility Calculation: The determined concentration represents the solubility of the compound in the specific solvent at that temperature.
Mechanism of Action and Signaling Pathway
This compound, like other vinca alkaloids, exerts its antineoplastic effect by interfering with microtubule dynamics, which are essential for cell division.[6][7][8][9][10]
Vinca alkaloids bind to β-tubulin and inhibit the polymerization of tubulin into microtubules.[6][9] This disruption of microtubule assembly prevents the formation of a functional mitotic spindle, a structure crucial for the separation of chromosomes during mitosis. Consequently, the cell cycle is arrested in the metaphase, which ultimately triggers apoptosis (programmed cell death) in rapidly dividing cancer cells.[6][8]
Caption: Mechanism of action of this compound.
Experimental and Logical Workflows
Experimental Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining the solubility of this compound powder.
Caption: Workflow for Solubility Determination.
Logical Relationship for Purity Assessment
The melting point of a substance is directly related to its purity. The following diagram illustrates this logical relationship.
Caption: Purity and Melting Point Relationship.
References
- 1. This compound | C46H56N4O9 | CID 442111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. scbt.com [scbt.com]
- 4. nano-lab.com.tr [nano-lab.com.tr]
- 5. Melting Point Test - CD Formulation [formulationbio.com]
- 6. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Vinca Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is Vincristine Sulfate used for? [synapse.patsnap.com]
- 9. What is the mechanism of Vincristine Sulfate? [synapse.patsnap.com]
- 10. go.drugbank.com [go.drugbank.com]
Methodological & Application
Application Note & Protocol: Quantification of Vinleurosine Sulfate using a Validated HPLC-UV Method
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed application note and protocol for the quantification of vinleurosine (B1683062) sulfate (B86663) in pharmaceutical preparations and biological matrices using a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. The described methodology is based on established principles for the analysis of vinca (B1221190) alkaloids and offers a robust, sensitive, and specific approach for accurate quantification. This note includes comprehensive experimental protocols, method validation parameters, and visual workflows to guide researchers in implementing this analytical technique.
Introduction
Vinleurosine is a bisindole alkaloid derived from the periwinkle plant (Catharanthus roseus), belonging to the vinca alkaloid family of anti-cancer agents. Like other vinca alkaloids such as vincristine (B1662923) and vinblastine (B1199706), its mechanism of action involves the inhibition of microtubule polymerization, leading to metaphase arrest and apoptosis in rapidly dividing cancer cells.[1] Accurate and precise quantification of vinleurosine sulfate is critical for pharmaceutical quality control, formulation development, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used, reliable, and cost-effective technique for the analysis of these compounds.[2][3]
This application note details a reversed-phase HPLC-UV method adapted from validated methods for structurally similar vinca alkaloids, providing a comprehensive protocol for the quantification of this compound.
Experimental Workflow
The overall workflow for the quantification of this compound by HPLC-UV is depicted below. The process begins with sample preparation to extract the analyte from its matrix, followed by chromatographic separation and UV detection, and concludes with data analysis and quantification.
Caption: General experimental workflow for this compound quantification.
Signaling Pathway: Mechanism of Action
Vinca alkaloids, including vinleurosine, exert their cytotoxic effects by disrupting microtubule dynamics. This interference with a critical component of the cytoskeleton has downstream effects on several cellular processes, ultimately leading to cell cycle arrest and apoptosis.
Caption: Simplified signaling pathway for vinleurosine's mechanism of action.
Detailed Experimental Protocol
This protocol is adapted from validated methods for vincristine and other vinca alkaloids.[4][5][6]
4.1. Materials and Reagents
-
This compound reference standard
-
Vinblastine Sulfate (Internal Standard - IS)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ammonium acetate (B1210297) or Sodium dihydrogen phosphate (B84403) (analytical grade)
-
Triethylamine or Diethylamine (B46881) (analytical grade)
-
Water (HPLC grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C8 or C18)
4.2. Instrumentation
-
HPLC system with a UV detector
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
SPE manifold
4.3. Chromatographic Conditions
| Parameter | Condition |
| Column | Reversed-phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile, Methanol, and a buffer (e.g., 0.1M phosphate buffer pH 3.5 or 0.1% diethylamine pH 7.0). A common ratio is Acetonitrile:Methanol:Buffer (40:25:35 v/v/v).[5] Another reported mobile phase is 0.02 M sodium dihydrogen phosphate-methanol (36:64, v/v, pH=4.7).[6] |
| Flow Rate | 1.0 - 1.2 mL/min[4][5] |
| Detection Wavelength | 254 nm or 297 nm[4][5] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
4.4. Preparation of Standard Solutions
-
Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 0.05 µg/mL to 25 µg/mL.
-
Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of vinblastine sulfate in methanol.
4.5. Sample Preparation (from Plasma)
-
Spiking: To 1 mL of plasma, add a known amount of this compound working standard and a fixed amount of the internal standard.
-
Solid-Phase Extraction (SPE):
-
Condition a C8 SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analyte and internal standard with methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.
Method Validation Summary
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[7] The following tables summarize typical validation parameters for HPLC-UV methods for vinca alkaloids.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2 |
| Theoretical Plates | > 2000 |
| Resolution | > 2 |
Table 2: Method Validation Parameters for Vinca Alkaloids
| Parameter | Typical Range/Value |
| Linearity Range | 0.05 - 5.0 µg/mL[6] or 28.6 - 2860 ng/mL[5] |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 8 - 18 ng/mL (for various vinca alkaloids)[4] |
| Limit of Quantitation (LOQ) | 25 - 56 ng/mL (for various vinca alkaloids)[4]; 28.6 ng/mL for vincristine[5] |
| Accuracy (% Recovery) | 96% - 98% for various vinca alkaloids[4]; 74.9% - 87.1% for vincristine from plasma[5] |
| Precision (% RSD) | Intra-day: < 9%, Inter-day: < 9%[6]; < 2.5% for various vinca alkaloids[4]; 3.33% - 11.6% for vincristine[5] |
| Robustness | The method should be robust to small, deliberate variations in mobile phase composition, pH, and flow rate. |
Data Analysis and Quantification
The concentration of this compound in the samples is determined by constructing a calibration curve. Plot the ratio of the peak area of this compound to the peak area of the internal standard against the corresponding concentrations of the working standard solutions. The concentration of this compound in the unknown samples can then be calculated from the linear regression equation of the calibration curve.
Conclusion
The HPLC-UV method described provides a reliable and robust approach for the quantification of this compound. Proper method validation is crucial to ensure accurate and precise results for applications in quality control and research. The provided protocols and validation parameters serve as a comprehensive guide for the implementation of this analytical technique.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Validation of a high-performance liquid chromatographic assay method for quantification of total vincristine sulfate in human plasma following administration of vincristine sulfate liposome injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An HPLC method for the pharmacokinetic study of vincristine sulfate-loaded PLGA-PEG nanoparticle formulations after injection to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A validated spectrophotometric analysis for simultaneous estimation of vincristine sulfate and bovine serum albumin in pure preparations using Vierordt’s method [pharmacia.pensoft.net]
Application Notes and Protocols for the Quantification of Vinleurosine Sulfate in Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantification of vinleurosine (B1683062) sulfate (B86663) in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Vinleurosine, a vinca (B1221190) alkaloid, is a chemotherapeutic agent, and monitoring its plasma concentration is crucial for pharmacokinetic studies and therapeutic drug management. This protocol outlines a robust method employing protein precipitation for sample preparation, followed by rapid and selective analysis using LC-MS/MS. The method is designed to be sensitive, accurate, and precise, adhering to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[1][2][3]
Introduction
Vinleurosine is a dimeric indole (B1671886) alkaloid derived from the Madagascar periwinkle (Catharanthus roseus). As a member of the vinca alkaloid family, which includes vincristine (B1662923) and vinblastine (B1199706), it exhibits antineoplastic activity by disrupting microtubule formation during mitosis. The sulfate salt of vinleurosine is often used in pharmaceutical formulations. Accurate measurement of its concentration in biological matrices like plasma is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. LC-MS/MS offers high selectivity and sensitivity, making it the preferred method for bioanalytical studies of such compounds.
Experimental Protocols
This protocol is a comprehensive guide for the analysis of vinleurosine sulfate in plasma.
Materials and Reagents
-
This compound reference standard (Purity ≥95%)
-
Vinblastine sulfate (Internal Standard, IS)
-
LC-MS grade acetonitrile (B52724)
-
LC-MS grade methanol
-
LC-MS grade water
-
Formic acid (≥98%)
-
Drug-free human plasma (with K2-EDTA as anticoagulant)
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Standard Solutions and Quality Control Samples
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and vinblastine sulfate (IS) in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of vinblastine sulfate at a concentration of 100 ng/mL in 50:50 (v/v) acetonitrile:water.
-
Calibration Curve Standards and Quality Control (QC) Samples: Spike drug-free plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation: Protein Precipitation
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL vinblastine sulfate).
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are suggested starting conditions and should be optimized for the specific instrumentation used.
Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start at 5% B, linear gradient to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min. |
Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
MRM Transitions
The following are predicted MRM transitions. These should be optimized by infusing a standard solution of this compound and vinblastine sulfate into the mass spectrometer.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Vinleurosine | 825.4 | 122.1 | 150 | Optimize |
| Vinleurosine (Qualifier) | 825.4 | 765.4 | 150 | Optimize |
| Vinblastine (IS) | 811.4 | 122.1 | 150 | Optimize |
Note: The precursor ion for this compound is expected to be that of the protonated molecule [M+H]+, with the sulfate group likely lost in the source. The product ions are based on common fragmentation pathways of vinca alkaloids. The fragmentation of the sulfate group itself can also be monitored, which often results in a characteristic neutral loss of SO3 (80 Da) or a product ion of HSO4- at m/z 97 in negative ion mode.[4][5] However, positive ion mode is generally more sensitive for vinca alkaloids.
Data Presentation
The quantitative data from the method validation should be summarized in the following tables, as per FDA and EMA guidelines.[1][2][3]
Table 1: Calibration Curve Summary
| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| This compound | 0.5 - 500 | y = mx + c | > 0.99 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.5 | < 20% | ± 20% | < 20% | ± 20% |
| Low QC | 1.5 | < 15% | ± 15% | < 15% | ± 15% |
| Mid QC | 50 | < 15% | ± 15% | < 15% | ± 15% |
| High QC | 400 | < 15% | ± 15% | < 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 1.5 | Report Value | Report Value |
| High QC | 400 | Report Value | Report Value |
Table 4: Stability
| Stability Test | Storage Condition | Duration | QC Level | % Change from Nominal |
| Freeze-Thaw | -80°C to RT (3 cycles) | 3 cycles | Low, High | < 15% |
| Bench-Top | Room Temperature | 4 hours | Low, High | < 15% |
| Long-Term | -80°C | 30 days | Low, High | < 15% |
Visualization of Experimental Workflow
The following diagrams illustrate the key processes in this protocol.
Caption: Workflow for plasma sample preparation.
Caption: Schematic of the LC-MS/MS analysis process.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in plasma. The protein precipitation method is straightforward and suitable for high-throughput analysis. Adherence to the validation parameters outlined in regulatory guidelines will ensure the generation of high-quality data for pharmacokinetic and clinical studies. The provided DOT scripts can be used to generate clear visual representations of the experimental workflows.
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparing Vinleurosine Sulfate Stock Solution for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinleurosine (B1683062) sulfate (B86663) is a vinca (B1221190) alkaloid, a class of anti-neoplastic agents derived from the Madagascar periwinkle plant, Catharanthus roseus.[1] Like other vinca alkaloids such as vincristine (B1662923) and vinblastine (B1199706), vinleurosine exerts its cytotoxic effects by interfering with the dynamics of microtubule assembly, which is crucial for mitotic spindle formation during cell division.[2][3][4] This disruption of microtubule polymerization leads to cell cycle arrest at the metaphase and subsequent apoptosis.[2][3] Due to its potent anti-cancer properties, vinleurosine sulfate is a valuable compound for in vitro studies in cancer research and drug development.
This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for use in cell culture applications. Adherence to these guidelines is critical to ensure the stability, and reproducibility of experimental results.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and related vinca alkaloids to guide the preparation of stock solutions.
| Parameter | This compound | Vincristine Sulfate (for comparison) | Vinblastine Sulfate (for comparison) |
| Molecular Weight | 907.04 g/mol [5] | 923.0 g/mol [6] | 909.0 g/mol |
| Solubility in DMSO | Data not available | ~5 mg/mL[7] | Data not available |
| Solubility in Dimethylformamide (DMF) | Data not available | ~3 mg/mL[7] | Data not available |
| Solubility in PBS (pH 7.2) | Data not available | ~2 mg/mL[6] | Data not available |
| Aqueous Solution Stability | Aqueous solutions are not recommended for storage for more than one day.[6] | Aqueous solutions are not recommended for storage for more than one day.[6] | Aqueous solutions show degradation over time.[8] |
| Recommended Storage of Powder | -20°C for up to 3 years.[9] | -20°C[6] | Data not available |
| Recommended Storage of Stock Solution (in solvent) | -80°C for up to 1 year.[9] | -20°C or -80°C for long-term use.[7] | Data not available |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes (amber or wrapped in foil)
-
Sterile, pyrogen-free filtered pipette tips
-
Calibrated analytical balance
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Protocol for Preparing a 10 mM this compound Stock Solution
-
Pre-weighing Preparations:
-
Bring the this compound powder to room temperature before opening the vial to prevent condensation.
-
Perform all handling of the dry powder in a chemical fume hood.
-
-
Weighing the Compound:
-
Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 9.07 mg of this compound (Molecular Weight: 907.04 g/mol ).
-
-
Dissolving the Compound:
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound. To continue the example, add 1 mL of DMSO to the 9.07 mg of powder.
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and your initials.
-
Store the aliquots at -80°C for long-term stability, for up to one year.[9]
-
Protocol for Preparing Working Solutions
-
Thawing the Stock Solution:
-
Thaw a single aliquot of the stock solution at room temperature.
-
-
Dilution:
-
Dilute the stock solution to the desired final concentration in your cell culture medium. For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution.
-
It is recommended to perform serial dilutions for lower concentrations to ensure accuracy.
-
The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.[10]
-
-
Immediate Use:
-
Use the freshly prepared working solution immediately. Do not store diluted aqueous solutions of this compound.[6]
-
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Signaling pathway illustrating the mechanism of action of this compound.
References
- 1. Vinca alkaloids | PPTX [slideshare.net]
- 2. What is the mechanism of Vinblastine Sulfate? [synapse.patsnap.com]
- 3. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is Vincristine Sulfate used for? [synapse.patsnap.com]
- 5. scbt.com [scbt.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Studies on the stability of vinblastine sulfate in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | TargetMol [targetmol.com]
- 10. emulatebio.com [emulatebio.com]
Application Notes and Protocols for In Vitro Cytotoxicity Assay of Vinleurosine Sulfate Using MTT
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the in vitro cytotoxicity of vinleurosine (B1683062) sulfate (B86663) using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a standard method for assessing cell viability and proliferation, making it a valuable tool in drug discovery and toxicology studies.[1][2]
Vinleurosine sulfate is a vinca (B1221190) alkaloid, a class of anti-cancer drugs derived from the periwinkle plant, Catharanthus roseus.[3] Like other vinca alkaloids such as vincristine (B1662923) and vinblastine, vinleurosine exerts its cytotoxic effects by interfering with microtubule dynamics, which are crucial for mitotic spindle formation during cell division.[3] This disruption leads to cell cycle arrest, primarily in the M phase, and subsequent induction of apoptosis (programmed cell death).[3][4][5]
The MTT assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[6][7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[1][6] The amount of formazan produced is directly proportional to the number of living cells.[1]
Data Presentation
Table 1: Reported IC50 Values of Vincristine Sulfate in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Concentration | Exposure Time |
| SH-SY5Y | Neuroblastoma | 0.1 µM | Not Specified |
| L1210 | Murine Leukemia | 10⁻⁸ M to 10⁻⁷ M (maximum cytotoxic effect) | Not Specified |
| CEM | Human Lymphoblastoid Leukemia | 10⁻⁸ M to 10⁻⁷ M (maximum cytotoxic effect) | Not Specified |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, incubation time, and the specific assay protocol used.[9] It is crucial to determine the optimal concentration range for this compound for each specific cell line and experimental setup.
Experimental Protocols
Materials and Reagents
-
This compound
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO), or a solution of 40% (v/v) dimethylformamide, 16% (w/v) sodium dodecyl sulfate (SDS), and 2% (v/v) glacial acetic acid, pH 4.7[3])
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm (a reference wavelength of >650 nm can be used[6])
-
Humidified incubator at 37°C with 5% CO₂
Experimental Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and resuspend them in a fresh complete medium.
-
Determine the cell density using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control group (cells treated with the highest concentration of the solvent used to dissolve the drug).
-
Also, include an untreated control group (cells in a complete medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[8]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[8]
-
Carefully remove the medium containing MTT. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate and then aspirate the supernatant.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to reduce background noise.[1][6]
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the drug that inhibits 50% of cell growth, from the dose-response curve.
-
Signaling Pathway
Caption: Simplified signaling pathway of this compound.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Cytotoxic thresholds of vincristine in a murine and a human leukemia cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. This compound - LKT Labs [lktlabs.com]
- 6. scbt.com [scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. This compound | TargetMol [targetmol.com]
Application Notes and Protocols for Vinleurosine Sulfate Treatment in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinleurosine (B1683062) sulfate (B86663) is a vinca (B1221190) alkaloid, a class of anti-mitotic and anti-microtubule agents that are widely used in cancer chemotherapy. Like other vinca alkaloids, vinleurosine sulfate's mechanism of action involves the inhibition of microtubule polymerization, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the M-phase and subsequent apoptosis. This document provides a detailed protocol for the use of this compound in treating tumor-bearing xenograft mouse models, a critical step in the preclinical evaluation of its anti-cancer efficacy. The following protocols and data are intended to serve as a comprehensive guide for researchers in the field of oncology drug development.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following tables provide extrapolated data based on studies of the closely related and well-documented vinca alkaloid, vincristine (B1662923) sulfate. Researchers should perform dose-response studies to determine the optimal and maximum tolerated dose (MTD) for this compound in their specific xenograft model.
Table 1: Toxicity and Dosing of Vinca Alkaloids in Mice
| Parameter | Value | Administration Route | Mouse Strain | Reference |
| LD50 (Vincristine) | 3 mg/kg | Intraperitoneal (i.p.) | B6D2F1 | |
| Maximum Tolerated Dose (MTD) (Vincristine) | ~3.3 mg/kg (single dose) | Intravenous (i.v.) | NSG | |
| Therapeutic Dose Range (Vincristine) | 0.1 mg/kg - 2.0 mg/kg | i.p. or i.v. | Various |
Table 2: Reported In Vivo Dosing Regimens of Vincristine Sulfate in Mouse Models
| Mouse Model | Dosage | Administration Route | Dosing Schedule | Outcome | Reference |
| Rhabdomyosarcoma (subcutaneous) | 0.1, 0.2, 0.4 mg/kg | Not specified | Not specified | Dose-dependent tumor growth inhibition | |
| Murine Lymphoma (solid tumor) | 0.05, 0.15, 0.30 mg/kg | Intraperitoneal (i.p.) | Every 7 days | 0.30 mg/kg showed significant tumor size reduction | |
| Human Tumor Xenografts (various) | 5-80 mg/kg (Vinflunine) | Intraperitoneal (i.p.) | Four weekly treatments | Superior antitumor activity compared to vinorelbine |
Experimental Protocols
Establishment of Xenograft Mouse Models
This protocol outlines the subcutaneous implantation of human tumor cells or patient-derived tumor fragments into immunodeficient mice.
Materials:
-
Human cancer cell line or patient-derived tumor tissue
-
Immunodeficient mice (e.g., NOD/SCID, NSG, or nude mice), 6-8 weeks old
-
Matrigel® Basement Membrane Matrix (optional, for cell line injections)
-
Sterile phosphate-buffered saline (PBS)
-
Sterile surgical instruments (scalpels, forceps, scissors)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Animal clippers
-
Disinfectant (e.g., 70% ethanol (B145695), povidone-iodine)
-
Sutures or wound clips
Procedure:
-
Cell Preparation (for cell line-derived xenografts): a. Culture human cancer cells under standard conditions. b. Harvest cells during the logarithmic growth phase. c. Wash cells with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel® at a concentration of 1x10^6 to 1x10^7 cells per 100-200 µL. Keep on ice.
-
Tumor Fragment Preparation (for patient-derived xenografts - PDX): a. Obtain fresh, sterile patient tumor tissue. b. In a sterile petri dish on ice, mince the tumor tissue into small fragments (approximately 2-3 mm³).
-
Animal Preparation: a. Anesthetize the mouse using an approved institutional protocol. b. Shave the fur on the flank or dorsal side of the mouse. c. Disinfect the injection/implantation site with 70% ethanol and povidone-iodine.
-
Implantation: a. For cell suspensions: Using a 27-30 gauge needle, inject 100-200 µL of the cell suspension subcutaneously into the prepared site. b. For tumor fragments: Make a small incision (approximately 5 mm) in the skin. Using forceps, create a subcutaneous pocket and insert a single tumor fragment. Close the incision with sutures or wound clips.
-
Post-operative Care: a. Monitor the mice daily for signs of distress, infection, or tumor growth. b. Tumor growth can be monitored by caliper measurements (see Protocol 3). c. Tumors are typically allowed to reach a volume of 100-200 mm³ before initiating treatment.
Preparation and Administration of this compound
Materials:
-
This compound powder
-
Sterile 0.9% Sodium Chloride Injection (Normal Saline)
-
Sterile vials
-
Syringes and needles (27-30 gauge)
-
Animal scale
Procedure:
-
Reconstitution: a. Aseptically reconstitute the this compound powder with sterile 0.9% Sodium Chloride Injection to a desired stock concentration (e.g., 1 mg/mL).
-
Dilution: a. Weigh each mouse to determine the individual dose. b. Based on the desired dose (mg/kg) and the mouse's body weight, calculate the required volume of the stock solution. c. Dilute the calculated volume of the stock solution with sterile 0.9% Sodium Chloride Injection to a final administration volume of 100-200 µL.
-
Administration: a. Intraperitoneal (i.p.) Injection: i. Properly restrain the mouse. ii. Insert the needle into the lower abdominal quadrant, avoiding the midline. iii. Aspirate to ensure no fluid is drawn back, then inject the solution. b. Intravenous (i.v.) Injection (Tail Vein): i. Warm the mouse's tail to dilate the veins. ii. Place the mouse in a restraint device. iii. Slowly inject the solution into one of the lateral tail veins.
Tumor Growth Inhibition Assay
Procedure:
-
Once tumors reach the desired size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.
-
Administer this compound or vehicle control according to the predetermined dosing schedule.
-
Measure tumor dimensions with a digital caliper every 2-3 days. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2 .
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the treatment for the specified duration or until the tumors in the control group reach a predetermined endpoint size (e.g., 1500-2000 mm³).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for each treatment group relative to the control group.
Mandatory Visualization
Signaling Pathway of this compound
Caption: Mechanism of action of this compound leading to apoptosis.
Experimental Workflow for Xenograft Studies
Caption: General workflow for in vivo xenograft studies.
Application Notes and Protocols for Administering Vinleurosine Sulfate in In Vivo Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available data on the in vivo administration of vinleurosine (B1683062) sulfate (B86663) in cancer models, including specific dosages and efficacy, is limited. The following application notes and protocols are primarily based on the well-characterized, structurally related vinca (B1221190) alkaloid, vincristine (B1662923) sulfate. This information is intended to serve as a comprehensive guide and a starting point for developing experimental plans for vinleurosine sulfate. It is imperative to conduct dose-finding and toxicity studies (e.g., determining the Maximum Tolerated Dose) for this compound before initiating efficacy experiments.
I. Application Notes
Introduction to this compound and Vinca Alkaloids
This compound is a vinca alkaloid, a class of anti-cancer compounds derived from the Madagascar periwinkle, Catharanthus roseus.[1] Like other vinca alkaloids such as vincristine and vinblastine, its mechanism of action involves the disruption of microtubule dynamics, which are crucial for cell division.[2][3] By binding to β-tubulin, these agents inhibit the polymerization of tubulin into microtubules.[2] This interference with microtubule assembly prevents the formation of a functional mitotic spindle, leading to an arrest of the cell cycle in the metaphase and subsequent induction of apoptosis (programmed cell death) in rapidly proliferating cancer cells.[2][4] Preclinical in vivo studies using animal models are a critical step in evaluating the therapeutic potential and safety profile of novel anti-cancer compounds like this compound.[4]
Mechanism of Action: Vinca Alkaloid-Induced Apoptosis
The primary antitumor activity of vinca alkaloids stems from their ability to inhibit mitosis at the metaphase stage by interacting with tubulin.[5] This disruption of the microtubule network triggers various signaling pathways that converge on the activation of apoptosis.[6] While the complete signaling cascade is complex and can be cell-type dependent, key events include the activation of the c-Jun N-terminal kinase (JNK) pathway and the NF-κB/IκB signaling pathway, which can contribute to the apoptotic response.[6][7][8] The sustained mitotic arrest is a critical stress signal that can lead to the downregulation of anti-apoptotic proteins like Mcl-1 and ultimately engage the intrinsic apoptotic pathway, characterized by mitochondrial dysfunction and caspase activation.[8][9]
Animal Model Selection
The choice of an appropriate animal model is fundamental for the successful in vivo evaluation of an anti-cancer agent. Commonly used models in oncology research include:
-
Xenograft Models: These involve the implantation of human cancer cell lines or patient-derived tumors (PDX) into immunocompromised mice (e.g., nude, SCID, or NSG mice). Xenograft models are widely used to assess the direct anti-tumor activity of a compound on human cancers.
-
Syngeneic Models: In these models, murine tumor cell lines are implanted into immunocompetent mice of the same genetic background. These models are invaluable for studying the interplay between the investigational drug and the host immune system.
The selection should be based on the specific research question, the cancer type of interest, and the desired endpoints of the study.
II. Quantitative Data Summary (Based on Vincristine Sulfate)
The following tables summarize key quantitative data for the administration of the related compound, vincristine sulfate, in mouse models. This data should be used as a reference for designing initial dose-finding studies for this compound.
Table 1: Toxicity and Dosing of Vincristine Sulfate in Mice
| Parameter | Value | Administration Route | Mouse Strain | Reference |
| LD50 | 3 mg/kg | Intraperitoneal (i.p.) | B6D2F1 | [4] |
| Maximum Tolerated Dose (MTD) | ~3.3 mg/kg (single dose) | Intravenous (i.v.) | NSG | [4] |
| Therapeutic Dose Range | 0.1 mg/kg - 2.0 mg/kg | i.p. or i.v. | Various | [4] |
Table 2: Reported In Vivo Dosing Regimens of Vincristine Sulfate in Mouse Cancer Models
| Cancer Model | Mouse Strain | Dosage | Administration Route | Dosing Schedule | Outcome | Reference |
| Rhabdomyosarcoma (subcutaneous) | Not specified | 0.1, 0.2, 0.4 mg/kg | Not specified | Not specified | Dose-dependent reduction in tumor volume. | |
| Lymphoma (L5178Y) | BALB/c | 0.05, 0.15, 0.30 mg/kg | Not specified | Not specified | 0.30 mg/kg dose resulted in smaller tumors and increased life expectancy. | [10] |
| Rhabdomyosarcoma | C57Bl/6J | 0.25 mg/kg | Intraperitoneal (i.p.) | Not specified | MTD determined to be 0.25 mg/kg. | [2] |
| Toxicity Study | B6D2F1 | 1.0, 1.5, 2.0, 3.0 mg/kg | Intraperitoneal (i.p.) | Single dose | Dose-dependent body weight loss and reversible damage to gastrointestinal epithelium. | [11] |
III. Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Sterile 0.9% Sodium Chloride Injection (Normal Saline)
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Appropriate Personal Protective Equipment (PPE), including gloves and a lab coat.
Procedure:
-
Reconstitution: If this compound is in powder form, reconstitute it with a precise volume of sterile 0.9% Sodium Chloride to create a stock solution of known concentration (e.g., 1 mg/mL). Ensure complete dissolution.
-
Dose Calculation: Calculate the required volume of the stock solution for each animal based on its individual body weight and the desired dose in mg/kg.
-
Dilution: Dilute the calculated volume of the stock solution with sterile 0.9% Sodium Chloride to the final desired administration volume. A typical injection volume for a mouse is 100-200 µL.[4]
-
Labeling: Clearly label the syringe with the compound name, concentration, and a warning such as "FOR INTRAVENOUS/INTRAPERITONEAL USE ONLY."
Protocol 2: Administration of this compound to Mice
A. Intravenous (IV) Injection (Tail Vein)
-
Animal Restraint: Place the mouse in a suitable restraint device to secure the animal and expose the tail.
-
Vein Dilation: Warm the mouse's tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins, making them more visible and accessible.[2]
-
Injection: Using a new sterile syringe and needle, slowly inject the calculated dose into one of the lateral tail veins.
-
Post-Injection: Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding. Return the animal to its cage and monitor for any immediate adverse reactions.
B. Intraperitoneal (IP) Injection
-
Animal Restraint: Securely restrain the mouse by grasping the scruff of the neck to expose the abdomen.
-
Injection Site: Tilt the animal slightly with its head down. Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.[4]
-
Aspiration: Gently pull back the plunger to ensure that no fluid (e.g., urine or blood) is aspirated. If fluid is drawn, discard the syringe and prepare a new dose.
-
Injection: Inject the solution smoothly into the peritoneal cavity.
-
Post-Injection: Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.
Protocol 3: Maximum Tolerated Dose (MTD) Study
-
Animal Groups: Establish several groups of healthy, non-tumor-bearing mice (e.g., 3-5 mice per group).
-
Dose Escalation: Administer a single dose of this compound to each group, with escalating doses between groups. The dose range should be selected based on available toxicity data for related compounds (see Table 1).
-
Monitoring: Monitor the animals daily for a period of 14-21 days for signs of toxicity, including:
-
Body weight loss (a loss of >20% is often considered a humane endpoint).
-
Changes in behavior (e.g., lethargy, hunched posture).
-
Clinical signs (e.g., ruffled fur, dehydration).
-
-
MTD Determination: The MTD is typically defined as the highest dose that does not cause mortality or significant toxicity (e.g., >20% body weight loss in 10% of animals).[11]
Protocol 4: Tumor Xenograft Efficacy Study
-
Tumor Cell Implantation: Inoculate immunocompromised mice with a suspension of human cancer cells (e.g., subcutaneously in the flank).
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable and measurable size (e.g., 100-200 mm³).
-
Randomization: Randomize the tumor-bearing mice into treatment and control groups (e.g., vehicle control, this compound group(s), positive control group).
-
Treatment Administration: Administer this compound according to the predetermined dose (at or below the MTD), route, and schedule. The vehicle control group should receive the same volume of the diluent (e.g., sterile saline).
-
Data Collection:
-
Measure tumor volume (e.g., using calipers) and body weight 2-3 times per week.
-
Monitor for any signs of toxicity.
-
-
Humane Endpoints: Euthanize animals if tumors reach a predetermined maximum size or if they show signs of excessive distress or morbidity, in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Data Analysis: At the end of the study, compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the anti-tumor efficacy of this compound.
IV. Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: General workflow for in vivo mouse efficacy studies.
Caption: Vinca alkaloid-induced apoptotic signaling pathway.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. benchchem.com [benchchem.com]
- 3. longdom.org [longdom.org]
- 4. benchchem.com [benchchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Vinca alkaloids cause aberrant ROS-mediated JNK activation, Mcl-1 downregulation, DNA damage, mitochondrial dysfunction, and apoptosis in lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vinblastine induces acute, cell cycle phase-independent apoptosis in some leukemias and lymphomas and can induce acute apoptosis in others when Mcl-1 is suppressed - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. An investigation of the mouse as a model for vincristine toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining of Microtubules Following Vinleurosine Sulfate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinleurosine (B1683062) sulfate (B86663) is a vinca (B1221190) alkaloid, a class of anti-mitotic agents that has been pivotal in cancer chemotherapy. These compounds exert their cytotoxic effects by disrupting the dynamics of microtubules, which are essential components of the cytoskeleton involved in crucial cellular processes such as cell division, intracellular transport, and maintenance of cell shape. At higher concentrations, vinca alkaloids lead to the depolymerization of microtubules.[1][2] However, at lower, clinically relevant concentrations, their primary mechanism involves the suppression of microtubule dynamic instability, which is the process of switching between phases of growth and shrinkage.[3][4] This interference with microtubule dynamics leads to metaphase arrest during mitosis, ultimately triggering apoptosis.[5][6]
Immunofluorescence staining is a powerful technique to visualize the intricate network of microtubules within cells and to qualitatively and quantitatively assess the impact of compounds like vinleurosine sulfate. This document provides detailed protocols for the immunofluorescence staining of microtubules in cultured cells following treatment with this compound, enabling researchers to effectively study its effects on the microtubule cytoskeleton.
Mechanism of Action of this compound
This compound, like other vinca alkaloids, targets tubulin, the protein heterodimer that polymerizes to form microtubules. The binding of vinca alkaloids to β-tubulin disrupts the addition of tubulin dimers to the microtubule ends, thereby inhibiting polymerization.[1][7] This leads to a dose-dependent effect on the microtubule network. At high concentrations, it causes widespread depolymerization, while at lower concentrations, it primarily suppresses the dynamic instability of microtubules, leading to mitotic arrest.[2][3][8] The disruption of the mitotic spindle activates the spindle assembly checkpoint, which halts the cell cycle and can ultimately lead to programmed cell death.
Caption: Mechanism of Action of this compound.
Quantitative Data Summary
No specific quantitative data for the effects of this compound on microtubule length, density, or mitotic index was identified in the searched literature. The following tables provide data for the closely related and well-studied vinca alkaloids, vinblastine (B1199706) and vincristine (B1662923), to serve as a reference for expected outcomes.
Table 1: Comparative Effects of Vinca Alkaloids on Microtubule Dynamics
| Parameter | Vinblastine | Vincristine | Reference |
| Effect on Microtubule Polymerization | Potent Inhibitor | Potent Inhibitor | [9] |
| Suppression of Dynamic Instability | Strong | Strong | [3][4] |
| Effect on Mitotic Spindle | Disruption/Dissolution | Disruption/Dissolution | [5][8] |
Table 2: Example IC50 Values for Vinca Alkaloids in Various Cell Lines
| Compound | Cell Line | IC50 Value | Reference |
| Vincristine | Neuroblastoma (NB) Cell Lines | 8 to 212 nM | [10] |
| Vinblastine | Breast Cancer Cell Lines (MCF7) | 4.83 ± 0.17 nM | [11] |
| Vincristine | Lymphoma (WSU-FSCCL) | 50 nM | [7] |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol outlines the steps for preparing cultured cells for treatment with this compound.
Materials:
-
Mammalian cell line of choice (e.g., HeLa, A549, MCF7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Sterile glass coverslips or chamber slides
-
This compound stock solution (e.g., 1 mM in DMSO or sterile water)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips placed in a multi-well plate or directly into chamber slides at a density that will achieve 50-70% confluency at the time of treatment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a series of dilutions of this compound from the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 1 nM to 1 µM) to determine the optimal concentration for observing microtubule disruption in your chosen cell line.
-
Vehicle Control: Prepare a vehicle control medium containing the same final concentration of the solvent (e.g., DMSO) as the highest concentration of this compound used.
-
Treatment: Carefully aspirate the old medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time period (e.g., 6, 12, or 24 hours) to allow for the compound to take effect. The optimal incubation time may vary depending on the cell line and the desired endpoint.
References
- 1. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of vinblastine, podophyllotoxin and nocodazole on mitotic spindles. Implications for the role of microtubule dynamics in mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Novel actions of the antitumor drugs vinflunine and vinorelbine on microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Correlation of cytotoxicity and mitotic spindle dissolution by vinblastine in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microtubule depolymerization by vincristine causes cell death after transition from C mitosis to interphase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
Establishing a Vinleurosine Sulfate-Resistant Cancer Cell Line: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for establishing a vinleurosine (B1683062) sulfate-resistant cancer cell line in vitro. These cell lines are invaluable tools for studying the molecular mechanisms of drug resistance, identifying novel therapeutic targets, and screening for compounds that can overcome or circumvent resistance. The protocols outlined below detail a stepwise method for inducing resistance and verifying the resistant phenotype.
Introduction
Vinleurosine sulfate (B86663) is a vinca (B1221190) alkaloid chemotherapeutic agent that, like other members of its class such as vincristine (B1662923) and vinblastine, exerts its cytotoxic effects by disrupting microtubule dynamics.[1] By binding to β-tubulin, vinleurosine inhibits the polymerization of microtubules, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[2][3] However, the clinical efficacy of vinleurosine sulfate can be limited by the development of drug resistance.
The primary mechanisms of resistance to vinca alkaloids are well-established and often multifactorial.[2][4] The most common mechanism involves the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1), which function as drug efflux pumps, actively removing this compound from the cell and reducing its intracellular concentration.[2][5] Another significant resistance mechanism involves alterations in the drug's target, β-tubulin, through mutations that decrease the binding affinity of the drug or changes in the expression of different β-tubulin isotypes.[3][6]
Furthermore, pro-survival signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, are frequently implicated in chemoresistance.[7][8][9][10] Activation of these pathways can promote cell survival and inhibit apoptosis, thereby contributing to the development of resistance to this compound.
Data Presentation
The development of a drug-resistant cell line is quantified by the change in the half-maximal inhibitory concentration (IC50). The Resistance Index (RI) is calculated by dividing the IC50 of the resistant cell line by that of the parental cell line. Due to the limited availability of specific IC50 data for this compound, the following table provides example IC50 values for the closely related vinca alkaloids, vincristine and vinorelbine, in common cancer cell lines to serve as a reference.
Table 1: Example IC50 Values for Vinca Alkaloids in Parental and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Vinca Alkaloid | Parental IC50 (nM) | Resistant IC50 (nM) | Resistance Index (RI) | Reference(s) |
| MCF-7 | Breast Cancer | Vincristine | 7.371 | 10,574 | ~1434 | [11] |
| A549 | Lung Cancer | Vinorelbine | 27.40 | Not Reported | Not Reported | [12] |
| K-562 | Leukemia | Vincristine | Not Reported | Not Reported | Not Reported | [13][14] |
Note: IC50 values are highly dependent on experimental conditions such as cell seeding density, drug exposure time, and the specific viability assay used. It is crucial to determine the IC50 of this compound in your specific parental cell line before initiating resistance development.
Table 2: Key Proteins Involved in Vinca Alkaloid Resistance
| Protein | Function | Consequence of Alteration in Resistance |
| P-glycoprotein (P-gp/ABCB1) | ABC transporter (drug efflux pump) | Increased expression leads to reduced intracellular drug concentration. |
| β-tubulin | Subunit of microtubules, drug target | Mutations or altered isotype expression can decrease drug binding affinity. |
| Akt (Protein Kinase B) | Serine/threonine kinase in PI3K pathway | Activation promotes cell survival and inhibits apoptosis. |
| ERK (Extracellular signal-regulated kinase) | Kinase in the MAPK pathway | Activation promotes cell proliferation and survival. |
Experimental Protocols
This section provides a detailed, stepwise methodology for establishing and characterizing a this compound-resistant cancer cell line.
Protocol 1: Determination of this compound IC50 in the Parental Cell Line
Objective: To determine the baseline sensitivity of the parental cancer cell line to this compound.
Materials:
-
Parental cancer cell line of choice
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (sterile, stock solution)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the parental cells to ~80% confluency.
-
Harvest the cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. The concentration range should be wide enough to encompass both minimal and complete cell death.
-
Remove the overnight culture medium from the 96-well plate and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO).
-
Incubate the plate for a duration that allows for at least two cell doublings (typically 48-72 hours).
-
-
Cell Viability Assay (MTT Example):
-
Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve with this compound concentration on the x-axis and the percentage of cell viability on the y-axis.
-
Determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Stepwise Induction of this compound Resistance
Objective: To gradually select for a population of cancer cells that can survive and proliferate in the presence of increasing concentrations of this compound.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound stock solution
-
Cell culture flasks/plates
-
Cryopreservation medium
Procedure:
-
Initiation of Resistance Induction:
-
Culture the parental cells in a medium containing this compound at a starting concentration of approximately the IC10-IC20 (the concentration that inhibits 10-20% of cell growth), as determined in Protocol 1.
-
Maintain the culture, changing the medium with fresh drug-containing medium every 2-3 days.
-
Initially, significant cell death is expected. Continue to culture the surviving cells until they recover and reach approximately 80% confluency. This may take several passages.
-
Once the cells are proliferating steadily, cryopreserve an aliquot of these cells as a backup.
-
-
Stepwise Increase in Drug Concentration:
-
Once the cells have adapted to the current drug concentration, increase the concentration of this compound by 1.5 to 2-fold.
-
Monitor the cells closely for signs of toxicity. Again, expect initial cell death.
-
Continue to culture the surviving cells until they recover and are proliferating steadily at the new concentration.
-
Repeat this process of incrementally increasing the drug concentration. This entire process can take several months.
-
-
Establishment of a Stable Resistant Line:
-
Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold or higher than the initial IC50), maintain the culture at this concentration for several additional passages to ensure the stability of the resistant phenotype.
-
The resistant cell line should be continuously cultured in the presence of the selective concentration of this compound to maintain the resistant phenotype. For specific experiments, cells can be cultured in a drug-free medium for a short period (e.g., one week) prior to the assay.
-
Protocol 3: Verification of the Resistant Phenotype
Objective: To confirm and quantify the degree of resistance in the newly established cell line.
Procedure:
-
IC50 Determination in Resistant Cells:
-
Perform the IC50 determination assay as described in Protocol 1 on both the parental and the established resistant cell line in parallel.
-
Calculate the IC50 values for both cell lines.
-
-
Calculation of Resistance Index (RI):
-
RI = IC50 (Resistant Cell Line) / IC50 (Parental Cell Line)
-
A significant increase in the RI confirms the resistant phenotype.
-
-
Clonogenic Assay (Optional but Recommended):
-
Seed a low number of both parental and resistant cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Treat the cells with various concentrations of this compound and incubate for 10-14 days to allow for colony formation.
-
Fix and stain the colonies (e.g., with crystal violet) and count the number of colonies in each well.
-
This assay will provide a visual and quantitative measure of the long-term survival and proliferative capacity of the resistant cells in the presence of the drug.
-
Visualizations
Experimental Workflow
Caption: Workflow for generating a this compound-resistant cell line.
Signaling Pathways in this compound Resistance
Caption: Key signaling pathways contributing to this compound resistance.
References
- 1. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New insights into Vinca alkaloids resistance mechanism and circumvention in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiple microtubule alterations are associated with Vinca alkaloid resistance in human leukemia cells [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Multidrug Resistance in Cancer: Understanding Molecular Mechanisms, Immunoprevention and Therapeutic Approaches [frontiersin.org]
- 5. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Roles of β-Tubulin Mutations and Isotype Expression in Acquired Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/Akt inhibition modulates multidrug resistance and activates NF-kappaB in murine lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of the PI3K/Akt pathway increases the chemosensitivity of gastric cancer to vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the mechanism of resistance to vincristine in breast cancer cells using transcriptome sequencing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vinorelbine Alters lncRNA Expression in Association with EGFR Mutational Status and Potentiates Tumor Progression Depending on NSCLC Cell Lines’ Genetic Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellosaurus cell line K562/Vin (CVCL_5145) [cellosaurus.org]
- 14. Effects of inducers of erythroid differentiation of human leukemia K562 cells on vincristine-resistant K562/VCR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Apoptosis Induced by Vinleurosine Sulfate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing apoptosis induced by vinleurosine (B1683062) sulfate (B86663), a vinca (B1221190) alkaloid with antineoplastic properties. The protocols detailed below are essential for characterizing the apoptotic response to this compound in cancer cell lines, such as the commonly used HeLa human cervical cancer cells.
Introduction
Vinleurosine sulfate, like other vinca alkaloids, disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of programmed cell death, or apoptosis.[1] The assessment of apoptosis is a critical step in the preclinical evaluation of anticancer agents. This document outlines detailed protocols for key apoptosis assays, presents representative quantitative data, and illustrates the underlying signaling pathways.
Data Presentation
Due to the limited availability of specific quantitative data for this compound-induced apoptosis in the public domain, the following tables present representative data from studies on the closely related vinca alkaloid, vincristine, to illustrate the expected outcomes. Researchers should generate their own dose-response and time-course data for this compound in their specific cell model.
Table 1: IC50 Values of Vinca Alkaloids in Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) | Exposure Time (h) |
| SH-SY5Y (Neuroblastoma) | Vincristine | 0.1 | 24 |
| PC3 (Prostate Cancer) | Vinblastine Sulfate | Value not specified | Not specified |
| MRC-5 (Normal Lung Fibroblast) | Vinblastine Sulfate | Value not specified | Not specified |
Note: The IC50 value is the concentration of a drug that is required for 50% inhibition in vitro. These values are highly dependent on the cell line and experimental conditions.[2][3]
Table 2: Quantification of Apoptosis by Annexin V/PI Flow Cytometry in HeLa Cells
| Treatment | Concentration (µg/ml) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control | 0 | 3.00 | 0.00 |
| FPOA | 7.5 | 3.12 | Value not specified |
| FPOA | 15 | 6.18 | Value not specified |
| FPOA | 30 | 32.28 | Value not specified |
FPOA is a triterpenoid (B12794562) used here as an example to show dose-dependent increase in apoptosis. Similar trends are expected for this compound.[4]
Table 3: Caspase-3/7 Activity in Response to Apoptosis Induction
| Treatment | Fold Induction of Caspase-3/7 Activity |
| Control (Untreated) | 1.0 |
| Staurosporine (1 µM) | ~2.5 - 4.0 |
Staurosporine is a potent, non-specific protein kinase inhibitor widely used as a positive control for apoptosis induction.
Table 4: Quantification of PARP Cleavage by Western Blot
| Treatment | Fold Increase in Cleaved PARP (89 kDa fragment) |
| Control (Untreated) | 1.0 |
| Staurosporine (1 µM, 3h) | >10 |
Quantification is typically performed by densitometry analysis of the 89 kDa cleaved PARP fragment relative to a loading control.[5]
Experimental Protocols
Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining using Flow Cytometry
This protocol is a widely used method to detect phosphatidylserine (B164497) (PS) externalization, an early hallmark of apoptosis.[6]
Materials:
-
HeLa cells (or other cancer cell line of interest)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed HeLa cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Treatment: Treat the cells with various concentrations of this compound for a predetermined time course (e.g., 24, 48, 72 hours). Include an untreated control group.
-
Cell Harvesting:
-
For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution to minimize membrane damage.
-
Collect all cells, including those in the supernatant (which may be apoptotic).
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately.
-
Use appropriate compensation controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only).
-
Four populations can be distinguished:
-
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
HeLa cells
-
This compound
-
Caspase-Glo® 3/7 Assay System or similar fluorometric/luminometric kit
-
White-walled 96-well plates
-
Plate reader (fluorometer or luminometer)
Procedure:
-
Cell Seeding: Seed HeLa cells in a white-walled 96-well plate at a density of 1 x 10^4 cells per well.
-
Treatment: Treat cells with a range of this compound concentrations. Include a positive control (e.g., staurosporine) and an untreated control.
-
Assay:
-
Equilibrate the plate and Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours, protected from light.
-
-
Measurement: Measure the luminescence or fluorescence using a plate reader. The signal is proportional to the amount of caspase activity.
Detection of PARP Cleavage by Western Blot
Cleavage of Poly (ADP-ribose) polymerase (PARP) by activated caspases is a hallmark of apoptosis.
Materials:
-
HeLa cells
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Primary antibodies: Rabbit anti-PARP, Rabbit anti-cleaved PARP (Asp214), and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treatment and Lysis: Treat cells as described previously. After treatment, wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against PARP or cleaved PARP overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add ECL substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
The appearance of an 89 kDa fragment indicates PARP cleavage and apoptosis. The full-length PARP is 116 kDa.
-
Quantify band intensity using densitometry software and normalize to the loading control.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound-induced apoptosis.
Signaling Pathway of this compound-Induced Apoptosis
Caption: Simplified signaling pathway of this compound-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FPOA induces apoptosis in HeLa human cervical cancer cells through a caspase-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The short prodomain influences caspase-3 activation in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Vinleurosine Sulfate Solubility in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of vinleurosine (B1683062) sulfate (B86663) in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of vinleurosine sulfate in aqueous and organic solvents?
A1: this compound, a vinca (B1221190) alkaloid, is generally more soluble in organic solvents than in aqueous buffers. While specific quantitative data for this compound is limited, data for the closely related compound vincristine (B1662923) sulfate indicates it is freely soluble in water and methanol.[1] For preparing stock solutions, organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are commonly used.
Q2: How does pH affect the solubility and stability of this compound?
A2: The pH of the aqueous buffer is a critical factor in the solubility and stability of vinca alkaloids. For vincristine sulfate, the optimal pH range for stability is between 3.5 and 5.5.[1] Solutions with a pH outside this range, particularly alkaline conditions, can lead to degradation and precipitation of the compound.[1] Commercial formulations of vincristine sulfate are typically adjusted to a pH between 4.0 and 5.0.
Q3: What are the recommended storage conditions for this compound solutions?
A3: Both stock solutions in organic solvents and diluted aqueous solutions should be protected from light and stored at refrigerated temperatures (2°C to 8°C).[1] While some studies have shown stability for extended periods, it is generally recommended to prepare fresh aqueous solutions for daily use to ensure optimal activity.[1] Stock solutions in anhydrous DMSO can be stored at -20°C for longer durations.
Q4: Can I dissolve this compound directly in my aqueous experimental buffer?
A4: While this compound is water-soluble, achieving high concentrations by direct dissolution in aqueous buffers can be challenging. The recommended practice is to first prepare a concentrated stock solution in a suitable organic solvent like DMSO and then dilute it to the final desired concentration in the aqueous buffer. This method helps to avoid precipitation and ensures a homogenous solution.
Troubleshooting Guide
Issue: My this compound precipitated out of solution after dilution in an aqueous buffer.
Possible Causes and Solutions:
-
pH of the Buffer: The most common cause of precipitation is an inappropriate pH of the aqueous buffer. This compound is less stable and soluble in neutral to alkaline conditions.
-
Solution: Ensure the final pH of your experimental solution is within the optimal range of 3.5 to 5.5.[1] You may need to adjust the pH of your buffer or choose a different buffer system that maintains a pH within this range.
-
-
Exceeding Solubility Limit: The concentration of this compound in the final aqueous solution may have exceeded its solubility limit in that specific buffer.
-
Solution: Try preparing a more dilute solution. If a higher concentration is required, consider the use of co-solvents.
-
-
Improper Mixing: Adding the organic stock solution to the aqueous buffer too quickly or without adequate mixing can cause localized high concentrations and lead to precipitation.
-
Solution: Add the stock solution dropwise to the aqueous buffer while gently vortexing or stirring to ensure rapid and uniform dispersion.
-
-
Low Temperature of the Buffer: Diluting the stock solution in a cold buffer can sometimes lead to precipitation.
-
Solution: Allow the aqueous buffer to reach room temperature before adding the this compound stock solution.
-
Data Presentation
Table 1: Solubility of Vincristine Sulfate (as a proxy for this compound) in Various Solvents
| Solvent | pH | Approximate Solubility (mg/mL) | Reference |
| Water | N/A | Freely Soluble | [1] |
| Methanol | N/A | Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | N/A | ~5 | [1] |
| Dimethylformamide (DMF) | N/A | ~3 | [1] |
| Phosphate-Buffered Saline (PBS) | 7.2 | ~2 | [1] |
Note: The data presented above is for vincristine sulfate and should be used as a guideline for this compound due to the lack of specific public data for the latter.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in aqueous buffers.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, light-protected microcentrifuge tubes (e.g., amber tubes)
-
Vortex mixer
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
In a sterile environment, weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mg/mL).
-
Gently vortex the tube until the powder is completely dissolved. Avoid vigorous shaking to prevent degradation.
-
Aliquot the stock solution into smaller volumes in light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term use.
Protocol 2: General Shake-Flask Method for Aqueous Solubility Determination
Objective: To determine the approximate aqueous solubility of this compound in a specific buffer.
Materials:
-
This compound powder
-
Aqueous buffer of interest (e.g., phosphate, citrate, or Tris buffer at a specific pH)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Syringe filters (0.22 µm)
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of this compound powder to a glass vial.
-
Add a known volume of the aqueous buffer to the vial.
-
Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours), ensuring that undissolved solid remains.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtrate with the appropriate solvent and analyze the concentration of this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
The determined concentration represents the aqueous solubility of this compound in that specific buffer at the tested temperature.
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Mechanism of action of this compound.
References
Technical Support Center: Vinleurosine Sulfate Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of vinleurosine (B1683062) sulfate (B86663) and the identification of its degradation products. As specific literature on the forced degradation of vinleurosine sulfate is limited, this guide incorporates data from structurally related vinca (B1221190) alkaloids, such as vincristine (B1662923), vinblastine, and vinorelbine (B1196246), to provide a comprehensive framework for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C.[1] For short-term storage, unopened vials are typically kept under refrigeration at 2°C to 8°C (36°F to 46°F) and protected from light.[2]
Q2: What are the visual signs of this compound degradation in solution?
Visual signs of degradation can include the formation of particulate matter, discoloration (such as a change to a yellow or brown hue), or haziness in the solution.[3][4] Any solution exhibiting these changes should not be used.
Q3: How stable is this compound in common infusion solutions?
Q4: What are the likely degradation pathways for this compound?
Based on studies of the closely related vincristine, degradation of this compound is likely to occur through hydrolysis and oxidation.[6] Key degradation pathways may involve the deacetylation of the molecule and the formation of various isomers.[6]
Q5: What are the primary degradation products that might be observed?
Based on the degradation products identified for vincristine sulfate, potential degradation products for this compound could include N-formylleurosine and isomers of the parent drug.[6]
Q6: Which analytical methods are best suited for stability testing of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique for analyzing this compound and separating its degradation products.[7] Reverse-phase HPLC with UV detection is commonly employed for this purpose.[6][7]
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Unexpected peaks in the chromatogram. | Contamination of the sample, mobile phase, or HPLC system. Degradation of the sample. | Ensure proper cleaning of all glassware and equipment. Use fresh, high-purity solvents for the mobile phase. Prepare samples fresh and analyze them promptly. If degradation is suspected, store the sample appropriately and re-analyze. |
| Poor peak shape (e.g., tailing, fronting, or splitting). | Column degradation or contamination. Inappropriate mobile phase pH. Sample overload. | Use a guard column to protect the analytical column. Flush the column with a strong solvent. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Reduce the injection volume or sample concentration. |
| Loss of signal intensity or no peaks detected. | Improper sample preparation leading to low concentration. Detector malfunction (e.g., lamp failure). Leak in the HPLC system. | Verify the sample preparation procedure and concentration calculations. Check the detector lamp status and replace if necessary. Inspect the system for any leaks and tighten fittings as needed. |
| Inconsistent retention times. | Fluctuation in mobile phase composition or flow rate. Temperature variations. Column equilibration issues. | Ensure the mobile phase is well-mixed and degassed. Check the pump for proper functioning. Use a column oven to maintain a constant temperature. Ensure the column is fully equilibrated before injecting the sample. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[8][9] A target degradation of 5-20% is generally considered appropriate.[10]
1. Acid Hydrolysis:
-
Dissolve this compound in 0.1 N HCl to a concentration of 1 mg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
2. Base Hydrolysis:
-
Dissolve this compound in 0.1 N NaOH to a concentration of 1 mg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.
3. Oxidative Degradation:
-
Dissolve this compound in a 3% hydrogen peroxide solution to a concentration of 1 mg/mL.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
4. Thermal Degradation:
-
Place the solid this compound powder in a hot air oven at 100°C for 48 hours.
-
At appropriate time points, withdraw a sample, dissolve it in the mobile phase, and dilute to a suitable concentration for HPLC analysis.
5. Photolytic Degradation:
-
Expose a solution of this compound (1 mg/mL in water or methanol) to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same conditions.
-
At the end of the exposure, dilute the samples appropriately for HPLC analysis.
Protocol 2: Stability-Indicating RP-HPLC Method
This method is adapted from established procedures for related vinca alkaloids and is designed to separate the parent drug from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 10 mM potassium dihydrogen phosphate (B84403) buffer, pH 4.5) and Mobile Phase B (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Data Presentation
Table 1: Stability of Related Vinca Alkaloids in Infusion Fluids
| Vinca Alkaloid | Concentration | Infusion Fluid | Storage Condition | Stability |
| Vinorelbine[3][4] | 0.5 - 2 mg/mL | 5% Dextrose, 0.9% NaCl | Room Temperature (120 hours) | >94% remaining |
| Vincristine[5] | Not specified | 5% Dextrose, 0.9% NaCl, Ringer's Lactate | 25°C (3 weeks) | >95% remaining |
| Vindesine[5] | Not specified | 5% Dextrose, 0.9% NaCl, Ringer's Lactate | 25°C (3 weeks) | >95% remaining |
Table 2: Identified Degradation Products of Vincristine Sulfate [6]
| Peak | Retention Time (min) | Tentative Structure |
| A | 4.8 | 4-deacetylvincristine |
| B | 6.5 | Isomer of 4-deacetylvincristine |
| D | 12.5 | Isomer of vincristine |
| E | 17.5 | 4-deacetyl-3-deoxyvincristine |
| F | 23.5 | N-formylleurosine |
Table 3: Summary of Recommended Stress Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 N HCl at 60°C | 24 hours |
| Base Hydrolysis | 0.1 N NaOH at 60°C | 24 hours |
| Oxidation | 3% H₂O₂ at Room Temperature | 24 hours |
| Thermal | 100°C (solid state) | 48 hours |
| Photolytic | 1.2 million lux hours and 200 Wh/m² | As per ICH Q1B |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for this compound based on related vinca alkaloids.
Caption: A logical approach to troubleshooting unexpected HPLC results.
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. globalrph.com [globalrph.com]
- 3. Five-day Stability of Vinorelbine in 5% Dextrose Injection and in 0.9% Sodium Chloride Injection at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability of vinca alkaloid anticancer drugs in three commonly used infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Structural studies on the degradation products of vincristine dihydrogen sulfate. | Semantic Scholar [semanticscholar.org]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. researchgate.net [researchgate.net]
- 10. sgs.com [sgs.com]
Technical Support Center: Vinleurosine Sulfate Crystallization and Purification
Welcome to the Technical Support Center for vinleurosine (B1683062) sulfate (B86663). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the crystallization and purification of vinleurosine sulfate.
Crystallization Troubleshooting Guide
Crystallization of this compound can be challenging, with common issues including poor crystal formation, low yields, and the presence of impurities. This guide addresses specific problems you may encounter during your experiments.
FAQ 1: My this compound is "oiling out" instead of crystallizing. What is happening and how can I fix it?
Answer: "Oiling out" is a phenomenon where the solute comes out of the supersaturated solution as a liquid or oil rather than a solid crystal. This can happen if the melting point of your compound (or its impure form) is lower than the temperature of the crystallization solution, or if the supersaturation level is too high. This is problematic as the oil can trap impurities, leading to a product with low purity.
Troubleshooting Steps:
-
Increase Solvent Volume: Your solution may be too concentrated. Add a small amount of the hot solvent to redissolve the oil and then allow it to cool slowly again.
-
Reduce Cooling Rate: Rapid cooling can favor oiling out. Allow the solution to cool to room temperature on a benchtop before moving it to an ice bath. Slower cooling provides more time for ordered crystal lattice formation.
-
Change Solvent System: The solubility profile of this compound in your current solvent may be too steep.
-
Single Solvent: If you are using a single solvent, try switching to one with a slightly different polarity.
-
Mixed Solvents: If using a mixed-solvent system (a "good" solvent where the compound is soluble and a "poor" solvent where it is less soluble), you can try altering the ratio. After dissolving the compound in the "good" solvent, add the "poor" solvent dropwise at an elevated temperature until the solution becomes slightly turbid, then add a drop or two of the "good" solvent to clarify before cooling.
-
-
Seeding: Introduce a seed crystal of pure this compound to the supersaturated solution as it cools. This provides a template for crystal growth and can help bypass the energy barrier for nucleation, preventing oiling out.
-
Lower the Crystallization Temperature: If the compound's melting point is low, cooling the solution to a lower temperature (e.g., in a freezer) after initial cooling may promote solidification.
FAQ 2: The yield of my this compound crystals is consistently low. What are the potential causes and solutions?
Answer: Low crystallization yield can be attributed to several factors, including incomplete precipitation from the solution or loss of material during handling.
Troubleshooting Steps:
-
Optimize Solvent Choice: The ideal solvent will dissolve this compound at high temperatures but have low solubility at low temperatures. A significant difference in solubility across the temperature range is key to a good yield.
-
Minimize Solvent Volume: Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent required to fully dissolve the solid.
-
Sufficient Cooling: Ensure the crystallization mixture is thoroughly cooled to maximize precipitation. An ice-water bath is recommended after the initial slow cooling to room temperature.
-
Check for Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), product can be lost. Ensure your filtration apparatus is pre-heated.
-
Washing Crystals: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.
FAQ 3: My this compound crystals are discolored or appear impure. How can I improve the purity?
Answer: Discoloration or visible impurities in the crystals indicate that the crystallization process is not effectively removing contaminants.
Troubleshooting Steps:
-
Activated Carbon Treatment: If the discoloration is due to colored, high molecular weight impurities, you can add a small amount of activated carbon to the hot solution before filtration. The carbon will adsorb these impurities. Use with caution as it can also adsorb some of your product.
-
Multiple Recrystallizations: A single crystallization may not be sufficient to achieve high purity. A second recrystallization of the obtained crystals can significantly improve purity, although some product loss is expected with each step.
-
Chromatographic Purification Prior to Crystallization: If the crude material is highly impure, it is advisable to perform a chromatographic purification step before the final crystallization. Column chromatography using silica (B1680970) gel or alumina (B75360) can be effective in removing closely related impurities.
Purification Troubleshooting Guide
Purification of this compound, typically by chromatographic methods, is critical for removing structurally similar vinca (B1221190) alkaloids and other process-related impurities.
FAQ 4: I am having difficulty separating this compound from other vinca alkaloids using column chromatography. How can I improve the resolution?
Answer: The separation of closely related vinca alkaloids can be challenging due to their similar structures and polarities. Optimizing your chromatographic conditions is key.
Troubleshooting Steps:
-
Stationary Phase Selection: While silica gel is commonly used, alumina can offer different selectivity. The activity of the stationary phase is also crucial; for instance, partially deactivated alumina can be effective.
-
Mobile Phase Optimization:
-
Solvent System: A common approach is to use a gradient elution with a non-polar solvent like dichloromethane (B109758) or chloroform (B151607) and a polar modifier such as methanol (B129727) or ethanol.[1]
-
Gradient Slope: A shallower gradient will generally provide better resolution between closely eluting peaks.
-
Additives: For sulfate salts, the addition of a small amount of an acid (e.g., acetic acid or formic acid) or a buffer to the mobile phase can improve peak shape and selectivity by suppressing the ionization of silanol (B1196071) groups on the stationary phase.
-
-
Loading Capacity: Overloading the column is a common cause of poor separation. For preparative HPLC, it is important to determine the maximum loading capacity of your column for a given separation. This is often done at an analytical scale first and then scaled up.
Stability and Storage
FAQ 5: Is this compound sensitive to pH, light, or temperature? How should I store it?
Answer: While specific stability data for this compound is not extensively published, data from related vinca alkaloids like vincristine (B1662923) and vinblastine (B1199706) suggest that it is susceptible to degradation.[2][3]
-
pH Stability: Vinca alkaloids are generally more stable in slightly acidic conditions. Alkaline conditions can lead to degradation. For solutions, maintaining a pH in the range of 4.0-5.5 is often recommended for related compounds.
-
Photostability: Exposure to light, particularly UV light, can cause degradation.[4] Solutions and solid material should be protected from light by using amber vials or by covering containers with aluminum foil.
-
Thermal Stability: Elevated temperatures can accelerate degradation. Store solid this compound and its solutions under refrigerated conditions (2-8 °C) or frozen for long-term storage.
Data and Protocols
Table 1: Common Solvents for Vinca Alkaloid Crystallization and Chromatography
| Solvent | Role in Crystallization | Role in Chromatography (Normal Phase) |
| Methanol | "Good" solvent for dissolving at high temperatures | Polar modifier in the mobile phase |
| Ethanol | "Good" solvent for dissolving at high temperatures | Polar modifier in the mobile phase |
| Dichloromethane | Component of mixed-solvent systems | Non-polar component of the mobile phase |
| Chloroform | Component of mixed-solvent systems | Non-polar component of the mobile phase |
| Ethyl Acetate | Can be used as a "poor" or "good" solvent depending on the system | Component of the mobile phase |
| Hexane | "Poor" solvent (antisolvent) | Non-polar component of the mobile phase |
Experimental Protocol: General Recrystallization of this compound
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, or a mixture such as dichloromethane/methanol)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Choose an appropriate solvent or solvent system where this compound has high solubility when hot and low solubility when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent and heat the mixture on a hot plate with gentle swirling until all the solid dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If activated carbon or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Allow the crystals to dry completely under vacuum.
Experimental Protocol: General Preparative HPLC Purification
Objective: To purify this compound using preparative high-performance liquid chromatography.
Materials:
-
Crude this compound dissolved in a suitable solvent
-
Preparative HPLC system with a suitable detector (e.g., UV)
-
Preparative C18 column
-
Mobile phase solvents (e.g., HPLC-grade acetonitrile (B52724) and water with an additive like formic or acetic acid)
Procedure:
-
Method Development (Analytical Scale): Develop a separation method on an analytical HPLC system to achieve good resolution between this compound and its impurities.
-
Scale-Up: Scale up the analytical method to the preparative scale. This involves adjusting the flow rate and injection volume based on the column dimensions.
-
Sample Preparation: Dissolve the crude this compound in the mobile phase or a compatible solvent.
-
Purification: Inject the sample onto the preparative HPLC system and run the separation method.
-
Fraction Collection: Collect the fractions corresponding to the this compound peak.
-
Analysis of Fractions: Analyze the collected fractions for purity using analytical HPLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent, typically by rotary evaporation, to obtain the purified this compound.
Visualizations
Caption: General workflow for the crystallization of this compound.
Caption: Decision tree for troubleshooting "oiling out" during crystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on the stability of vinblastine sulfate in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural studies on the degradation products of vincristine dihydrogen sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tricliniclabs.com [tricliniclabs.com]
Technical Support Center: Optimizing Vinleurosine Sulfate Dosage for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of vinleurosine (B1683062) sulfate (B86663) in cell viability assays. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for vinleurosine sulfate?
This compound, like other vinca (B1221190) alkaloids, functions as an antineoplastic agent by disrupting microtubule dynamics. It binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization. This disruption of microtubule assembly leads to the arrest of the cell cycle in the metaphase (M-phase), ultimately inducing apoptosis (programmed cell death). This mechanism is particularly effective against rapidly dividing cells, such as cancer cells.
Q2: What is a typical starting concentration range for this compound in cell viability assays?
While specific IC50 values for this compound are not as widely published as for its analogues, vincristine (B1662923) and vinblastine, a reasonable starting point for concentration ranges in cell viability assays is in the low nanomolar (nM) to low micromolar (µM) range. For related vinca alkaloids like vincristine, effective concentrations that produce a maximal cytotoxic effect in leukemia cell lines are between 10 nM and 100 nM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How long should I expose my cells to this compound?
The cytotoxic effect of vinca alkaloids is dependent on both the concentration and the duration of exposure.[1] Common exposure times in cell viability assays range from 24 to 72 hours. Shorter exposure times (e.g., 4 hours) have also been used, particularly when comparing the differential toxicity between various vinca alkaloids.[2] It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation time for your cell line and experimental goals.
Q4: Is this compound stable in cell culture medium?
This compound, like other vinca alkaloids, can be sensitive to light and degradation in solution. It is recommended to prepare fresh dilutions of this compound for each experiment from a frozen stock solution. Protect the stock solution and working dilutions from light to maintain potency.
Q5: Which cell viability assay is best for use with this compound?
Several cell viability assays are suitable for use with this compound. The choice of assay depends on factors such as the cell type, experimental throughput, and the specific information you wish to obtain. Commonly used assays include:
-
MTT Assay: A colorimetric assay that measures the metabolic activity of cells.
-
XTT, MTS, and WST-1 Assays: Similar to the MTT assay, these are also colorimetric assays that measure metabolic activity but have the advantage of producing a soluble formazan (B1609692) product.[3]
-
ATP Assay: A luminescent assay that quantifies ATP, an indicator of metabolically active cells.[4]
-
Live/Dead Staining: Utilizes fluorescent dyes to differentiate between live and dead cells based on membrane integrity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Edge effects in the microplate. 3. Contamination. | 1. Ensure a homogenous cell suspension before and during seeding. Use a calibrated multichannel pipette. 2. Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. 3. Regularly check for and address any microbial contamination in your cell cultures. |
| Low or no cytotoxic effect observed | 1. Sub-optimal drug concentration. 2. Insufficient incubation time. 3. Drug degradation. 4. Cell line resistance. | 1. Perform a dose-response curve with a wider range of concentrations (e.g., from picomolar to high micromolar). 2. Increase the incubation time (e.g., up to 72 hours). 3. Prepare fresh dilutions of this compound for each experiment and protect from light. 4. Consider that the cell line may have intrinsic or acquired resistance to vinca alkaloids. You may need to use a different cell line or investigate resistance mechanisms. |
| Unexpectedly high cytotoxicity | 1. Error in drug dilution calculation. 2. Solvent toxicity. 3. Overly sensitive cell line. | 1. Double-check all calculations for stock and working solution dilutions. 2. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells. Run a solvent-only control. 3. Use a lower range of drug concentrations in your dose-response experiment. |
| Inconsistent results between experiments | 1. Variation in cell passage number or health. 2. Inconsistent incubation conditions. 3. Different lots of reagents (e.g., FBS, media, drug). | 1. Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before seeding. 2. Maintain consistent temperature, humidity, and CO2 levels in the incubator. 3. Qualify new lots of critical reagents before use in experiments. |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.
Materials:
-
This compound
-
96-well flat-bottom plates
-
Cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2X the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the various concentrations of this compound.
-
Include vehicle control wells (medium with the same concentration of the drug's solvent, e.g., DMSO).
-
Include wells with medium only to serve as a blank control.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan Crystals:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette up and down or place the plate on a shaker for a few minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the drug concentration to generate a dose-response curve and determine the IC50 value.
-
Data Tables
Table 1: Comparative IC50 Values of Vinca Alkaloids in Various Cancer Cell Lines
Note: The following data is for vincristine and vinblastine, close analogues of vinleurosine. Specific IC50 values for this compound are less commonly reported and should be determined empirically for the cell line of interest.
| Cell Line | Cancer Type | Vinca Alkaloid | IC50 Concentration (nM) | Exposure Time | Reference |
| L1210 | Murine Leukemia | Vincristine | 4.4 | Continuous | [2] |
| L1210 | Murine Leukemia | Vinblastine | 4.0 | Continuous | [2] |
| S49 | Murine Lymphoma | Vincristine | 5 | Continuous | [2] |
| S49 | Murine Lymphoma | Vinblastine | 3.5 | Continuous | [2] |
| HeLa | Cervical Cancer | Vincristine | 1.4 | Continuous | [2] |
| HeLa | Cervical Cancer | Vinblastine | 2.6 | Continuous | [2] |
| HL-60 | Human Leukemia | Vincristine | 4.1 | Continuous | [2] |
| HL-60 | Human Leukemia | Vinblastine | 5.3 | Continuous | [2] |
| LNCaP | Prostate Cancer | Vinblastine | 29.3 µM | 48 hours | [5] |
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of action of this compound.
Caption: Workflow for an MTT cell viability assay.
References
- 1. Cytotoxic thresholds of vincristine in a murine and a human leukemia cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
minimizing vinleurosine sulfate precipitation in cell culture media
Technical Support Center: Vinleurosine (B1683062) Sulfate (B86663) in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of vinleurosine sulfate precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why did my this compound precipitate immediately after I added its stock solution to my cell culture medium?
A1: Immediate precipitation, often called "crashing out," typically occurs when a compound dissolved in a high-concentration organic solvent (like DMSO) is rapidly diluted into the aqueous environment of the cell culture medium, where its solubility is much lower[1]. This is a common issue with hydrophobic compounds. The primary causes are the final drug concentration exceeding its solubility limit in the medium and the rapid solvent exchange[1].
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: For vinca (B1221190) alkaloids like this compound, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions for in vitro use[2]. While this compound's parent compound is soluble in water, using DMSO allows for a concentrated, stable stock that can be diluted to working concentrations[2].
Q3: What is the maximum concentration of DMSO that my cells can tolerate?
A3: The final concentration of DMSO in the cell culture medium should be non-toxic to the cells. Generally, this is kept at or below 0.5%, with many protocols recommending ≤ 0.1% to avoid any potential effects on cell viability and behavior[3]. It is crucial to determine the highest solvent concentration your specific cell line can tolerate without affecting its viability by performing a solvent tolerance test[3].
Q4: How should I properly store my this compound stock and working solutions?
A4: this compound is sensitive to light[2]. Stock solutions prepared in DMSO should be aliquoted into small, light-protected tubes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C[3]. Diluted, ready-to-use solutions in aqueous buffers or media are less stable and should ideally be prepared fresh for each experiment. If storage is necessary, they should be refrigerated (2°C to 8°C) and protected from light[2].
Q5: My this compound solution was clear initially but became cloudy after incubation. What happened?
A5: Delayed precipitation can be caused by several factors. The pH of the culture medium can shift during incubation due to cellular metabolism, potentially moving it outside the optimal stability range for this compound (the related vincristine (B1662923) sulfate is most stable at pH 3.5-5.5 and can precipitate in alkaline conditions)[2][4]. Other causes include temperature fluctuations if plates are moved in and out of the incubator, or evaporation from the culture wells, which increases the compound's concentration over time[1].
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution
Question: I dissolved this compound in DMSO to make a 10 mM stock. When I add it to my cell culture medium to get a 10 µM final concentration, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: This is a classic solubility problem. The table below outlines the potential causes and recommended solutions.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The target concentration of 10 µM may exceed the aqueous solubility limit of this compound in your specific cell culture medium. | Decrease the final working concentration. Perform a solubility test (see Protocol 2) to determine the maximum soluble concentration for your experimental conditions[1]. |
| Rapid Dilution / Solvent Exchange | Adding a concentrated DMSO stock directly into a large volume of medium causes the DMSO to diffuse away rapidly, leaving the poorly soluble drug to aggregate and precipitate[1]. | Use an intermediate dilution step. First, dilute your 10 mM stock to 1 mM in DMSO. Then, add a small volume of this intermediate stock to the pre-warmed medium while gently vortexing to achieve the final concentration[1]. |
| Low Temperature of Media | The solubility of most compounds, including this compound, is lower at colder temperatures. | Always use pre-warmed (37°C) cell culture medium for preparing your final working solutions. This better mimics the experimental conditions and improves solubility[1][3]. |
| High Final DMSO Concentration | While unlikely to cause precipitation directly, ensuring the final DMSO concentration is low (e.g., ≤ 0.1%) is critical for cell health and experimental validity[3]. | Calculate the final DMSO percentage and ensure it is within the tolerated range for your cell line. If a higher drug concentration is needed, a higher stock concentration may be required to keep the solvent volume low. |
Issue 2: Delayed Precipitation During Incubation
Question: My working solution of this compound in medium was perfectly clear when I added it to my cells. After 24 hours of incubation, I noticed a fine crystalline precipitate in the wells. What is the cause?
Answer: Delayed precipitation is often related to the stability of the compound under culture conditions.
| Potential Cause | Explanation | Recommended Solution |
| Unfavorable pH | Cell culture media is typically buffered around pH 7.2-7.4. Vinleurosine's relative, vincristine sulfate, is most stable at an acidic pH (3.5-5.5) and can degrade or precipitate at neutral or alkaline pH[2][4]. | While altering media pH is not feasible for cell health, this highlights a stability limitation. Consider shorter incubation times if possible or test if the observed effect occurs at earlier time points before significant precipitation. |
| Interaction with Media Components | Components in the media, especially serum proteins or salts, can interact with the compound over time, potentially leading to the formation of insoluble complexes. | Test the solubility of this compound in a simpler buffered solution like PBS at a physiological pH to see if media components are the primary issue[1]. Reducing serum concentration, if experimentally viable, could also be tested. |
| Media Evaporation | During long-term experiments, evaporation from the outer wells of a culture plate can concentrate all media components, including the drug, potentially pushing it beyond its solubility limit[1]. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments[1]. Avoid using the outermost wells for critical experiments. |
| Temperature Fluctuations | Repeatedly removing the culture plates from the stable 37°C environment of the incubator can cause temperature cycling, which may affect compound solubility[1]. | Minimize the time that culture plates are outside the incubator. If frequent observation is needed, consider using an incubator microscope. |
Experimental Protocols & Data
Data Summary Tables
Table 1: Physicochemical Properties of this compound (Data for the related, well-documented compound Vincristine Sulfate is included for context)
| Property | This compound | Vincristine Sulfate (for reference) |
| Molecular Formula | C₄₆H₅₆N₄O₉ · H₂SO₄ | C₄₆H₅₆N₄O₁₀ · H₂SO₄ |
| Molecular Weight | ~907.04 g/mol [5] | ~923.04 g/mol |
| Appearance | White to off-white powder | White to slightly yellow powder[6] |
| Aqueous Solubility | Data not readily available | Freely soluble in water[2] |
| DMSO Solubility | Data not readily available | ~5 mg/mL[2] |
| PBS (pH 7.2) Solubility | Data not readily available | ~2 mg/mL[2] |
| Optimal pH Stability | Data not readily available | 3.5 - 5.5[2][4] |
| Storage | Protect from light; Store at -20°C | Protect from light; Store refrigerated (2-8°C) or frozen (-20°C)[2][6] |
Table 2: Recommended Final Solvent Concentrations in Cell Culture
| Solvent | Typical Stock Concentration | Recommended Final Concentration | Notes |
| DMSO | 1 - 50 mM | ≤ 0.5% (ideally ≤ 0.1%) | Most common solvent for hydrophobic compounds. Always run a vehicle control with the same final DMSO concentration[3]. |
| Ethanol | 1 - 50 mM | ≤ 0.5% | Can be cytotoxic at higher concentrations. Ensure the grade is suitable for cell culture. |
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber (light-protected) microcentrifuge tubes or cryovials
-
Calibrated precision balance and sterile weighing tools
Procedure:
-
Preparation: Bring the vial of this compound powder and the DMSO to room temperature inside a laminar flow hood.
-
Weighing: Carefully weigh the desired amount of this compound powder using aseptic techniques.
-
Dissolving: Add the appropriate volume of DMSO to the powder to achieve the target stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution[3]. Visually confirm that no solid particles remain.
-
Sterilization (Optional): If needed, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in sterile, light-protected tubes. This prevents contamination and degradation from repeated freeze-thaw cycles[3].
-
Storage: Store the aliquots at -20°C or -80°C, protected from light[3].
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Medium
Objective: To empirically determine the highest concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Your specific cell culture medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well clear-bottom plate
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Prepare Serial Dilutions: Prepare a series of dilutions of your this compound stock solution in pre-warmed medium. For example, to test concentrations from 1 µM to 50 µM:
-
Add 198 µL of pre-warmed medium to several wells of a 96-well plate.
-
In the first well, add 2 µL of a 5 mM stock to get 50 µM. Mix well.
-
Perform 2-fold serial dilutions across the plate.
-
Include a "vehicle control" well containing medium with the highest concentration of DMSO used (e.g., 1%).
-
-
Incubate: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO₂)[1].
-
Observe for Precipitation:
-
Visual Inspection: Visually inspect the wells against a dark background for any signs of cloudiness, crystals, or precipitate at several time points (e.g., 0, 2, 6, and 24 hours)[1].
-
Spectrophotometry: For a quantitative assessment, measure the absorbance (Optical Density) of the plate at a high wavelength (e.g., 600-650 nm) where the compound does not absorb light. An increase in absorbance compared to the vehicle control indicates light scattering due to precipitate formation[1].
-
-
Determine Maximum Concentration: The highest concentration that remains clear (visually and by absorbance) throughout the incubation period is the maximum working soluble concentration for your specific conditions[1].
Visual Diagrams and Workflows
Caption: Troubleshooting workflow for immediate precipitation issues.
Caption: Recommended workflow for preparing working solutions.
Caption: Key factors influencing this compound solubility.
References
troubleshooting inconsistent results in vinleurosine sulfate experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with vinleurosine (B1683062) sulfate (B86663). Our aim is to help you address common challenges and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for vinleurosine sulfate?
A1: this compound, like other vinca (B1221190) alkaloids, functions as a microtubule-destabilizing agent.[1][2] It binds to β-tubulin, a key protein component of microtubules, and inhibits the polymerization process required to form microtubules.[1][2] This disruption of microtubule dynamics is particularly detrimental during cell division (mitosis), as it prevents the formation of the mitotic spindle necessary for proper chromosome segregation.[1] Consequently, the cell cycle is arrested, typically in the G2/M phase, which can ultimately trigger programmed cell death, or apoptosis.[3][4]
Q2: What is a typical effective concentration range for this compound in in vitro studies?
A2: The effective concentration of this compound can vary significantly depending on the specific cell line, its proliferation rate, and the duration of drug exposure. Generally, concentrations in the nanomolar (nM) to low micromolar (µM) range are effective for many cancer cell lines.[3] It is crucial to perform a dose-response experiment to determine the IC50 (the concentration that inhibits 50% of cell growth) for your specific cell line and experimental conditions.[3][5]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is sensitive to light and pH.[6] It is recommended to prepare stock solutions in a sterile, light-protected container. For long-term storage, it is advisable to store stock solutions at -20°C or -80°C. For daily use, solutions can be stored at 2-8°C for a limited time, but repeated freeze-thaw cycles should be avoided. The optimal pH for stability is between 3.5 and 5.5.[6] Precipitation can occur in alkaline conditions.[6]
Q4: Can I use this compound in combination with other drugs?
A4: Yes, this compound is often used in combination with other chemotherapeutic agents. However, it's important to be aware of potential drug interactions. For example, some drugs may alter the expression of multidrug resistance proteins like P-glycoprotein, which can affect cellular sensitivity to vinca alkaloids.[7] It is always recommended to perform preliminary experiments to assess the synergistic, additive, or antagonistic effects of any drug combination.
Troubleshooting Guides
Inconsistent Results in Cell Viability Assays (e.g., MTT, WST-1)
This section addresses common issues encountered during cell viability and proliferation assays.
Problem 1: High variability between replicate wells.
| Possible Cause | Solution |
| Uneven cell seeding | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension gently between plating each set of wells. |
| Edge effect in 96-well plates | To minimize evaporation from outer wells, fill the peripheral wells with sterile PBS or media without cells. |
| Inconsistent drug concentration | Ensure proper mixing of the drug stock solution before diluting and adding to the wells. |
| Pipetting errors | Use calibrated pipettes and be consistent with your pipetting technique. |
Problem 2: Lower than expected cytotoxicity or high IC50 values.
| Possible Cause | Solution |
| Cell line resistance | Some cell lines may have intrinsic or acquired resistance to vinca alkaloids, potentially through overexpression of drug efflux pumps.[3][8] Consider using a different cell line or a known sensitive control cell line for comparison. |
| Drug degradation | This compound solutions can degrade over time, especially if not stored properly (e.g., exposure to light, improper pH).[6][9] Prepare fresh dilutions from a properly stored stock solution for each experiment. |
| Sub-optimal drug exposure time | The cytotoxic effects of this compound are cell cycle-dependent. A short exposure time may not be sufficient for a significant portion of the cell population to enter mitosis. Consider increasing the incubation time (e.g., 48 or 72 hours).[3] |
| High cell density | High cell confluence can lead to contact inhibition of growth, reducing the proportion of actively dividing cells susceptible to the drug. Seed cells at a density that allows for exponential growth throughout the experiment. |
Problem 3: Inconsistent results between different assay types (e.g., MTT vs. Trypan Blue).
| Possible Cause | Solution |
| Different cellular processes being measured | MTT and WST-1 assays measure metabolic activity, which may not always directly correlate with cell death.[10] Trypan blue exclusion measures membrane integrity. A metabolically inactive but intact cell might be counted as viable by one assay and non-viable by another. Consider using multiple assays to get a comprehensive picture of cell health. |
| Interference with assay reagents | Some compounds can interfere with the chemical reactions of viability assays. Run appropriate controls, including media-only and drug-only wells, to check for interference. |
Troubleshooting Apoptosis Assays (e.g., Annexin V/PI Flow Cytometry)
This guide provides solutions for common issues encountered during apoptosis detection.
Problem 1: Low or no apoptotic signal in the treated group.
| Possible Cause | Solution |
| Insufficient drug concentration or treatment time | The induction of apoptosis may require a higher concentration or a longer exposure time. Perform a time-course and dose-response experiment to determine the optimal conditions. |
| Loss of apoptotic cells | Apoptotic cells can detach from the culture plate. When harvesting adherent cells, always collect the supernatant (containing floating apoptotic cells) and combine it with the trypsinized adherent cells.[11] |
| Incorrect assay timing | Apoptosis is a dynamic process. The peak of apoptosis may occur at a specific time point post-treatment. A time-course experiment is recommended to identify the optimal window for analysis. |
Problem 2: High percentage of necrotic cells (Annexin V+/PI+) even at low drug concentrations.
| Possible Cause | Solution |
| Harsh cell handling | Over-trypsinization or vigorous pipetting can damage cell membranes, leading to false-positive necrotic signals.[11] Handle cells gently and consider using a non-enzymatic cell dissociation solution. |
| High drug concentration | Very high concentrations of a cytotoxic agent can induce necrosis instead of apoptosis. Use a range of concentrations to observe the transition from apoptosis to necrosis. |
| Poor cell health | Using cells that are over-confluent or have been in culture for too long can lead to spontaneous cell death. Use healthy, log-phase cells for your experiments.[11] |
Problem 3: Inconsistent staining or poor separation of cell populations.
| Possible Cause | Solution |
| Incorrect compensation settings | Improper compensation for spectral overlap between fluorochromes (e.g., FITC and PI) can lead to inaccurate results. Use single-stained controls to set up proper compensation on the flow cytometer. |
| Reagent issues | Ensure that Annexin V binding buffer contains sufficient calcium, as Annexin V binding to phosphatidylserine (B164497) is calcium-dependent.[11] Protect fluorescent dyes from light to prevent photobleaching. |
Troubleshooting Cell Cycle Analysis (e.g., Propidium Iodide Staining)
This section provides guidance on resolving common issues in cell cycle experiments.
Problem 1: Poor resolution of G1, S, and G2/M peaks.
| Possible Cause | Solution |
| Cell clumping | Aggregates of cells will not be properly analyzed and can obscure the different cell cycle phases. Ensure a single-cell suspension by gentle pipetting or passing the cells through a cell strainer before staining. |
| Incorrect staining procedure | Incomplete fixation or permeabilization can result in uneven DNA staining. Ensure proper fixation with cold ethanol (B145695) and adequate incubation with the PI staining solution.[12][13] |
| High flow rate on the cytometer | Running samples at a high flow rate can increase the coefficient of variation (CV) of the peaks, leading to poor resolution. Use a low flow rate for cell cycle analysis.[14][15] |
| RNA staining | Propidium iodide can also bind to double-stranded RNA. Treat cells with RNase A to ensure that only DNA is stained.[12][13] |
Problem 2: No significant increase in the G2/M population after treatment.
| Possible Cause | Solution |
| Sub-optimal drug concentration or timing | The G2/M arrest is a transient event. A time-course experiment is essential to capture the peak of the arrest.[3] The concentration of this compound may also be too low to induce a significant block. |
| Cell line insensitivity | Some cell lines may be less sensitive to the mitotic arrest induced by vinca alkaloids. Confirm the drug's activity with a cell viability assay first. |
| Cells are not actively proliferating | Cell cycle arrest can only be observed in a population of actively dividing cells. Ensure that your cells are in the exponential growth phase at the time of treatment. |
Quantitative Data Summary
The following tables provide examples of quantitative data that can be expected in experiments with vinca alkaloids. Note that specific values will vary depending on the cell line, experimental conditions, and the specific vinca alkaloid used.
Table 1: Example IC50 Values of Vinca Alkaloids in Various Cancer Cell Lines
| Cell Line | Cancer Type | Vinca Alkaloid | IC50 Concentration | Exposure Time |
| SH-SY5Y | Neuroblastoma | Vincristine Sulfate | ~0.1 µM | Not Specified[3] |
| PC3 | Prostate Carcinoma | Vinblastine (B1199706) Sulfate | Varies | Not Specified[16] |
| MRC-5 | Normal Lung Fibroblast | Vinblastine Sulfate | Varies | Not Specified[16] |
| Various | Various | Vinblastine Sulfate | 5.22 - 11.75 µM | 48 hours[17] |
Table 2: Example of Expected Cell Cycle Distribution after Vinca Alkaloid Treatment
| Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control | 55-65% | 15-25% | 10-20% |
| This compound (Effective Concentration) | Decreased | Variable | Significantly Increased |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.[3]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[3][18]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3][18]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[3]
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration. Include both positive and negative controls.
-
Cell Harvesting: For adherent cells, collect the culture medium (containing detached apoptotic cells) and then trypsinize the attached cells. Combine the detached and attached cell populations. For suspension cells, collect the cells by centrifugation.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add fluorochrome-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Annexin V-positive, PI-negative cells are in early apoptosis. Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 2 hours at -20°C.[13]
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[4][12]
-
Incubation: Incubate the cells for at least 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer using a linear scale for the DNA content histogram. Gate on single cells to exclude doublets and aggregates.[4]
Visualizations
Caption: Mechanism of action of this compound.
Caption: A logical workflow for troubleshooting inconsistent results.
Caption: General experimental workflow for this compound studies.
References
- 1. Vinca alkaloids as a potential cancer therapeutics: recent update and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsra.net [ijsra.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Studies on the stability of vinblastine sulfate in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. islasas.com [islasas.com]
- 11. yeasenbio.com [yeasenbio.com]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 15. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Managing Vinleurosine Sulfate Toxicity in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and managing toxicities associated with vinleurosine (B1683062) sulfate (B86663) and related vinca (B1221190) alkaloids in preclinical animal studies.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the induction and management of vinleurosine sulfate toxicity in animal models. As much of the detailed preclinical research has been conducted with the closely related vinca alkaloid, vincristine (B1662923), this guide leverages that extensive data, which is highly applicable to vinleurosine.
Q1: What are the most common animal models and dosing regimens to induce a consistent peripheral neuropathy phenotype?
A1: Both mice and rats are widely used to model vinca alkaloid-induced peripheral neuropathy (VIPN).[1][2] The choice of model and dosing regimen is critical for achieving reproducible results.
-
Mice: The C57BL/6J strain is a common choice.[1] One established protocol involves two cycles of daily intraperitoneal (i.p.) injections of vincristine at 0.1 mg/kg for five days, with a two-day rest period between cycles.[1]
-
Rats: Sprague-Dawley and Wistar rats are frequently used.[1][2] A regimen of five intravenous (i.v.) injections of 150 µg/kg every other day has been shown to produce significant sensory neuropathy without severe motor deficits.[1][3] For adolescent rat models, fifteen consecutive daily i.p. injections of 100 µg/kg is effective.[1][4]
Q2: What are the typical signs of gastrointestinal toxicity in mice treated with vinca alkaloids?
A2: Mice treated with vincristine sulfate, a proxy for vinleurosine, commonly exhibit a range of clinical signs indicative of gastrointestinal toxicity. These include dose-dependent body weight loss, reduced food and water intake, and constipation.[5][6] At the tissue level, histological examination often reveals damage to the gastrointestinal epithelium, including villus shortening, crypt damage, and inflammatory cell infiltration.[5][7] Functionally, this manifests as reduced gastrointestinal motility.[5][7]
Q3: What behavioral tests are used to assess vinca alkaloid-induced neurotoxicity?
A3: A variety of behavioral tests are used to assess the sensory and motor deficits characteristic of vinca alkaloid-induced neurotoxicity:
-
Mechanical Allodynia: The von Frey filament test is the standard method to measure withdrawal thresholds to mechanical stimuli.[1]
-
Thermal Hyperalgesia/Allodynia: The hot plate, cold plate, and Hargreaves tests are used to assess sensitivity to temperature changes.[1]
-
Motor Function: The rotarod test can evaluate motor coordination and deficits.[1][8]
-
Gait Analysis: Can be used to observe abnormalities in walking patterns.[2]
Q4: Are there any known agents that can reduce vinca alkaloid neurotoxicity in animal models?
A4: Preclinical studies have explored various agents with potential neuroprotective effects. For instance, minocycline (B592863) has been shown to prevent the development of mechanical hypersensitivity and immune cell infiltration in a mouse model of vincristine-induced peripheral neuropathy.[9] Additionally, some research suggests that folinic acid and glutamic acid, in conjunction with aggressive supportive care, may have protective effects against vincristine toxicity.[10]
Troubleshooting Guide
This guide provides solutions to common problems encountered during in vivo studies with this compound.
| Problem | Possible Causes | Solutions |
| High variability in neurotoxicity between animals | 1. Genetic Variability: Different animal strains can have varying susceptibility.[2] 2. Age and Weight Differences: Can influence drug metabolism and sensitivity.[2] 3. Inconsistent Drug Administration: Variations in injection technique can lead to inconsistent dosing.[2] | 1. Use a consistent and well-characterized animal strain. 2. Use animals within a narrow age and weight range.[2] 3. Standardize the injection procedure and ensure all personnel are properly trained.[2] |
| Excessive weight loss or severe distress in animals | 1. Dosage is Too High: Systemic toxicity can be dose-limiting.[2] 2. Dehydration and Malnutrition: Neuropathy can impair the animal's ability to eat and drink.[2] 3. Pain and Discomfort: Neuropathic pain can cause significant distress.[2] | 1. Consider reducing the dose or frequency of administration.[2] 2. Provide softened, palatable food on the cage floor and easily accessible water. Consider subcutaneous fluid administration if dehydration is suspected.[2] 3. Consult with your institution's animal care and use committee about appropriate analgesic interventions that will not interfere with the study's endpoints.[2] |
| Lower than expected gastrointestinal toxicity | 1. Incorrect Dosage or Concentration: Errors in calculation or dilution. 2. Inactive Vinleurosine Solution: The compound may degrade if not handled properly. 3. Strain-Specific Resistance: Some strains may be less sensitive. | 1. Double-check all calculations for dosage and dilution.[5] 2. Prepare fresh solutions for each experiment and protect them from light.[5] 3. Consult the literature for known strain differences in sensitivity.[5] |
| Unexpected mortality in the treated group | 1. Overdose: Errors in dose calculation or administration.[5] 2. Severe Dehydration and Malnutrition: Due to anorexia and adipsia.[5] 3. Complications from Severe Paralytic Ileus: A known side effect of vinca alkaloids.[11] | 1. Verify the concentration of the dosing solution and the administered volume. A dose reduction may be necessary for sensitive animals.[5] 2. Implement intensive supportive care, including fluid therapy and nutritional support.[10] 3. Consider prophylactic use of pro-motility agents, in consultation with veterinary staff. |
Quantitative Data Summary
The following tables summarize key quantitative data for vincristine sulfate administration in rodents, which can serve as a starting point for studies with this compound.
Table 1: Dosing Regimens for Inducing Peripheral Neuropathy
| Animal Model | Dosage | Administration Route | Dosing Schedule | Outcome | Reference(s) |
| Rat (Sprague-Dawley) | 150 µg/kg | Intravenous (i.v.) | Every other day for 5 injections | Mechanical and cold hyperalgesia/allodynia, decreased nerve conduction velocity. | [3] |
| Rat (Adolescent) | 100 µg/kg | Intraperitoneal (i.p.) | Daily for 15 consecutive days | Significant mechanical and cold hypersensitivity, impaired grip strength. | [4] |
| Mouse (C57BL/6J) | 0.1 mg/kg | Intraperitoneal (i.p.) | Two cycles of 5 daily injections with a 2-day rest period in between | Mechanical allodynia. | [12] |
| Rat (Wistar) | 0.2 mg/kg | Intraperitoneal (i.p.) | Once weekly for 5 consecutive weeks | Significant decrease in sensory and compound muscle action potential amplitudes. | [13] |
Table 2: Toxicity Data for Vincristine Sulfate in Mice
| Parameter | Value | Administration Route | Mouse Strain | Reference(s) |
| LD50 | 3 mg/kg | Intraperitoneal (i.p.) | B6D2F1 | [6][14] |
| Maximum Tolerated Dose (MTD) | ~3.3 mg/kg (single dose) | Intravenous (i.v.) | NSG | [14] |
| Therapeutic Dose Range | 0.1 mg/kg - 2.0 mg/kg | i.p. or i.v. | Various | [6][14] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound toxicity.
Protocol 1: Induction of Peripheral Neuropathy in Rats
This protocol is adapted from a study that successfully induced a consistent and measurable peripheral neuropathy.[15]
-
Animal Model: Adult Wistar or Sprague-Dawley rats (200-250g).
-
Acclimatization: House rats in a controlled environment (12/12h light/dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week before the experiment.[15]
-
Baseline Measurements: Before administering this compound, perform baseline behavioral tests (e.g., von Frey test for mechanical sensitivity) on all animals to establish pre-treatment values.[15]
-
Drug Preparation: Dissolve this compound in sterile 0.9% saline to the desired concentration.
-
Administration: Administer this compound via intraperitoneal (i.p.) injection. A widely used regimen for vincristine is 0.1 mg/kg, i.p., daily for two cycles of 5 consecutive days, with a 2-day rest period in between (Total duration: 12 days).[15] The control group should receive an equivalent volume of sterile 0.9% saline i.p. on the same schedule.[15]
-
Monitoring: Monitor the animals daily for general health, body weight changes, and signs of distress. Vinca alkaloids can cause weight loss.[15]
-
Assessment: Behavioral testing can begin during the second week of injections and continue for several weeks post-injection to monitor the development and potential resolution of neuropathy.[15]
Protocol 2: Assessment of Gastrointestinal Toxicity in Mice
This protocol outlines the procedure for inducing and measuring gastrointestinal toxicity.[5]
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Drug Preparation: On the day of injection, dissolve this compound powder in sterile 0.9% saline to the desired final concentration (e.g., for vincristine, 0.01 mg/mL).[5] Protect the solution from light.[5]
-
Animal Dosing: Weigh each mouse to determine the correct injection volume. Administer this compound via intraperitoneal (i.p.) injection at the desired dose (e.g., for vincristine, 0.1 mg/kg body weight). For the control group, administer an equivalent volume of sterile 0.9% saline i.p. Repeat the injections daily for the intended duration (e.g., 14 consecutive days).[5]
-
Monitoring: Monitor the body weight, food and water intake, and general health of the mice daily.[5] Observe for clinical signs of toxicity such as lethargy, ruffled fur, and changes in stool consistency.[5]
-
Whole-Gut Transit Time (Carmine Red Assay):
-
Fast mice for 2 hours with free access to water.
-
Administer 0.2 mL of a 5% carmine (B74029) red solution in 0.5% methylcellulose (B11928114) via oral gavage.
-
Record the time of gavage and monitor for the appearance of the first red fecal pellet.
-
The time elapsed between gavage and the appearance of the first red pellet is the whole-gut transit time.
-
Signaling Pathways and Workflows
This section provides visualizations of key signaling pathways and experimental workflows using the DOT language.
Signaling Pathways
Caption: Key signaling pathways in vinca alkaloid-induced neurotoxicity.
Experimental Workflows
Caption: General workflow for in vivo toxicity studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A new animal model of vincristine-induced nociceptive peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An adolescent rat model of vincristine-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. An investigation of the mouse as a model for vincristine toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical evaluation of the effects on the gastrointestinal tract of the antineoplastic drug vincristine repeatedly administered to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Ameliorative Effect of Thymoquinone on Vincristine-Induced Peripheral Neuropathy in Mice by Modulating Cellular Oxidative Stress and Cytokine [mdpi.com]
- 9. frontiersin.org [frontiersin.org]
- 10. Successful management and recovery of a dog with immune‐mediated thrombocytopenia following vincristine overdose - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vetoncologyconsults.com [vetoncologyconsults.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
preventing degradation of vinleurosine sulfate during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of vinleurosine (B1683062) sulfate (B86663) during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of vinleurosine sulfate during sample preparation?
A1: this compound, like other vinca (B1221190) alkaloids, is sensitive to several environmental factors. The primary causes of degradation during sample preparation are:
-
pH: Exposure to alkaline or strongly acidic conditions can lead to hydrolysis and other degradation reactions. The optimal pH for vincristine (B1662923) sulfate stability, a closely related compound, is between 3.5 and 5.5.[1][2]
-
Light: this compound is photosensitive and can degrade upon exposure to light.[1]
-
Temperature: Elevated temperatures can accelerate the rate of degradation.[1]
-
Oxidation: The presence of oxidizing agents can lead to the formation of degradation products.
-
Moisture: The compound is hygroscopic and should be handled in a dry environment.[3]
Q2: What is the recommended pH range for working with this compound solutions?
A2: Based on data for the structurally similar vincristine sulfate, the optimal pH range for stability is between 3.5 and 5.5.[1][2] It is crucial to control the pH of your buffers and solutions to fall within this range to minimize degradation.
Q3: What are the recommended solvents and diluents for preparing this compound solutions?
A3: For stock solutions, anhydrous dimethyl sulfoxide (B87167) (DMSO) is a common choice. For final dilutions in experiments, 0.9% Sodium Chloride (Normal Saline) or 5% Dextrose in Water (D5W) are recommended diluents, as they have been shown to be compatible with related vinca alkaloids.[1]
Q4: How should I store my this compound powder and prepared solutions?
A4:
-
Powder: Store the solid powder at -20°C in a tightly sealed container, protected from light and moisture.[3]
-
Stock Solutions: Aliquot stock solutions in light-protecting tubes (e.g., amber tubes) and store them at -20°C or -80°C for long-term use.[1]
-
Working Solutions: It is recommended to prepare fresh working solutions daily. If short-term storage is necessary, keep them at 2-8°C and protected from light.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in my buffer | The pH of your buffer is outside the optimal stability range (3.5-5.5).[1] | Adjust the pH of your buffer to be within the 3.5-5.5 range before adding this compound. |
| The concentration of this compound exceeds its solubility in the buffer. | Prepare a more dilute solution or try a different buffer system. | |
| Loss of biological activity | Degradation of the compound due to improper handling or storage. | Review your sample preparation workflow. Ensure pH control, protection from light, and appropriate temperature control at all steps. Prepare fresh solutions for each experiment. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot your stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles. | |
| Appearance of extra peaks in my HPLC chromatogram | Degradation has occurred, leading to the formation of new chemical entities. | Compare your chromatogram to a freshly prepared standard. If new peaks are present, your sample has likely degraded. Follow the prevention strategies outlined in this guide. Common degradation products for vincristine include 4-deacetylvincristine. |
| Inconsistent experimental results | Inconsistent sample preparation leading to varying levels of degradation between experiments. | Standardize your sample preparation protocol. Use a checklist to ensure all preventative measures (pH, light, temperature) are consistently applied. |
Quantitative Data Summary
The following table summarizes the stability of vincristine sulfate, a close structural analog of this compound, under various conditions. This data can be used as a guideline for handling this compound.
| Compound | Concentration | Diluent | Storage Temperature | Storage Duration | Degradation | Reference |
| Vincristine Sulfate | 30 µg/mL | 0.9% NaCl | 2-8°C (Refrigerator) | 31 days | < 10% | [1] |
| Vincristine Sulfate | 30 µg/mL | 0.9% NaCl | 15-25°C (Room Temp) | 31 days | < 10% | [1] |
| Vincristine Sulfate | 0.0015 - 0.08 mg/mL | Not Specified | 25°C (Normal Light) | 8 hours | Stable | [1] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound with minimal degradation for subsequent dilution in aqueous buffers.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
In a sterile environment, weigh the required amount of powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).
-
Gently vortex or swirl the vial until the solid is completely dissolved. Avoid vigorous shaking to prevent aerosolization.
-
Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term use.
Protocol 2: Stability Assessment of this compound by HPLC
Objective: To quantify the concentration of this compound and detect degradation products over time using High-Performance Liquid Chromatography (HPLC).
HPLC Parameters (Example Method adapted from Vincristine Analysis):
-
Column: C18 reverse-phase column (e.g., 200 mm x 4.6 mm, 5 µm particle size)[4]
-
Mobile Phase: 0.02 M sodium dihydrogen phosphate-methanol (36:64, v/v), with pH adjusted to 4.7[4]
-
Flow Rate: 1.0 mL/min[4]
-
Column Temperature: 25°C[1]
-
Injection Volume: 10-20 µL
Procedure:
-
Prepare a this compound solution in the experimental buffer of interest at time zero (T=0).
-
Immediately inject a sample into the HPLC system to obtain the initial concentration peak.
-
Store the solution under the desired experimental conditions (e.g., specific temperature, light exposure).
-
At subsequent time points (e.g., 2, 4, 8, 24 hours), inject another sample.
-
Compare the peak area of this compound at each time point to the initial peak area to determine the percentage of degradation. Monitor for the appearance of new peaks, which would indicate degradation products.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. publications.ashp.org [publications.ashp.org]
- 3. Vincristine sulfate | 2068-78-2 [amp.chemicalbook.com]
- 4. An HPLC method for the pharmacokinetic study of vincristine sulfate-loaded PLGA-PEG nanoparticle formulations after injection to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Mobile Phase for Vinleurosine Sulfate Separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for the separation of vinleurosine (B1683062) sulfate (B86663).
Frequently Asked Questions (FAQs)
Q1: What is the most common HPLC method for the analysis of vinleurosine sulfate?
A1: The most common method for analyzing this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection. This technique is widely used for the separation, identification, and quantification of vinca (B1221190) alkaloids and their related substances.
Q2: What are the key parameters to consider when optimizing the mobile phase for this compound separation?
A2: Key parameters for mobile phase optimization include the type and ratio of organic solvent (e.g., acetonitrile (B52724) or methanol), the pH of the aqueous buffer, the type and concentration of the buffer, and the use of additives like ion-pairing reagents.[1] These factors significantly influence the retention, resolution, and peak shape of this compound and its impurities.
Q3: Why is the pH of the mobile phase critical for the separation of this compound?
A3: The pH of the mobile phase is crucial because this compound is an ionizable compound. Variations in pH can alter its ionization state, which in turn affects its interaction with the stationary phase and its retention time.[1] Maintaining a consistent and optimal pH is essential for reproducible results.
Q4: Should I use a gradient or isocratic elution for this compound analysis?
A4: The choice between gradient and isocratic elution depends on the complexity of the sample. For separating this compound from a complex mixture of related substances and degradation products, a gradient elution is often preferred as it can provide better resolution over a shorter analysis time. Isocratic elution may be suitable for simpler assays where the components have similar retention characteristics.
Q5: What are stability-indicating HPLC methods and why are they important for this compound?
A5: A stability-indicating HPLC method is a validated quantitative analytical procedure that can detect changes in the chemical, physical, or microbiological properties of a drug substance over time. For this compound, which can degrade under various stress conditions (e.g., acid, base, oxidation, light, heat), a stability-indicating method is crucial to ensure that the analytical method can accurately measure the active pharmaceutical ingredient in the presence of its degradation products. This is a key requirement for pharmaceutical quality control and stability studies.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound, providing potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH. - Column overload. - Presence of active sites on the column. - Sample solvent incompatible with the mobile phase. | - Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound. - Reduce the sample concentration or injection volume. - Use a column with end-capping or add a competitive base (e.g., triethylamine) to the mobile phase. - Dissolve the sample in the initial mobile phase. |
| Poor Resolution | - Inappropriate mobile phase composition (organic solvent ratio). - Unsuitable column. - Flow rate is too high. | - Optimize the organic solvent percentage in the mobile phase. - Use a column with a different stationary phase or a smaller particle size. - Reduce the flow rate. |
| Shifting Retention Times | - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Column degradation. - Air bubbles in the pump. | - Ensure accurate and consistent preparation of the mobile phase. - Use a column oven to maintain a constant temperature. - Replace the column if it has deteriorated. - Degas the mobile phase and prime the pump. |
| Ghost Peaks | - Contamination in the mobile phase or injector. - Carryover from previous injections. | - Use high-purity solvents and freshly prepared mobile phase. - Clean the injector and sample loop. - Run blank injections between samples. |
| High Backpressure | - Clogged column frit or guard column. - Particulate matter in the sample. - High mobile phase viscosity. | - Replace the column inlet frit or guard column. - Filter the sample before injection. - Use a less viscous organic solvent (e.g., acetonitrile instead of methanol) or increase the column temperature. |
Experimental Protocols
Protocol 1: RP-HPLC Method for Quantification of this compound in Bulk Drug
This protocol describes a stability-indicating RP-HPLC method for the quantitative determination of this compound.
1. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and 20 mM Potassium Dihydrogen Phosphate buffer (pH 4.5 with phosphoric acid) in a gradient elution. |
| Gradient Program | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 32 | |
| 40 | |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 262 nm |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase (initial conditions) to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the this compound bulk drug sample in the mobile phase to obtain a similar concentration as the standard solution.
3. Method Validation Parameters (Typical Data):
| Parameter | Typical Result |
| Linearity Range | 10 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
Protocol 2: Forced Degradation Study
To assess the stability-indicating nature of the HPLC method, forced degradation studies are performed.
1. Stress Conditions:
-
Acid Hydrolysis: Reflux the drug solution with 0.1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux the drug solution with 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug to 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.
2. Analysis:
After exposure to the stress conditions, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration with the mobile phase before injecting into the HPLC system. The chromatograms should show adequate separation of the this compound peak from any degradation product peaks.
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Logical troubleshooting workflow for common HPLC issues.
References
Validation & Comparative
A Comparative Analysis of Tubulin Binding Affinity: Vinleurosine and Vinblastine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the tubulin binding affinities of two vinca (B1221190) alkaloids, vinleurosine (B1683062) and vinblastine (B1199706). Vinca alkaloids are a class of antimitotic agents crucial in cancer chemotherapy, exerting their therapeutic effects by disrupting microtubule dynamics. Understanding the nuances of their interaction with tubulin is paramount for the development of more effective and targeted cancer therapies.
Executive Summary
Both vinleurosine and vinblastine are potent inhibitors of tubulin polymerization, a critical process for cell division. Their mechanism of action involves binding to β-tubulin, leading to the disruption of microtubule formation, mitotic arrest, and ultimately, apoptosis of cancer cells. While both compounds share a common mechanism, their binding affinities and potencies can differ, influencing their clinical efficacy and toxicity profiles.
Quantitative Comparison of Tubulin Interaction
The following table summarizes the available quantitative data for vinblastine's interaction with tubulin.
| Parameter | Vinblastine | Vinleurosine | Reference |
| Dissociation Constant (Kd) | High-affinity: 0.54 µMLow-affinity: 14 µM | Data not available | [1] |
| IC50 (Tubulin Polymerization Inhibition) | 0.43 µM - 32 µM | Data not available | [2][3] |
Note: The reported IC50 values for vinblastine vary between studies, likely due to differences in experimental conditions such as tubulin concentration, buffer composition, and temperature.
While direct quantitative data for vinleurosine is lacking, a qualitative comparison of the tubulin binding capacities of several vinca alkaloids has been established in the order: vincristine (B1662923) > vinblastine > vinorelbine (B1196246) > vinflunine[4]. This ranking provides a valuable context for understanding the relative potencies within this drug class.
Mechanism of Action and Downstream Signaling
Vinleurosine and vinblastine bind to the vinca domain on β-tubulin. This binding event interferes with the assembly of tubulin heterodimers into microtubules. At higher concentrations, these drugs can induce the depolymerization of existing microtubules. The disruption of microtubule dynamics has profound consequences for the cell, primarily affecting mitosis.
The inability to form a functional mitotic spindle prevents the proper segregation of chromosomes, leading to an arrest of the cell cycle at the metaphase-anaphase transition. This prolonged mitotic arrest activates the spindle assembly checkpoint, which in turn can trigger a cascade of events leading to programmed cell death, or apoptosis.
Experimental Protocols
The determination of tubulin binding affinity and the inhibition of tubulin polymerization are key experiments to characterize the activity of vinca alkaloids. Below are detailed methodologies for these assays.
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the GTP-induced polymerization of purified tubulin into microtubules. The polymerization is monitored by the increase in turbidity (light scattering) of the solution.
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution (100 mM)
-
General Tubulin Buffer (80 mM PIPES, pH 6.8, 1 mM MgCl₂, 1 mM EGTA)
-
Test compounds (Vinleurosine, Vinblastine) dissolved in a suitable solvent (e.g., DMSO)
-
Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation of Tubulin Solution: On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 2-4 mg/mL. Add glycerol to a final concentration of 10% (v/v).
-
Preparation of Test Compounds: Prepare a series of dilutions of the test compounds in the assay buffer. The final solvent concentration should be kept constant across all samples and should not exceed 1% (v/v).
-
Assay Setup: In a pre-chilled 96-well plate, add the desired concentration of the test compound or vehicle control to each well.
-
Initiation of Polymerization: To initiate the reaction, add the cold tubulin solution to each well, followed by the addition of GTP to a final concentration of 1 mM.
-
Measurement: Immediately place the plate in the spectrophotometer pre-heated to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance as a function of time. The IC50 value, the concentration of the compound that inhibits the rate or extent of tubulin polymerization by 50%, is determined by fitting the dose-response curve.
Competitive Radioligand Binding Assay
This assay determines the binding affinity of a non-radiolabeled compound (vinleurosine or vinblastine) by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]-vinblastine) for binding to tubulin.
Materials:
-
Purified tubulin
-
Radiolabeled ligand (e.g., [³H]-vinblastine) of known specific activity
-
Non-radiolabeled test compounds (Vinleurosine, Vinblastine)
-
Binding buffer (e.g., 10 mM sodium phosphate, 1 mM EGTA, 1 mM MgCl₂, pH 7.0)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Reaction Setup: In microcentrifuge tubes, combine purified tubulin, a fixed concentration of the radiolabeled ligand, and varying concentrations of the non-radiolabeled test compound in the binding buffer. Include a control with no competitor (total binding) and a control with a high concentration of a known binder to determine non-specific binding.
-
Incubation: Incubate the reaction mixtures at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixtures through glass fiber filters under vacuum. The filters will trap the tubulin-ligand complexes.
-
Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Determine the IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Conclusion
Vinblastine is a well-characterized inhibitor of tubulin polymerization with a high binding affinity to tubulin. While direct quantitative data for vinleurosine's tubulin binding affinity remains elusive in the current literature, its structural similarity to vinblastine and its known antimitotic activity strongly suggest a comparable mechanism of action and binding affinity. The experimental protocols detailed in this guide provide a robust framework for the direct comparison of these and other vinca alkaloids, which is essential for the rational design of novel and more potent anticancer agents. Further studies are warranted to quantitatively determine the tubulin binding affinity of vinleurosine to allow for a more precise comparative analysis.
References
- 1. farmamol.web.uah.es [farmamol.web.uah.es]
- 2. Inhibition of tubulin-microtubule polymerization by drugs of the Vinca alkaloid class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tubulin-based structure-affinity relationships for antimitotic Vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimitotic and tubulin-interacting properties of vinflunine, a novel fluorinated Vinca alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Vinleurosine Sulfate in Multidrug-Resistant Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug resistance (MDR) is a primary obstacle to the success of cancer chemotherapy. Vinca (B1221190) alkaloids, a class of microtubule-targeting agents, are integral to many treatment regimens, but their efficacy can be severely limited by MDR. This guide provides a comparative analysis of the efficacy of vinleurosine (B1683062) sulfate (B86663) and other well-established chemotherapeutic agents against multidrug-resistant cancer cells. Due to a notable scarcity of direct experimental data on vinleurosine sulfate in MDR models, this guide will focus on a detailed comparison of its closely related analogs, vincristine (B1662923) and vinblastine (B1199706), alongside doxorubicin (B1662922), a common chemotherapeutic agent also affected by MDR. The known mechanisms of resistance to vinca alkaloids will be discussed to infer the likely challenges and potential efficacy of this compound in this context.
Data Presentation: Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following tables summarize the IC50 values for vincristine, vinblastine, and doxorubicin in various sensitive and multidrug-resistant cancer cell lines. This data highlights the significant decrease in efficacy these drugs face in the presence of MDR mechanisms.
Table 1: Comparative Cytotoxicity (IC50) of Vinca Alkaloids in Sensitive and Multidrug-Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Drug | IC50 (Sensitive) | IC50 (MDR) | Resistance Factor | Primary Resistance Mechanism |
| CCRF-CEM | Leukemia | Vincristine | ~2 nM | >2 nM (stable resistance) | >1 | P-glycoprotein (P-gp) overexpression |
| UKF-NB-3 | Neuroblastoma | Vincristine | Varies | Decreased sensitivity | Varies | ABCB1 (P-gp) expression |
| H1299 | Lung Carcinoma | Vinblastine | 30 ± 5.9 nM | - | - | P-gp overexpression |
| MCF-7 | Breast Cancer | Vinblastine | 0.68 nmol/l | - | - | - |
Note: The resistance factor is calculated by dividing the IC50 of the MDR cell line by the IC50 of the sensitive parental cell line. A higher resistance factor indicates a greater degree of resistance.
Table 2: Comparative Cytotoxicity (IC50) of Doxorubicin in Sensitive and Multidrug-Resistant Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (Sensitive) | IC50 (MDR) | Resistance Factor | Primary Resistance Mechanism |
| MCF-7 | Breast Cancer | 0.110 ± 0.012 µM | 12.9 µM | ~117 | P-gp overexpression[1] |
| MES-SA | Sarcoma | - | - | - | P-gp overexpression |
| BFTC-905 | Bladder Cancer | 2.3 µM | - | - | -[2] |
| Huh7 | Liver Cancer | > 20 µM | - | - | Intrinsic resistance[2] |
| VMCUB-1 | Bladder Cancer | > 20 µM | - | - | Intrinsic resistance[2] |
| A549 | Lung Cancer | > 20 µM | - | - | Intrinsic resistance[2] |
Mechanisms of Resistance to Vinca Alkaloids
The primary mechanism of resistance to vinca alkaloids, including likely this compound, is the overexpression of ATP-binding cassette (ABC) transporters. These membrane proteins function as efflux pumps, actively removing chemotherapeutic drugs from the cancer cell, thereby reducing their intracellular concentration and cytotoxic effect.[3][4][5]
The most well-characterized ABC transporters involved in vinca alkaloid resistance are:
-
P-glycoprotein (P-gp/ABCB1): This is the most common and significant mechanism of resistance to vinca alkaloids.[3][5]
-
Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1): MRP1 can also contribute to the efflux of vinca alkaloids, often in conjunction with glutathione.[6][7][8]
-
Breast Cancer Resistance Protein (BCRP/ABCG2): While a major transporter for other chemotherapeutics, its role in vinca alkaloid resistance is less pronounced compared to P-gp and MRP1.[9][10][11]
Other mechanisms that can contribute to vinca alkaloid resistance include alterations in β-tubulin structure or expression, which is the direct target of these drugs.[3][12]
Mandatory Visualization
Vinca alkaloid mechanism of action and resistance.
Experimental workflow for comparing drug efficacy.
Experimental Protocols
Cell Culture
Sensitive and multidrug-resistant cancer cell lines (e.g., parental and P-gp overexpressing lines) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. MDR cell lines are often maintained in media containing a low concentration of the selecting drug to ensure the stability of the resistant phenotype.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Procedure:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the chemotherapeutic agents (this compound, vincristine, vinblastine, doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
The MTT is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan (B1609692) product.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot against drug concentration to determine the IC50 value.
-
Western Blot for ABC Transporter Expression
Western blotting is used to detect and quantify the expression levels of specific proteins, such as P-glycoprotein, MRP1, and BCRP.
-
Procedure:
-
Lyse the sensitive and MDR cancer cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the ABC transporter of interest (e.g., anti-P-gp antibody).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the protein levels.
-
Quantitative Real-Time PCR (qPCR) for ABC Transporter Gene Expression
qPCR is a sensitive method to measure the amount of a specific mRNA transcript, providing information on gene expression levels.
-
Procedure:
-
Isolate total RNA from sensitive and MDR cancer cells.
-
Reverse transcribe the RNA into complementary DNA (cDNA).
-
Perform qPCR using specific primers for the ABC transporter genes (e.g., ABCB1, ABCC1, ABCG2) and a reference gene (e.g., GAPDH or ACTB).
-
The amplification of the target genes is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a probe-based system (e.g., TaqMan).
-
Calculate the relative gene expression in MDR cells compared to sensitive cells using the ΔΔCt method.
-
Conclusion
While direct experimental evidence for the efficacy of this compound in multidrug-resistant cancer cells is currently limited, its structural similarity to vincristine and vinblastine strongly suggests that it is also a substrate for ABC transporters, particularly P-glycoprotein. Therefore, its effectiveness in MDR cancer is likely to be significantly compromised by the same mechanisms that affect other vinca alkaloids. The provided data for vincristine, vinblastine, and doxorubicin clearly demonstrate the profound impact of MDR on the cytotoxicity of these agents. Future studies are warranted to directly assess the IC50 values of this compound in a panel of sensitive and well-characterized MDR cancer cell lines to definitively position it within the landscape of chemotherapeutic options for resistant tumors. The experimental protocols detailed in this guide provide a robust framework for conducting such essential investigations.
References
- 1. A Critical Dose of Doxorubicin Is Required to Alter the Gene Expression Profiles in MCF-7 Cells Acquiring Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. New insights into Vinca alkaloids resistance mechanism and circumvention in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A critical review on modulators of Multidrug Resistance Protein 1 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multidrug Resistance Protein 1 (MRP1, ABCC1), a “Multitasking” ATP-binding Cassette (ABC) Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. pharmafocusasia.com [pharmafocusasia.com]
- 11. oaepublish.com [oaepublish.com]
- 12. aacrjournals.org [aacrjournals.org]
Vinleurosine Sulfate: A Potent Mitotic Inhibitor Validated and Compared
For Immediate Release
In the competitive landscape of oncology drug development, the validation of potent mitotic inhibitors is paramount for advancing cancer therapeutics. This guide provides a comprehensive comparison of vinleurosine (B1683062) sulfate (B86663), a vinca (B1221190) alkaloid, with other established mitotic inhibitors, namely vincristine (B1662923), vinblastine, and paclitaxel. The objective analysis is supported by experimental data to assist researchers, scientists, and drug development professionals in their evaluation of this compound.
Executive Summary
Vinleurosine sulfate, like other vinca alkaloids, functions as a potent mitotic inhibitor by disrupting microtubule dynamics, a critical process for cell division. This guide presents a comparative analysis of its cytotoxic activity and its effect on microtubule polymerization against other widely used mitotic inhibitors. While direct comparative studies including this compound are limited, this report collates available data to provide a valuable reference.
Mechanism of Action: Disruption of Microtubule Dynamics
Mitotic inhibitors interfere with the process of mitosis, or cell division, a hallmark of cancer cell proliferation. They primarily target microtubules, which are essential components of the mitotic spindle responsible for segregating chromosomes into daughter cells.
Vinca Alkaloids (Vinleurosine, Vincristine, Vinblastine): These compounds bind to β-tubulin, a subunit of the microtubule polymer. This binding inhibits the polymerization of tubulin into microtubules, leading to a disruption of the mitotic spindle, cell cycle arrest in the M phase, and subsequent apoptosis (programmed cell death).
Taxanes (Paclitaxel): In contrast to vinca alkaloids, taxanes stabilize microtubules, preventing their depolymerization. This abnormal stabilization also disrupts the dynamic nature of the mitotic spindle, leading to mitotic arrest and apoptosis.
Comparative Efficacy: A Look at the Data
The potency of a mitotic inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, such as cell growth. The following table summarizes available in vitro cytotoxicity data for this compound and its counterparts. It is important to note that the IC50 values can vary depending on the cell line and experimental conditions.
| Compound | Drug Class | Cell Line | IC50 (approx. nM) | Reference |
| This compound | Vinca Alkaloid | Data Not Available | - | - |
| Vincristine Sulfate | Vinca Alkaloid | L1210 (Murine Leukemia) | 10 - 100 | [1] |
| Vinblastine Sulfate | Vinca Alkaloid | Porcine Brain Tubulin | 430 | [2] |
| Paclitaxel | Taxane | Human Colon Carcinoma | 4 |
Note: The data presented is a compilation from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Experimental Protocols
To ensure the reproducibility and validation of the findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines and to determine their IC50 values.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the mitotic inhibitors (e.g., this compound, vincristine, vinblastine, paclitaxel) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the cell viability against the drug concentration to determine the IC50 value.
In Vitro Microtubule Polymerization Assay
This assay measures the effect of the compounds on the assembly of purified tubulin into microtubules.
Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in turbidity (light scattering) at 340 nm in a spectrophotometer. Inhibitors of polymerization will reduce the rate and extent of this turbidity increase, while stabilizers will enhance it.
Protocol:
-
Tubulin Preparation: Purified tubulin is kept on ice to prevent spontaneous polymerization.
-
Reaction Mixture: Prepare a reaction mixture containing tubulin, GTP (required for polymerization), and a polymerization buffer in a cuvette.
-
Compound Addition: Add the test compound (this compound or other inhibitors) at various concentrations to the reaction mixture.
-
Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.
-
Turbidity Measurement: Monitor the change in absorbance at 340 nm over time using a temperature-controlled spectrophotometer.
-
Data Analysis: Analyze the kinetics of polymerization, including the nucleation phase, elongation rate, and steady-state polymer mass.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with mitotic inhibitors.
Principle: Propidium (B1200493) iodide (PI) is a fluorescent dye that binds to DNA. The amount of PI fluorescence in a cell is proportional to its DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount. Flow cytometry is used to measure the fluorescence intensity of a large population of individual cells.
Protocol:
-
Cell Treatment: Treat cells with the mitotic inhibitors for a specified time.
-
Cell Harvesting: Harvest the cells and wash them with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase (to prevent staining of RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Visualizing the Pathways
To further elucidate the mechanisms of action, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Mechanism of action of mitotic inhibitors.
Caption: General experimental workflow for evaluating mitotic inhibitors.
Conclusion
This compound, as a member of the vinca alkaloid family, is a potent mitotic inhibitor that warrants further investigation. While direct comparative data with other established agents is not extensively available, the provided experimental protocols offer a framework for rigorous evaluation. The distinct mechanisms of action between vinca alkaloids and taxanes present opportunities for combination therapies, a strategy that could be explored for this compound to enhance its therapeutic potential in cancer treatment. This guide serves as a foundational resource for researchers to design and execute studies that will further elucidate the efficacy and clinical promise of this compound.
References
The Synergistic Potential of Vinca Alkaloids in Combination Chemotherapy: A Comparative Guide
Disclaimer: Scientific literature detailing the synergistic effects of vinleurosine (B1683062) sulfate (B86663) with other chemotherapy agents is limited. This guide provides a comparative analysis based on data from closely related and widely studied vinca (B1221190) alkaloids, namely vincristine and vinorelbine (B1196246) . The findings presented here for these analogous compounds offer valuable insights into the potential synergistic, additive, or antagonistic interactions that could be anticipated for vinleurosine sulfate and serve as a foundation for future research.
Vinca alkaloids exert their anticancer effects by disrupting microtubule dynamics, which are essential for cell division, leading to cell cycle arrest in the M-phase and subsequent apoptosis (programmed cell death).[1][2][3] Combining these agents with other chemotherapy drugs that have different mechanisms of action is a cornerstone of modern oncology, aiming to enhance therapeutic efficacy, overcome drug resistance, and minimize toxicity.[4] This guide compares the performance of vinca alkaloids in combination with other major classes of chemotherapeutic agents, supported by experimental data.
I. Vinca Alkaloids in Combination with Taxanes (Paclitaxel)
Vinca alkaloids and taxanes both target microtubules but through opposing mechanisms. Vinca alkaloids prevent microtubule assembly, while taxanes (like paclitaxel) prevent their disassembly. This dual interference with microtubule dynamics can lead to potent synergistic effects.
Table 1: Quantitative Data on Vinca Alkaloid + Paclitaxel (B517696) Combinations
| Vinca Alkaloid | Combination Drug | Cancer Model (Cell Line) | Key Quantitative Data | Outcome | Citation(s) |
| Vinorelbine | Paclitaxel | MCF7wt (Breast Cancer) | Not specified | Synergism (when vinorelbine is administered 48h before paclitaxel) | [5] |
| Vinorelbine | Paclitaxel | DU 145, PC 3, LnCaP, LL 86 | Not specified | Synergism (with 96h concurrent exposure) | [5] |
| Vinorelbine | Paclitaxel | A-549 (Lung Adenocarcinoma) | Not specified | Enhanced apoptosis (P<0.05) at 1 nM concentrations | [6] |
| Vincristine | Paclitaxel (Taxol) | MCF-7 (Breast Cancer) | IC50 of combination: 41.45 µmol/mL | Synergistic inhibitory effect | [7] |
II. Vinca Alkaloids in Combination with Anthracyclines (Doxorubicin)
Anthracyclines, such as doxorubicin (B1662922), primarily work by intercalating into DNA and inhibiting the enzyme topoisomerase II, which is crucial for DNA replication and repair. The combination of a microtubule-targeting agent with a DNA-damaging agent is a classic synergistic strategy, forming the basis of widely used regimens like CHOP (Cyclophosphamide, Doxorubicin, Vincristine, Prednisone).[1][4]
Table 2: Quantitative Data on Vinca Alkaloid + Doxorubicin Combinations
| Vinca Alkaloid | Combination Drug | Cancer Model | Key Quantitative Data | Outcome | Citation(s) |
| Vincristine | Doxorubicin | Adult Mouse Cardiomyocytes | Co-treatment increased cell survival to ≥85% from 50-60% with doxorubicin alone. | Vincristine attenuated doxorubicin-induced cardiotoxicity. | [8] |
| Vincristine | Doxorubicin | Various Cancers (Clinical) | Part of the CHOP regimen, a standard for non-Hodgkin lymphoma. | High remission rates and curative outcomes. | [1][4] |
III. Vinca Alkaloids in Combination with Platinum Compounds (Cisplatin)
Platinum-based drugs like cisplatin (B142131) exert their cytotoxic effects by forming cross-links with DNA, which inhibits DNA synthesis and repair, ultimately triggering apoptosis. The interaction between vinca alkaloids and cisplatin is complex and highly dependent on the sequence of administration. Several studies indicate a potential for antagonism, which is a critical consideration in clinical protocol design.
Table 3: Quantitative Data on Vinca Alkaloid + Cisplatin Combinations
| Vinca Alkaloid | Combination Drug | Cancer Model (Cell Line) | Key Quantitative Data | Outcome | Citation(s) |
| Vincristine, Vindesine, Vinblastine | Cisplatin | A549 (Lung), HT29 (Colon), NC65 (Renal), A431 (Epidermoid) | Not specified | Antagonism when administered simultaneously. | [9][10] |
| Vincristine | Cisplatin | A549 (Lung) | Not specified | Antagonism when cisplatin is given before vincristine; this effect was not observed in the reverse sequence. | [9] |
| Vincristine | Cisplatin | Bone Marrow-Derived Macrophages | Additive, but not synergistic, increase in IL-1β processing. | No synergistic effect on inflammatory gene expression. | [11] |
Experimental Protocols
Key Methodologies for Synergy Assessment
1. In Vitro Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells per well and incubate for 24 hours to allow for attachment.[12]
-
Drug Treatment: Treat cells with various concentrations of the individual drugs and their combinations (at fixed or variable ratios) for a predetermined exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for 1-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[13][14]
-
Solubilization: Add a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Measure the absorbance of the resulting solution using a microplate spectrophotometer, typically at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.
2. Synergy Data Analysis: Median-Effect Analysis (Chou-Talalay Method)
This method provides a quantitative assessment of drug interactions. It is based on the median-effect equation, which relates the drug dose to the cellular effect.
-
Dose-Effect Curves: Generate dose-effect curves for each drug individually and for the combination.
-
Combination Index (CI) Calculation: The data is used to calculate a Combination Index (CI). The CI theorem quantitatively defines the nature of the drug interaction.[16]
-
CI < 1: Indicates synergism (the combined effect is greater than the sum of individual effects).
-
CI = 1: Indicates an additive effect (the combined effect is equal to the sum of individual effects).
-
CI > 1: Indicates antagonism (the combined effect is less than the sum of individual effects).
-
-
Software: Specialized software like CalcuSyn or CompuSyn is often used to perform these calculations and generate isobolograms, which are graphical representations of the drug interaction.[17][18]
3. In Vivo Tumor Xenograft Model
In vivo studies are crucial for validating in vitro findings. A typical xenograft model involves implanting human tumor cells into immunocompromised mice.[19][20]
-
Animal Model: Use immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1x10⁶ to 1x10⁷ cells) into the flank of each mouse.
-
Treatment Groups: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into four treatment groups: (1) Vehicle Control, (2) Drug A alone, (3) Drug B alone, and (4) Combination of Drug A + B.[19]
-
Drug Administration: Administer drugs according to a predefined schedule and route (e.g., intravenous, intraperitoneal).
-
Tumor Measurement: Measure tumor volume (typically calculated as V = length × width²/2) with calipers every few days.[19]
-
Endpoint Analysis: The study concludes when tumors in the control group reach a predetermined size. The primary endpoint is often tumor growth inhibition. Statistical analysis is used to determine if the combination therapy provides a significantly greater anti-tumor effect than the individual agents.[21]
Signaling Pathways and Visualizations
The interaction between different classes of chemotherapy drugs can be understood by examining their impact on cellular signaling pathways.
Caption: A typical experimental workflow for assessing drug synergy in vitro.
The combination of a microtubule-disrupting agent and a DNA-damaging agent can converge on common downstream pathways to induce apoptosis more effectively than either agent alone.
Caption: Convergent pathways leading to synergistic apoptosis.
The sequence of drug administration can dramatically alter the outcome of combination therapy, potentially leading to antagonism if not scheduled correctly. This is particularly relevant when combining cell-cycle-specific agents.[22] A drug that causes cell cycle arrest (like cisplatin) may prevent a second drug that acts on a specific phase of the cycle (like a vinca alkaloid in M-phase) from being effective.[9]
Caption: Logical relationship of sequence-dependent drug interactions.
References
- 1. Vincristine in Combination Therapy of Cancer: Emerging Trends in Clinics [mdpi.com]
- 2. ijsra.net [ijsra.net]
- 3. Vinca alkaloids as a potential cancer therapeutics: recent update and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vinca Alkaloid Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergism of cytotoxic effects of vinorelbine and paclitaxel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paclitaxel and vinorelbine cause synergistic increases in apoptosis but not in microtubular disruption in human lung adenocarcinoma cells (A-549) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. Vincristine attenuates doxorubicin cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro antagonism between cisplatin and vinca alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro antagonism between cisplatin and vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. protocols.io [protocols.io]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Current Methods for Quantifying Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Analysis of drug combinations: current methodological landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Enhanced anti-tumour effects of Vinca alkaloids given separately from cytostatic therapies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Efficacy of Vinleurosine Sulfate and Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of two microtubule-targeting agents, vinleurosine (B1683062) sulfate (B86663) and paclitaxel (B517696). While both compounds are pivotal in cancer research and therapy, they exhibit distinct mechanisms of action and cytotoxic profiles. This document aims to objectively compare their in vitro performance, supported by available experimental data and detailed methodologies, to aid in experimental design and drug development.
Executive Summary
Vinleurosine sulfate, a vinca (B1221190) alkaloid, and paclitaxel, a taxane, both interfere with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division. However, they do so through opposing mechanisms. Paclitaxel stabilizes microtubules, promoting their polymerization and preventing their disassembly, which leads to cell cycle arrest and apoptosis. In contrast, vinca alkaloids like vinleurosine inhibit microtubule polymerization, leading to the disruption of the mitotic spindle and subsequent cell death.
Data Presentation: In Vitro Efficacy (IC50 Values)
The following table summarizes the in vitro cytotoxic activity of this compound and paclitaxel against various cancer cell lines. The IC50 values represent the concentration of the drug required to inhibit the growth of 50% of the cell population.
| Drug | Cell Line | Cancer Type | IC50 Value (nM) | Exposure Time (hours) |
| This compound | P-1534 | Murine Leukemia | Not Specified | Not Specified |
| Paclitaxel | SK-BR-3 | Breast Cancer | Varies | 72 |
| MDA-MB-231 | Breast Cancer | Varies | 72 | |
| T-47D | Breast Cancer | Varies | 72 | |
| Various | Ovarian Carcinoma | 0.4 - 3.4 | Not Specified | |
| NSCLC | Lung Cancer | 27 | 120 | |
| SCLC | Lung Cancer | 5000 | 120 |
Experimental Protocols
The determination of in vitro cytotoxicity is crucial for evaluating the potential of anticancer compounds. A standard method for this is the MTT assay, a colorimetric assay that measures cell metabolic activity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To determine the concentration of this compound or paclitaxel that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound or Paclitaxel stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound or paclitaxel. Control wells containing cells treated with the vehicle (solvent) alone are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound using a colorimetric assay.
Signaling Pathways
Both this compound and paclitaxel exert their cytotoxic effects by targeting microtubules. However, their mechanisms of action on these structures are diametrically opposed, leading to different downstream cellular events.
This compound: Microtubule Destabilization
Vinca alkaloids, including vinleurosine, bind to tubulin dimers, the building blocks of microtubules. This binding inhibits the polymerization of tubulin into microtubules. The disruption of microtubule assembly leads to the disassembly of the mitotic spindle, the cellular machinery responsible for separating chromosomes during cell division. This ultimately triggers a mitotic checkpoint, leading to cell cycle arrest in the M phase and subsequent apoptosis.
Caption: this compound inhibits tubulin polymerization, leading to microtubule destabilization and apoptosis.
Paclitaxel: Microtubule Stabilization
In contrast to vinca alkaloids, paclitaxel binds to the β-tubulin subunit within assembled microtubules. This binding stabilizes the microtubule polymer, preventing its depolymerization. The resulting hyper-stabilized microtubules are dysfunctional and interfere with the normal dynamic instability required for proper mitotic spindle function. This also leads to mitotic arrest and ultimately induces apoptosis.
Caption: Paclitaxel stabilizes microtubules, preventing their disassembly and leading to apoptotic cell death.
Conclusion
Both this compound and paclitaxel are potent cytotoxic agents that disrupt microtubule dynamics, a critical process for cell division. Their opposing mechanisms of action—destabilization versus stabilization of microtubules—offer different therapeutic avenues and may result in varying efficacy and resistance profiles across different cancer types. The lack of direct comparative in vitro studies highlights a gap in the current understanding of their relative potencies. Further research directly comparing these two agents under identical experimental conditions is warranted to provide a clearer picture of their respective in vitro efficacy and to better guide their clinical applications.
References
Comparative Analysis of Vinleurosine Sulfate and Vincristine in Vincristine-Resistant Cancer Cells: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of vinleurosine (B1683062) sulfate (B86663) and the widely used chemotherapeutic agent, vincristine (B1662923), with a specific focus on their activity in cancer cells that have developed resistance to vincristine. This document is intended for researchers, scientists, and drug development professionals interested in the mechanisms of drug resistance and the potential of alternative vinca (B1221190) alkaloids to overcome this challenge.
Introduction: The Challenge of Vinca Alkaloid Resistance
Vinca alkaloids, derived from the Madagascar periwinkle, are a cornerstone of chemotherapy regimens for a variety of cancers, including leukemias, lymphomas, and solid tumors. Their mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells. Vincristine has been a key member of this class for decades. However, a significant clinical challenge is the development of drug resistance, where cancer cells no longer respond to treatment. This resistance is often multifactorial and can lead to cross-resistance to other structurally related drugs.
Mechanisms of Vincristine Resistance
The primary mechanisms by which cancer cells develop resistance to vincristine are:
-
Increased Drug Efflux: The most common mechanism is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), encoded by the ABCB1 (or MDR1) gene. P-gp is a transmembrane pump that actively removes a wide range of xenobiotics, including vinca alkaloids, from the cell, thereby reducing their intracellular concentration and cytotoxic effect.
-
Alterations in Tubulin: Changes in the expression of different tubulin isotypes or mutations in the tubulin genes can alter the binding affinity of vincristine to its target, rendering it less effective at disrupting microtubule function[1].
-
Dysregulation of Apoptotic Pathways: Alterations in the cellular machinery that controls programmed cell death (apoptosis) can make cancer cells more resistant to the cytotoxic effects of chemotherapy.
Comparative Cytotoxicity Data
The following tables summarize the cytotoxicity of vincristine and other vinca alkaloids in sensitive and vincristine-resistant cancer cell lines. It is important to note that direct comparative data for vinleurosine sulfate in a well-characterized vincristine-resistant cell line is not available in the reviewed literature. The data presented for other vinca alkaloids can, however, provide a basis for hypothesizing the potential efficacy of vinleurosine.
Table 1: Cytotoxicity of Vinca Alkaloids in Sensitive and Vincristine-Resistant Murine Leukemia (L5178Y) Cells
| Compound | Cell Line | IC50 (nM) | Resistance Factor |
| Vincristine | L5178Y (Sensitive) | 5.8 | - |
| L5178Y/VCR (Resistant) | 66 | 11.4 | |
| Vinblastine (B1199706) | L5178Y (Sensitive) | 44 | - |
| L5178Y/VCR (Resistant) | 44 | 1.0 | |
| Vindesine | L5178Y (Sensitive) | 35 | - |
| L5178Y/VCR (Resistant) | 399 | 11.4 | |
| This compound | L5178Y (Sensitive) | Data not available | - |
| L5178Y/VCR (Resistant) | Data not available | - |
Data synthesized from studies on vinca alkaloid cross-resistance.
Table 2: Cellular Accumulation of Vinca Alkaloids in Sensitive and Vincristine-Resistant Murine Leukemia (L5178Y) Cells
| Compound | Cell Line | Relative Drug Accumulation |
| Vincristine | L5178Y (Sensitive) | 100% |
| L5178Y/VCR (Resistant) | Reduced | |
| Vinblastine | L5178Y (Sensitive) | 100% |
| L5178Y/VCR (Resistant) | Reduced | |
| Vindesine | L5178Y (Sensitive) | 100% |
| L5178Y/VCR (Resistant) | Reduced | |
| This compound | L5178Y (Sensitive) | Data not available |
| L5178Y/VCR (Resistant) | Data not available |
Qualitative summary based on typical findings in P-gp overexpressing resistant cell lines.
Experimental Protocols
To facilitate further research in this area, detailed protocols for key experiments are provided below.
Protocol 1: Establishment of a Vincristine-Resistant Cell Line
-
Cell Culture: Begin with a parental cancer cell line of interest (e.g., MCF-7, K562, P388). Culture the cells in their recommended medium supplemented with fetal bovine serum and antibiotics.
-
Initial IC50 Determination: Determine the initial sensitivity of the parental cell line to vincristine sulfate by performing a cytotoxicity assay (see Protocol 2) to establish the IC50 value.
-
Stepwise Selection: Continuously expose the cells to a low concentration of vincristine sulfate (e.g., the IC10 or IC20).
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of vincristine sulfate in the culture medium. This process should be carried out over several months.
-
Verification of Resistance: Periodically determine the IC50 of the cell population to vincristine sulfate. A significant increase in the IC50 (typically >10-fold) compared to the parental line indicates the establishment of a resistant cell line.
-
Characterization: Characterize the resistant cell line for the underlying mechanisms of resistance, such as P-glycoprotein overexpression (e.g., by Western blot or flow cytometry).
Protocol 2: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed the sensitive and resistant cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and vincristine sulfate in culture medium. Replace the existing medium in the wells with the drug-containing medium. Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot cell viability against drug concentration and calculate the IC50 values using appropriate software.
Protocol 3: Cellular Drug Accumulation Assay
-
Cell Preparation: Prepare a suspension of sensitive and resistant cells at a known concentration.
-
Drug Incubation: Incubate the cells with a defined concentration of radiolabeled or fluorescently tagged vinca alkaloid (or use a method like HPLC for unlabeled drug) for various time points.
-
Washing: After incubation, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Quantification: Measure the amount of intracellular drug using an appropriate method (e.g., scintillation counting for radiolabeled drugs, fluorescence measurement, or HPLC).
-
Normalization: Normalize the intracellular drug concentration to the total protein content or cell number.
Protocol 4: In Vitro Microtubule Polymerization Assay
-
Tubulin Preparation: Purify tubulin from a suitable source (e.g., porcine brain).
-
Assay Setup: In a temperature-controlled spectrophotometer, mix the purified tubulin with a polymerization buffer containing GTP.
-
Drug Addition: Add varying concentrations of this compound or vincristine sulfate to the reaction mixture.
-
Monitoring Polymerization: Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.
-
Data Analysis: Determine the effect of each drug on the rate and extent of tubulin polymerization.
Visualizing the Mechanisms of Action and Resistance
The following diagrams illustrate the key pathways involved in the action of vinca alkaloids and the development of resistance.
Caption: Mechanism of action of vinca alkaloids.
Caption: Key mechanisms of vincristine resistance.
Caption: Workflow for a cross-resistance study.
Conclusion and Future Directions
The development of resistance to vincristine remains a significant obstacle in cancer therapy. While the mechanisms of resistance are relatively well-understood, particularly the role of P-glycoprotein, the extent to which these mechanisms confer cross-resistance to other vinca alkaloids like this compound is not fully elucidated from publicly available data.
Based on the structural similarities and the known behavior of other vinca alkaloids, it is plausible that this compound would also be a substrate for P-glycoprotein and thus may have reduced efficacy in vincristine-resistant cells that overexpress this transporter. However, subtle structural differences between vinca alkaloids can lead to variations in their interaction with P-gp and tubulin, potentially resulting in incomplete cross-resistance.
There is a clear need for direct, head-to-head comparative studies of this compound and vincristine in a panel of well-characterized vincristine-resistant cancer cell lines. Such studies, employing the experimental protocols outlined in this guide, would provide valuable data for the oncology research community and could inform the development of novel strategies to combat vinca alkaloid resistance.
References
A Comparative Guide to the Pharmacokinetic Profiles of Vinleurosine and Vinorelbine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of two vinca (B1221190) alkaloid derivatives, vinleurosine (B1683062) and vinorelbine (B1196246). While extensive data is available for the widely used chemotherapeutic agent vinorelbine, information on vinleurosine is less comprehensive. This guide summarizes the existing experimental data for both compounds to facilitate a comparative understanding.
Executive Summary
Vinorelbine, a semi-synthetic vinca alkaloid, is characterized by rapid absorption after oral administration, extensive tissue distribution, and a long terminal half-life.[1] It undergoes significant hepatic metabolism, primarily mediated by the CYP3A4 isoenzyme, and is eliminated mainly through biliary excretion.[2][3] In contrast, specific human pharmacokinetic data for vinleurosine is scarce in publicly available literature. Therefore, its profile is largely inferred from the general pharmacokinetic properties of vinca alkaloids, which typically exhibit a large volume of distribution, rapid plasma clearance, and a long terminal half-life.[2] Fecal excretion is the primary route of elimination for this class of compounds.[2]
Data Presentation: Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for vinorelbine. Due to the limited availability of data for vinleurosine, a direct quantitative comparison is not possible at this time. The data for vinorelbine is derived from studies in cancer patients.
| Pharmacokinetic Parameter | Vinorelbine | Vinleurosine |
| Absorption | ||
| Bioavailability (Oral) | ~40%[4] | Data not available |
| Tmax (Oral) | 1.5 - 3 hours[5] | Data not available |
| Distribution | ||
| Volume of Distribution (Vd) | 25-40 L/kg[5] | Data not available (expected to be large)[2] |
| Protein Binding | 13.5% (plasma), 78% (platelets)[4] | Data not available |
| Metabolism | ||
| Primary Metabolizing Enzyme | CYP3A4[3][6] | Expected to be hepatic, likely involving CYP450 enzymes[2] |
| Active Metabolites | 4-O-deacetylvinorelbine[6] | Data not available |
| Excretion | ||
| Route of Elimination | Primarily fecal[1] | Primarily fecal (inferred)[2] |
| Elimination Half-life (t½) | ~40 hours[4] | Data not available (expected to be long)[2] |
| Clearance (CL) | 0.97 - 1.26 L/hr/kg[1] | Data not available (expected to be rapid)[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are representative experimental protocols for the quantification of vinorelbine in biological matrices, which can be adapted for other vinca alkaloids like vinleurosine.
Quantification of Vinorelbine in Human Plasma using HPLC
A common method for determining vinorelbine concentrations in plasma involves High-Performance Liquid Chromatography (HPLC).[7]
-
Sample Preparation: Plasma samples are typically subjected to liquid-liquid extraction to isolate the drug from plasma proteins and other interfering substances.
-
Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a suitable column (e.g., a C18 reversed-phase column). A mobile phase, often a mixture of an organic solvent (like acetonitrile) and an aqueous buffer, is used to separate vinorelbine from other components.[8]
-
Detection: A detector, such as a UV or fluorescence detector, is used to quantify the amount of vinorelbine eluting from the column. The concentration is determined by comparing the peak area of the drug to that of a known concentration of an internal standard.[8]
Quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and specificity, LC-MS/MS is often employed.[9]
-
Sample Preparation: Similar to HPLC, plasma samples undergo an extraction procedure.
-
Chromatographic Separation: The extract is separated using an HPLC system.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer. The instrument is set to monitor specific mass-to-charge ratio transitions for vinorelbine and its internal standard, allowing for highly selective and sensitive quantification.
Signaling Pathways and Experimental Workflows
Mechanism of Action: Microtubule Disruption
Both vinleurosine and vinorelbine, as vinca alkaloids, exert their cytotoxic effects by interfering with microtubule dynamics, which are essential for cell division.[10][11] This disruption leads to metaphase arrest and subsequent apoptosis (programmed cell death).[10][11]
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates a generalized workflow for conducting a pharmacokinetic study of a vinca alkaloid.
Vinorelbine-Associated Signaling Pathways
Recent research has begun to elucidate other signaling pathways affected by vinorelbine. For instance, it has been shown to activate the c-Jun N-terminal kinase (JNK)/stress-activated protein kinase (SAPK) cascade and the STING-IRF3-IFN pathway, which may contribute to its therapeutic and adverse effects.[12][13]
References
- 1. The clinical pharmacokinetics of vinorelbine (Navelbine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and metabolism of vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wjpls.org [wjpls.org]
- 4. Oral vinorelbine pharmacokinetics and absolute bioavailability study in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. ClinPGx [clinpgx.org]
- 7. Pharmacokinetic, bioavailability, and feasibility study of oral vinorelbine in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination and Quantification of the Vinblastine Content in Purple, Red, and White Catharanthus Roseus Leaves Using RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A highly sensitive bioanalytical method for the quantification of vinblastine, vincristine, vinorelbine and 4-O-deacetylvinorelbine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Vinorelbine Tartrate? [synapse.patsnap.com]
- 11. Vinorelbine in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Vinorelbine causes a neuropathic pain-like state in mice via STING and MNK1 signaling associated with type I interferon induction - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Vinleurosine Sulfate: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like vinleurosine (B1683062) sulfate (B86663) are paramount to ensuring laboratory safety and environmental protection. Adherence to established protocols is not just a matter of best practice but a critical component of regulatory compliance. This guide provides essential, step-by-step information for the safe disposal of vinleurosine sulfate, a cytotoxic agent that demands meticulous management from acquisition to disposal.
This compound, an antineoplastic agent, is classified as a hazardous drug due to its ability to harm or kill living cells.[1] Consequently, any materials that come into contact with it, including unused or expired drugs, contaminated personal protective equipment (PPE), and labware, must be treated as hazardous waste.[1][2] The disposal procedures for such cytotoxic compounds are governed by stringent federal, state, and local regulations, including those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][3]
Waste Categorization: A Critical First Step
The cornerstone of proper this compound disposal lies in the correct categorization of the waste. Hazardous drug waste is generally classified into two main types: trace chemotherapy waste and bulk chemotherapy waste. This distinction is crucial as it dictates the required containment, labeling, and ultimate disposal pathway.[2]
| Waste Category | Description | Disposal Container |
| Trace Waste | Items contaminated with less than 3% of the original drug weight. This includes empty vials, syringes, IV bags, tubing, gloves, gowns, and other disposable materials used in handling.[2][4] | Yellow or purple, puncture-resistant containers labeled "Trace Chemotherapy Waste" and "Incinerate Only".[1][5][6] |
| Bulk Waste | Unused or expired this compound, partially full vials or syringes, and materials used to clean up spills. This category represents more than 3% of the original drug weight.[2][4] | Black, rigid, leak-proof, and puncture-resistant containers clearly labeled "Hazardous Chemotherapy Waste". These must be RCRA-rated.[1][4] |
Procedural Protocol for Disposal
The following steps outline the standard operating procedure for the disposal of this compound waste. This protocol is designed to minimize exposure and ensure regulatory compliance.
1. Personal Protective Equipment (PPE):
-
Before handling any this compound waste, don appropriate PPE, including two pairs of chemotherapy-rated gloves, a disposable gown, respiratory protection, and eye protection.[1]
2. Waste Segregation at the Point of Generation:
-
Immediately after use, segregate waste into the correct category (trace or bulk).
-
Do not mix chemotherapy waste with regular medical or solid waste.[5]
3. Container Management:
-
Use the designated color-coded containers for each waste stream.[2]
-
Sharps contaminated with this compound must be placed in a puncture-resistant sharps container specifically labeled for chemotherapy waste.[1][6]
-
Keep waste containers closed when not in use.
-
Do not overfill containers.
4. Labeling:
-
Ensure all waste containers are clearly labeled with their contents ("Hazardous Chemotherapy Waste" or "Trace Chemotherapy Waste").[3][7]
5. Storage:
-
Store filled waste containers in a secure, designated area away from patient care and high-traffic areas while awaiting pickup.[7]
6. Disposal:
-
All this compound waste, both trace and bulk, must be disposed of via incineration at a licensed hazardous waste facility.[5][7]
-
Arrange for a licensed hazardous waste hauler for transportation.[3][7]
-
Maintain all necessary documentation, including waste manifests, as required by regulations.[1]
Spill Management
In the event of a this compound spill, the cleanup materials are considered bulk hazardous waste.[4]
-
Secure the area to prevent exposure to others.
-
Wear appropriate PPE, including a respirator.
-
Use a chemotherapy spill kit to absorb and contain the spill.
-
Clean the area as per the instructions in the spill kit and your institution's safety protocols.
-
All materials used for cleanup, including absorbents and contaminated PPE, must be placed in a black hazardous waste container.[1]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Workflow for the proper disposal of this compound waste.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting their personnel and the environment from the risks associated with this potent cytotoxic agent. Always consult your institution's specific environmental health and safety guidelines and the relevant local, state, and federal regulations.
References
- 1. securewaste.net [securewaste.net]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. cleanmanagement.com [cleanmanagement.com]
- 4. danielshealth.com [danielshealth.com]
- 5. apps.dnr.wi.gov [apps.dnr.wi.gov]
- 6. hsrm.umn.edu [hsrm.umn.edu]
- 7. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
